molecular formula C8H7NO B1280361 7-Aminobenzofuran CAS No. 67830-55-1

7-Aminobenzofuran

Numéro de catalogue: B1280361
Numéro CAS: 67830-55-1
Poids moléculaire: 133.15 g/mol
Clé InChI: YYWJHOJMCOIVNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Aminobenzofuran is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWJHOJMCOIVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67830-55-1
Record name Benzofuran-7-amine
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Foundational & Exploratory

7-Aminobenzofuran: An In-depth Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature offers limited specific data on the parent compound, 7-aminobenzofuran. This guide provides a comprehensive overview of the chemical properties and structure of its closely related and more extensively studied derivatives, which are representative of the this compound scaffold.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1][2] The introduction of an amino group at the 7-position of the benzofuran ring system gives rise to this compound and its derivatives, a scaffold of considerable interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide consolidates the available chemical and structural information for key this compound derivatives to serve as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identification

Table 1: Structural and Identification Data for this compound Derivatives

Derivative NameIUPAC NameMolecular FormulaCAS NumberPubChem CID
This compound-2-carboxylic acid7-amino-1-benzofuran-2-carboxylic acidC₉H₇NO₃1171815-33-039870485
This compound-3-carboxylic acid7-amino-1-benzofuran-3-carboxylic acidC₉H₇NO₃1780819-04-6-
7-(2-Aminopropyl)benzofuran1-(1-benzofuran-7-yl)propan-2-amineC₁₁H₁₃NO286834-87-510130548

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and formulation efforts.

Table 2: Physicochemical Properties of this compound Derivatives

Derivative NameMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond Count
This compound-2-carboxylic acid177.161.7231
This compound-3-carboxylic acid177.16----
7-(2-Aminopropyl)benzofuran175.232.1122

Note: Data for this compound-3-carboxylic acid is limited in public databases.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and purification of these compounds in a laboratory setting. The following protocols are based on methods described in the scientific literature for related aminobenzofuran derivatives.

Synthesis of 3-Aminobenzofuran Derivatives

A general method for the synthesis of 3-aminobenzofuran derivatives has been reported, which can be adapted for the synthesis of various analogues.[5]

Reaction Scheme:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Quaternization 2-hydroxybenzonitrile 2-hydroxybenzonitrile product_1 2-(pyridin-4-ylmethoxy)benzonitrile 2-hydroxybenzonitrile->product_1 + 4-(bromomethyl)pyridine 4-(bromomethyl)pyridine 4-(bromomethyl)pyridine K2CO3 K2CO3 K2CO3->product_1 product_1_c 2-(pyridin-4-ylmethoxy)benzonitrile product_2 4-(3-aminobenzofuran-2-yl)pyridine product_1_c->product_2 t-BuOK, DMF, 80°C t-BuOK t-BuOK DMF DMF product_2_q 4-(3-aminobenzofuran-2-yl)pyridine final_product N-benzyl-4-(3-aminobenzofuran-2-yl) pyridinium bromides product_2_q->final_product + Benzyl Chloride Derivatives benzyl_chloride Benzyl Chloride Derivatives acetonitrile acetonitrile acetonitrile->final_product

Caption: Synthetic pathway for 3-aminobenzofuran derivatives.

Materials and Reagents:

  • 2-hydroxybenzonitrile

  • 4-(bromomethyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethylformamide (DMF)

  • Various benzyl chloride derivatives

  • Dry acetonitrile

Procedure:

  • Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile: A mixture of 2-hydroxybenzonitrile, 4-(bromomethyl)pyridine, and K₂CO₃ is reacted in a suitable solvent.

  • Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine: The product from Step 1 is subjected to a cyclization reaction in the presence of t-BuOK in DMF at 80°C.

  • Step 3: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium bromides: The aminobenzofuran derivative from Step 2 is reacted with various benzyl chloride derivatives in dry acetonitrile under reflux.[5]

Purification and Characterization

Purification of the synthesized compounds is typically achieved using standard laboratory techniques.

Purification Workflow:

G Crude_Product Crude Reaction Mixture Filtration Filtration Crude_Product->Filtration Washing Washing with n-hexane Filtration->Washing Recrystallization Recrystallization from EtOH Washing->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization

Caption: General workflow for purification and characterization.

Methods:

  • Filtration and Washing: The precipitated solid is collected by filtration and washed with a suitable solvent, such as n-hexane, to remove unreacted starting materials and soluble impurities.[5]

  • Recrystallization: Further purification is achieved by recrystallization from a suitable solvent like ethanol (EtOH).

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[5]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, benzofuran derivatives, in general, have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. One such critical pathway is the NF-κB signaling pathway.

NF-κB Signaling Pathway and Benzofuran Derivatives:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is associated with various diseases. Some benzofuran derivatives have been shown to inhibit the NF-κB pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer activities.[6][7]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to nucleus Benzofuran Benzofuran Derivatives Benzofuran->IKK_complex inhibition DNA DNA NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression promotes

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

This diagram illustrates that inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and promote the expression of pro-inflammatory genes. Certain benzofuran derivatives can inhibit the IKK complex, thereby blocking this cascade and exerting their anti-inflammatory effects.[6]

Conclusion

While the parent this compound molecule remains relatively under-characterized, its derivatives represent a promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable starting point for researchers engaged in the synthesis, characterization, and biological evaluation of this important class of compounds. Further investigation into the structure-activity relationships and specific molecular targets of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

Synthesis of Novel 7-Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Among these, aminobenzofuran derivatives, particularly those with substitution at the 7-position, represent a promising class of compounds for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of novel 7-aminobenzofuran derivatives, including detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through various strategies. A common method involves the construction of the benzofuran core with a nitro group at the 7-position, which is subsequently reduced to the desired amine. Alternatively, functionalization of a pre-formed this compound scaffold allows for the introduction of diverse substituents.

Experimental Protocol 1: Synthesis of 7-Nitrobenzofuran Precursor

A plausible route to a 7-nitrobenzofuran precursor starts from a commercially available substituted phenol. For instance, a Perkin-like reaction of a salicylaldehyde with an α-haloester can be employed to construct the furan ring.

Materials:

  • 2-Hydroxy-3-nitrobenzaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxy-3-nitrobenzaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (3.0 mmol) and ethyl bromoacetate (1.2 mmol).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (200 mL) and wash with a 5% dilute HCl solution.

  • Wash the organic layer with water (50 mL) and then with brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 7-nitrobenzofuran-2-carboxylate.

  • Purify the crude product by column chromatography.

Experimental Protocol 2: Reduction to this compound

The nitro group of the synthesized precursor can be reduced to the amine using standard reduction conditions.

Materials:

  • Ethyl 7-nitrobenzofuran-2-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of ethyl 7-nitrobenzofuran-2-carboxylate in ethanol, add an excess of a reducing agent such as tin(II) chloride dihydrate or iron powder.

  • If using iron, add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl this compound-2-carboxylate.

Experimental Protocol 3: Derivatization of the 7-Amino Group

The synthesized this compound core can be further functionalized to generate a library of novel derivatives. For example, acylation of the amino group can be performed as follows:

Materials:

  • Ethyl this compound-2-carboxylate

  • Desired acyl chloride or anhydride

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl this compound-2-carboxylate in dichloromethane.

  • Add a base such as pyridine or triethylamine.

  • Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the acylated product, which can be further purified by recrystallization or chromatography.

Quantitative Data Summary

Compound Synthetic Step Yield (%) Reference
Ethyl 5-aminobenzofuran-2-carboxylateReduction of nitro groupHigh[1]
3-Amidobenzofuran derivativesAmide coupling-[3]
2-Aminobenzofuran derivativesCycloadditionup to 93%[4]
Compound Target IC₅₀ (µM) Reference
Benzofuran-pyrazole derivative 36 Src kinaseInhibition rate: 59% at 10 µM[1]
3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesMCF-7 and PC-3 cells-[1]
2-Aminobenzofuran derivative 39 PC-3 cells-[5]
3-Amidobenzofuran derivative 28g MDA-MB-231, HCT-116, HT-29 cells3.01, 5.20, 9.13[3]
2-Benzoylbenzofuran derivativesMCF-7, MDA-MB-231 cells-[3]

Visualization of Experimental Workflow and Biological Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound derivatives.

G cluster_0 Synthesis of this compound Core cluster_1 Derivatization Start 2-Hydroxy-3-nitrobenzaldehyde Step1 Cyclization with Ethyl Bromoacetate Start->Step1 Intermediate Ethyl 7-Nitrobenzofuran-2-carboxylate Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Core Ethyl this compound-2-carboxylate Step2->Core Acylation Acylation Core->Acylation Sulfonylation Sulfonylation Core->Sulfonylation Alkylation Alkylation Core->Alkylation NovelDerivatives Novel this compound Derivatives Library Acylation->NovelDerivatives Sulfonylation->NovelDerivatives Alkylation->NovelDerivatives G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival 7-Aminobenzofuran_Derivative This compound Derivative 7-Aminobenzofuran_Derivative->VEGFR2 Inhibition G Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7-Aminobenzofuran_Derivative This compound Derivative 7-Aminobenzofuran_Derivative->Tubulin_Dimers Inhibition

References

Spectroscopic Profiling of 7-Aminobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 7-aminobenzofuran. Due to the limited availability of experimental spectral data for this compound in public domains, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the known spectral properties of its constituent structural analogs, benzofuran and aniline. This guide also outlines standardized experimental protocols for acquiring such spectra and presents the predicted data in a structured tabular format for ease of reference and comparison.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the established spectral data of benzofuran and aniline, taking into account the electronic effects of the amino group as a substituent on the benzofuran framework.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5d~2.2H-2
~6.7d~2.2H-3
~7.1t~7.8H-5
~6.8dd~7.8, 1.5H-6
~6.9dd~7.8, 1.5H-4
~3.8br s--NH₂

Note: Predicted chemical shifts are based on the known spectrum of benzofuran and the expected shielding/deshielding effects of an amino group on an aromatic ring.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~145.0C-7a
~144.5C-2
~128.0C-5
~121.0C-3a
~118.0C-4
~115.0C-6
~106.0C-3
~140.0C-7

Note: Predicted chemical shifts are based on the known spectrum of benzofuran and the expected electronic effects of the amino substituent on the carbon environment.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
1620-1580StrongN-H bend (scissoring) and C=C stretch (aromatic)
1500-1400Medium-StrongAromatic C=C stretch
1300-1200StrongC-N stretch (aromatic amine)
1250-1000StrongC-O-C stretch (aryl ether)
900-675StrongAromatic C-H out-of-plane bend

Note: Predicted absorption bands are based on the characteristic frequencies for primary aromatic amines and benzofuran derivatives.[1][2]

Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
133100[M]⁺ (Molecular Ion)
13290[M-H]⁺
10560[M-H-HCN]⁺ or [M-CO]⁺
7840[C₆H₄N]⁺
7750[C₆H₅]⁺

Note: The predicted fragmentation pattern is based on the stable benzofuran ring system and typical fragmentation pathways for aromatic amines.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of this compound into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_structure Structure Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Solid_State Solid Sample (IR/MS) Sample->Solid_State NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_State->IR MS Mass Spectrometry Solid_State->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Couplings) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Interpret_MS Interpret MS Spectrum (Molecular Weight, Fragmentation) Process_MS->Interpret_MS Structure Elucidated Structure of This compound Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While based on robust predictions from analogous structures, experimental verification remains crucial. The outlined protocols offer a standardized approach for obtaining and interpreting the necessary spectral data. This information is intended to aid researchers and professionals in the fields of medicinal chemistry and drug development in the characterization and utilization of this and similar benzofuran derivatives.

References

Crystal Structure of 7-Aminobenzofuran and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and experimental aspects of 7-aminobenzofuran and its analogs. While a definitive crystal structure for this compound is not publicly available, this document leverages data from closely related analogs to provide representative crystallographic information, detailed experimental protocols for synthesis and analysis, and insights into their biological significance.

Introduction to Benzofurans

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This core structure is a common motif in a wide array of biologically active natural products and synthetic compounds.[1][2] Aminobenzofuran derivatives, in particular, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design.[4]

Crystallographic Data of a Benzofuran Analog

ParameterDescriptionExample Value
Chemical Formula The elemental composition of the molecule.C₁₅H₁₂N₂O₇
Formula Weight The mass of one mole of the compound.332.27 g/mol
Crystal System The class of the crystal's lattice.Triclinic
Space Group The symmetry group of the crystal structure.P-1
Unit Cell Dimensions The lengths of and angles between the unit cell axes.a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å
α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)°
Unit Cell Volume (V) The volume of the unit cell.1483.8(3) ų
Z The number of molecules in the unit cell.4
Calculated Density (Dc) The calculated density of the crystal.1.487 g/cm³
R-factor (R) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.0414

Data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[5]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and crystallographic analysis of aminobenzofuran analogs.

A common and efficient method for synthesizing the benzofuran scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] A general workflow for the synthesis of an aminobenzofuran analog is outlined below.

G cluster_synthesis Synthesis start Starting Materials (e.g., halobenzofuran, boronic acid) reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Benzofuran Analog purification->product

A generalized workflow for the synthesis of a benzofuran analog.

Materials and Reagents:

  • A suitable 2-halobenzofuran derivative

  • An appropriate boronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., PPh₃)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • An appropriate solvent system (e.g., Toluene/Ethanol/Water, Dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the 2-halobenzofuran, boronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent system and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzofuran analog.

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

This technique provides the definitive three-dimensional atomic arrangement of a crystalline compound.[6]

G cluster_xray X-ray Crystallography Workflow crystal_selection Select a Suitable Crystal mounting Mount Crystal on Diffractometer crystal_selection->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Workflow for single-crystal X-ray diffraction analysis.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The structural model is refined by least-squares methods to improve the fit between the calculated and observed diffraction data.

  • The final structure is validated and analyzed for geometric parameters such as bond lengths and angles.

Biological Activity and Signaling Pathways

Aminobenzofuran derivatives have been investigated for their potential as multifunctional agents in the treatment of neurodegenerative diseases such as Alzheimer's.[7] Their mechanism of action can involve the inhibition of key enzymes like acetylcholinesterase (AChE). The crystal structure of AChE reveals a catalytic active site (CAS) at the bottom of a gorge and a peripheral anionic site (PAS) at the entrance.[7] It is hypothesized that the PAS plays a role in the aggregation of amyloid-β (Aβ) plaques.[7]

G cluster_pathway Hypothetical Signaling Pathway Inhibition aminobenzofuran Aminobenzofuran Analog ache Acetylcholinesterase (AChE) aminobenzofuran->ache Inhibits abeta Amyloid-β (Aβ) Aggregation ache->abeta Promotes plaques Aβ Plaque Formation abeta->plaques neurotoxicity Neurotoxicity plaques->neurotoxicity

Hypothetical inhibition of Aβ aggregation by an aminobenzofuran analog.

Conclusion

While the specific crystal structure of this compound remains to be publicly detailed, analysis of its analogs provides significant insight into the structural characteristics of this important class of compounds. The experimental protocols outlined in this guide offer a robust framework for the synthesis and crystallographic analysis of novel aminobenzofuran derivatives. A deeper understanding of their three-dimensional structure is paramount for the continued development of these promising therapeutic agents.

References

Biological Activity Screening of a 7-Aminobenzofuran Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The fusion of a benzene ring with a furan ring creates a scaffold that is present in numerous natural products and synthetic molecules with therapeutic properties.[3] Among these, the introduction of an amino group, particularly at the 7-position, to the benzofuran core can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making 7-aminobenzofuran a privileged scaffold in drug discovery.[4] These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][5]

This technical guide provides a comprehensive overview of a hypothetical biological activity screening campaign for a library of this compound derivatives. It outlines a systematic approach to identify and characterize lead compounds with potential therapeutic value. The guide details experimental protocols for key assays, presents illustrative quantitative data, and visualizes the underlying screening workflow and relevant signaling pathways.

Screening Workflow

A typical high-throughput screening (HTS) campaign for a chemical library, such as a this compound library, follows a multi-step process designed to efficiently identify and validate active compounds. The workflow begins with primary screening to identify initial "hits," followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays a This compound Library b High-Throughput Screening (HTS) (e.g., Cell Viability Assay) a->b c Identification of Initial 'Hits' b->c d Hit Confirmation (Dose-Response) c->d Active Compounds e IC50/EC50 Determination d->e f SAR & Analog Synthesis e->f g Target-Based Assays (e.g., Kinase Inhibition) f->g Prioritized Hits h Mechanism of Action Studies g->h i Lead Optimization h->i j Preclinical Development i->j Preclinical Candidates

A generalized workflow for the screening of a this compound library.

Anticancer Activity Screening

A primary area of interest for benzofuran derivatives is oncology.[6] The screening of a this compound library against various cancer cell lines can identify compounds with cytotoxic or cytostatic effects.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative data from a primary cytotoxicity screen of a hypothetical this compound library against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit cell growth by 50%.

Compound IDScaffoldR1R2IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. A549 (Lung)
ABF-001This compoundHH> 50> 50> 50
ABF-002This compoundClH25.332.145.8
ABF-003This compoundOCH3H15.821.429.7
ABF-004This compoundHCONH-Ph5.28.912.3
ABF-005This compoundClCONH-Ph1.83.56.1

Note: The data presented in this table is for illustrative purposes and represents a hypothetical screening outcome.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity Screening

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated promising antibacterial and antifungal activities.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table shows representative MIC values for a selection of hypothetical this compound compounds against common bacterial and fungal strains.

Compound IDScaffoldR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
ABF-006This compoundHH> 128> 128> 128
ABF-007This compoundBrH3264128
ABF-008This compoundHSO2NH2163264
ABF-009This compoundNO2H81632
ABF-010This compoundBrSO2NH24816

Note: The data presented in this table is for illustrative purposes and represents a hypothetical screening outcome.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well round-bottom plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound compounds dissolved in DMSO

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.

Enzyme Inhibition Screening: LSD1 as a Target

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in several cancers and represents a promising therapeutic target. Screening a this compound library for LSD1 inhibition could identify novel epigenetic modulators.

Data Presentation: In Vitro LSD1 Inhibition

The following table presents hypothetical IC50 values for a series of this compound derivatives against LSD1.

Compound IDScaffoldR1R2IC50 (µM) vs. LSD1
ABF-011This compoundHH> 100
ABF-012This compoundCyclopropylH12.5
ABF-013This compoundHPhenyl5.8
ABF-014This compoundCyclopropylPhenyl0.9
ABF-015This compoundH4-Fluorophenyl2.1

Note: The data presented in this table is for illustrative purposes and represents a hypothetical screening outcome.

Experimental Protocol: Fluorometric LSD1 Inhibition Assay

This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction.

Materials:

  • 384-well black plates

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • This compound compounds dissolved in DMSO

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of the this compound compounds into the wells of the 384-well plate.

  • Enzyme and Substrate Addition: Add a mixture of the LSD1 enzyme and the H3K4me2 peptide substrate to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Detection: Initiate the reaction by adding a detection master mix containing HRP and Amplex Red.

  • Fluorescence Measurement: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values.

Signaling Pathways

Understanding the signaling pathways modulated by active compounds is crucial for elucidating their mechanism of action and for further drug development. For anticancer agents, two of the most critical pathways are the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, which regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->Akt

Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
Ras-Raf-MEK-ERK Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor This compound Inhibitor Inhibitor->Raf Inhibitor->MEK

References

The 7-Aminobenzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-aminobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif, characterized by a fused benzene and furan ring system with an amino group at the 7-position, serves as a versatile template for the design of novel therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with potent anticancer, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, biological activities with quantitative data, detailed experimental protocols for key assays, and visualization of relevant signaling pathways and experimental workflows.

I. Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the exploration of its therapeutic potential. While various methods exist for the construction of the benzofuran ring, a common and effective strategy for introducing the 7-amino group involves the synthesis of a 7-nitrobenzofuran intermediate, followed by reduction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general two-step procedure for the synthesis of this compound, commencing with the formation of a 7-nitrobenzofuran intermediate, followed by its reduction.

Step 1: Synthesis of 7-Nitrobenzofuran (Illustrative Example)

A common route to substituted benzofurans is through the palladium-catalyzed Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by cyclization. For the synthesis of a 7-nitrobenzofuran precursor, one would start with an appropriately substituted phenol.

  • Reaction: A mixture of 2-iodo-6-nitrophenol (1 equivalent), a terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents) in a suitable solvent such as triethylamine is stirred under an inert atmosphere at room temperature.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to acid- or base-catalyzed cyclization. The crude product is purified by column chromatography on silica gel to yield the 7-nitrobenzofuran derivative.

Step 2: Reduction of 7-Nitrobenzofuran to this compound [1][2][3]

  • Reagents and Equipment:

    • 7-Nitrobenzofuran derivative

    • Sodium borohydride (NaBH₄)

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Iron(II) chloride (FeCl₂)

    • Acetonitrile (CH₃CN) and Water (H₂O)

    • Round-bottomed flask with a magnetic stirrer

    • Standard laboratory glassware for extraction and filtration

  • Procedure:

    • In a round-bottomed flask, dissolve the 7-nitrobenzofuran derivative (1 mmol) in a mixture of acetonitrile and water (e.g., 10:1 v/v).[2][3]

    • To this solution, add NiCl₂·6H₂O (0.2 mmol) or FeCl₂ (1 equivalent) and stir the mixture for 3-5 minutes at room temperature.[1][2]

    • Carefully add NaBH₄ (4 mmol) portion-wise to the reaction mixture. A black precipitate may form.[2][3]

    • Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, add distilled water to the flask and stir for an additional 10 minutes.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[1][2]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel to obtain the final product.[1]

II. Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential across various therapeutic areas. The following sections and tables summarize the key biological activities and associated quantitative data.

Anticancer Activity

The this compound scaffold is a prominent feature in the design of novel anticancer agents. These compounds have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and cell cycle arrest.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
2-Aminobenzofuran derivative 39PC-3 (Prostate)Data reported as more promising than benzodifurans[4]
Oxindole-based benzofuran hybrid 22dMCF-7 (Breast)3.41[5]
Oxindole-based benzofuran hybrid 22fMCF-7 (Breast)2.27[5]
1,2,3-Selenadiazole-based benzofuran 10fMCF-7 (Breast)2.6[5]
Benzofuran derivative 32aHePG2 (Liver), HeLa (Cervical), MCF-7 (Breast), PC3 (Prostate)8.49–16.72, 6.55–13.14, 4.0–8.99[5]
Piperazine-based benzofuran 37eA549 (Lung), HeLa (Cervical), SGC7901 (Gastric), HCT116 (Colon), MCF-7 (Breast)< 10[5]
Ailanthoidol (natural benzofuran)Huh7 (Hepatoma)22 (at 48h)[5]
Benzofuran-based scaffold (vi)EGFR0.93[6]
Pyrimidinylimino-thiazolidin-4-one hybrid 3bMCF-7 (Breast)7.53 ± 0.43[6]
Pyrimidinylimino-thiazolidin-4-one hybrid 3cMCF-7 (Breast)9.17 ± 0.31[6]
Halogenated Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate 8HepG2 (Liver), A549 (Lung), SW620 (Colon)3.8 ± 0.5, 3.5 ± 0.6, 10.8 ± 0.9[7]
Benzofuran derivative 86MCF-7 (Breast)0.07[4]
Antimicrobial Activity

The this compound scaffold has also been explored for the development of new antimicrobial agents. Derivatives have shown activity against a variety of bacterial and fungal strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference(s)
Benzofuran-pyrazole hybrid 9E. coli DNA gyrase BIC₅₀ = 9.80 µM[8]
Benzofuran-pyrazole hybrid 10Various bacterial isolates5.11 - 20[8]
Benzofuran-pyrazole hybrid 11b,cVarious fungal isolates16 - 19[8]
Benzofuran derivative 1Salmonella typhimurium, Staphylococcus aureus12.5[9]
Benzofuran derivative 1Escherichia coli25[9]
Benzofuran derivative 2Staphylococcus aureus25[9]
Benzofuran derivative 5Penicillium italicum, Colletotrichum musae12.5[9]
Benzofuran derivative 6Colletotrichum musae12.5 - 25[9]
Benzofuran derivative 4cVarious bacterial strains11.22[10]
Benzofuran derivative 6aVarious bacterial strains11.22[10]
Neuroprotective Activity

Certain this compound derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. Their mechanism of action often involves the inhibition of cholinesterases or modulation of other pathways related to neuroinflammation and neuronal survival.

Compound/Derivative ClassTarget/AssayActivityReference(s)
Benzofuran-based compound 7cAcetylcholinesterase (AChE)IC₅₀ = 0.058 µM[11]
Benzofuran-based compound 7eAcetylcholinesterase (AChE)IC₅₀ = 0.086 µM[11]
2-Arylbenzofuran derivativeButyrylcholinesterase (BChE)IC₅₀ = 45.5 - 61.0 µM[12]
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1fNMDA-induced excitotoxicityComparable to memantine at 30 µM[13]
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1jNMDA-induced excitotoxicityMarked anti-excitotoxic effects[13]

III. Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity Assays

1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the compounds to the wells and incubate for 24-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

2. Annexin V/Propidium Iodide Assay for Apoptosis [1][2][3][14]

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the this compound derivative for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[1]

3. Cell Cycle Analysis [15][16][17][18][19]

  • Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA.

  • Protocol:

    • Cell Treatment: Treat cells with the this compound derivative for a specified period.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[18]

    • Staining: Wash the fixed cells and treat them with RNase to prevent staining of RNA. Stain the cells with a PI solution.[15][19]

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Enzyme Inhibition Assays

1. VEGFR-2 Kinase Assay (Luminescence-based) [20][21][22][23][24]

  • Principle: This assay measures the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

  • Protocol:

    • Reagent Preparation: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and a suitable peptide substrate. Prepare serial dilutions of the this compound derivative.

    • Kinase Reaction: In a 96- or 384-well plate, add the test compound dilutions, followed by the kinase reaction master mix. Initiate the reaction by adding ATP.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[20][21]

    • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Data Acquisition: Measure the luminescence intensity using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

2. Tubulin Polymerization Assay (Turbidity-based)

  • Principle: This assay monitors the in vitro polymerization of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) of the solution at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this turbidity increase.

  • Protocol:

    • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP on ice. Prepare serial dilutions of the this compound derivative.

    • Assay Setup: In a pre-warmed microplate reader (37°C), add the tubulin solution and the test compounds to the wells of a microplate.

    • Data Acquisition: Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

    • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the inhibitor is assessed by comparing the rate and extent of polymerization in the presence of the compound to the control.

IV. Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and a general workflow for the evaluation of these compounds.

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Aminobenzofuran [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth; Akt -> Survival; Aminobenzofuran -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Aminobenzofuran -> Akt [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Aminobenzofuran -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } PI3K/Akt/mTOR Signaling Pathway Inhibition.

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Differentiation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Aminobenzofuran [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor; Receptor -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; Aminobenzofuran -> Raf [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Aminobenzofuran -> MEK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } MAPK Signaling Pathway Inhibition.

Experimental Workflow

// Nodes Synthesis [label="Synthesis of\nthis compound\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assays\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Enzyme Inhibition\n(e.g., Kinase Assays)", fillcolor="#FFFFFF", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC determination)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\nStudies", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assays\n(Annexin V)", fillcolor="#FFFFFF", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Pathway [label="Signaling Pathway\nAnalysis (Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Studies\n(Animal Models)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> InVitro; InVitro -> Cytotoxicity; InVitro -> Enzyme; InVitro -> Antimicrobial; Cytotoxicity -> Mechanism; Enzyme -> Mechanism; Mechanism -> Apoptosis; Mechanism -> CellCycle; Mechanism -> Pathway; Pathway -> InVivo; InVivo -> Lead; } General Experimental Workflow.

V. Conclusion

The this compound scaffold represents a highly valuable and versatile core for the development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based compounds with improved therapeutic profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective medicines.

References

The Pharmacophore of 7-Aminobenzofuran: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminobenzofuran scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique structural and electronic properties serve as a foundation for the design of novel therapeutic agents across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth exploration of the this compound pharmacophore, detailing its structure-activity relationships (SAR), relevant experimental protocols, and the signaling pathways it modulates.

Core Pharmacophoric Features

The this compound core consists of a fused benzene and furan ring system with a critical amino group at the 7-position. This arrangement provides a rigid scaffold with specific electronic properties that drive its biological activity. The key pharmacophoric elements are:

  • The Benzofuran Core: A planar, aromatic system that facilitates π-π stacking and hydrophobic interactions with biological targets.

  • The 7-Amino Group: A crucial hydrogen bond donor and acceptor, which can also be a site for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Its position on the benzene ring influences the molecule's overall electronic distribution.

  • Substitution Points: The core can be functionalized at various positions, most notably at the 2, 3, 4, 5, and 6-positions, as well as on the amino group itself. The nature and position of these substituents are critical in defining the compound's specific biological activity.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a wide array of biological activities. The following sections summarize the quantitative data and SAR for key therapeutic areas.

Anticancer Activity

This compound derivatives have shown potent antiproliferative activity against various cancer cell lines. The SAR suggests that the substitution pattern on the benzofuran ring and the nature of the groups attached to the amino function are key determinants of activity.

Compound ClassCell LineActivity (IC50/GI50)Key SAR Observations
Aminobenzofuran-containing proximicin analoguesU-87 MG (Glioblastoma)6.54 µg/mLReplacement of the di-furan unit of proximicins with a benzofuran moiety led to enhanced antiproliferative activity compared to the natural products and the standard chemotherapeutic agent, temozolomide (IC50 = 29.19 µg/mL).[1]
Benzofuran-pyrazoles hybridsMCF-7 (Breast Cancer)0.08 - 0.55 µMThe presence of 3-furano-N-acetylpyrazoline and 3-furano-isoxazole rings resulted in remarkable and broad-spectrum anticancer activity.[2]
Benzofuran derivativesVarious Cancer Cell LinesGI50 values of 2.20 - 5.86 µMA specific derivative demonstrated significant growth inhibitory activity against a panel of cancer cell lines and also exhibited excellent NF-κB inhibitory activity.[3]
Anticholinesterase Activity for Alzheimer's Disease

Several 3-aminobenzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.

Compound SeriesEnzymeActivity (IC50)Key SAR Observations
3-Aminobenzofuran derivativesAChE & BuChE0.64 - 81.06 µMA derivative with a 2-fluorobenzyl moiety was the most effective inhibitor. In contrast, a 3-methoxybenzyl substituent led to the least inhibitory activity, suggesting that nonpolar, lipophilic groups can decrease potency.[4]
Benzofuran-based compoundsAChE0.058 - 0.086 µMCompounds with specific substitutions on a phenyl ring attached to the core showed inhibitory activity comparable to the standard drug donepezil (IC50 = 0.049 µM). 3D-QSAR analysis highlighted the importance of an alkyl group at positions 2 and 3 of this phenyl moiety.[5]
Antimicrobial Activity

The benzofuran scaffold is also a promising platform for the development of novel antimicrobial agents.

Compound ClassOrganismActivity (MIC)Key SAR Observations
Benzofuran derivativesC. albicans, S. aureus75 µg/mLA particular derivative showed potency against C. albicans equivalent to the reference drug griseofulvin and notable activity against S. aureus.[6]
Benzofuran derivatives with pyrazoline/pyrazole moietiesVarious bacteria and fungi-The presence of a chloro substituent on the pyrazoline and pyrazole moieties was found to increase antimicrobial activities.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to guide further drug development, it is crucial to visualize the signaling pathways affected by these compounds and the experimental workflows for their evaluation.

Key Signaling Pathways in Cancer

Aminobenzofuran derivatives have been implicated in the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[7]

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_RAS Ras-Raf-MEK-ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation_Survival Promotes Aminobenzofuran_PI3K Aminobenzofuran Derivative Aminobenzofuran_PI3K->PI3K Inhibits Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes Proliferation_Survival_2 Cell Proliferation, Survival, Angiogenesis ERK->Proliferation_Survival_2 Promotes Aminobenzofuran_RAS Aminobenzofuran Derivative Aminobenzofuran_RAS->Ras Inhibits

Caption: Inhibition of PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways by aminobenzofuran derivatives.

General Experimental Workflow

The discovery and development of novel this compound derivatives typically follow a structured workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start_Materials Starting Materials (e.g., Substituted Phenols) Benzofuran_Formation Benzofuran Ring Formation Start_Materials->Benzofuran_Formation Amino_Intro Introduction/Modification of Amino Group Benzofuran_Formation->Amino_Intro Aminobenzofuran_Derivatives Aminobenzofuran Derivatives Amino_Intro->Aminobenzofuran_Derivatives In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Proliferation) Aminobenzofuran_Derivatives->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationships in the SAR of this compound derivatives for anticancer and anticholinesterase activities.

SAR_Logic cluster_anticancer Anticancer Activity cluster_ache Anticholinesterase Activity Core This compound Core Halogen_Sub Halogen Substitution on Benzene Ring Core->Halogen_Sub Pyrazoline_Isoxazole Pyrazoline/Isoxazole Hybrids Core->Pyrazoline_Isoxazole NFkB_Inhibition NF-κB Inhibition Core->NFkB_Inhibition Fluorobenzyl 2-Fluorobenzyl Moiety Core->Fluorobenzyl Nonpolar_Lipophilic Nonpolar/Lipophilic Groups (e.g., -OCH3) Core->Nonpolar_Lipophilic Anticancer_Activity Enhanced Activity Halogen_Sub->Anticancer_Activity Pyrazoline_Isoxazole->Anticancer_Activity NFkB_Inhibition->Anticancer_Activity AChE_Activity Potent Inhibition Fluorobenzyl->AChE_Activity Decreased_Activity Decreased Activity Nonpolar_Lipophilic->Decreased_Activity

Caption: Logical summary of structure-activity relationships for this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.[4]

Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. This product results from the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Test compound (dissolved in a suitable solvent, e.g., DMSO) at varying concentrations

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • AChE or BuChE enzyme solution

  • Assay Protocol (in a 96-well plate):

    • Add phosphate buffer, DTNB solution, and the test compound solution to each well.

    • Initiate the reaction by adding the AChE or BuChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Add the substrate solution (ATCI or BTCI) to start the colorimetric reaction.

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of 3-Aminobenzofuran Derivatives

A general synthetic route for 3-aminobenzofuran derivatives often involves a multi-step process.[4]

Example Synthesis of 2-(pyridin-4-yl) 3-aminobenzofuran derivatives:

  • Step 1: Etherification: Commercially available 2-hydroxybenzonitrile is reacted with 4-(bromomethyl)pyridine in the presence of a base like potassium carbonate (K2CO3) to afford 2-(pyridin-4-ylmethoxy)benzonitrile.

  • Step 2: Cyclization: The resulting intermediate undergoes a cyclization reaction in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) to yield the 4-(3-aminobenzofuran-2-yl)pyridine core.

  • Step 3: N-Alkylation/Arylation: The final derivatives are prepared by reacting the 3-amino group of the core with various benzyl chloride derivatives (or other suitable electrophiles) in a solvent like dry acetonitrile under reflux conditions.

This guide provides a foundational understanding of the this compound pharmacophore for professionals in drug discovery. The presented data and methodologies offer a starting point for the design and evaluation of novel, potent, and selective therapeutic agents based on this versatile scaffold.

References

In Silico Modeling of 7-Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminobenzofuran derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer and neuroprotective effects. The exploration of these molecules is significantly accelerated by in silico modeling techniques, which provide profound insights into their structure-activity relationships (SAR), binding modes, and pharmacokinetic properties. This technical guide offers a comprehensive overview of the computational methodologies employed in the study of this compound derivatives, supplemented with detailed experimental protocols for their synthesis and biological evaluation. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the this compound scaffold.

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[1] The introduction of an amino group at the 7-position of the benzofuran core can significantly modulate the molecule's physicochemical properties and biological activity.[2] In silico modeling plays a pivotal role in modern drug discovery by enabling the rational design and optimization of lead compounds, thereby reducing the time and cost associated with traditional trial-and-error approaches. This guide will delve into the key computational techniques and experimental validations used in the investigation of this compound derivatives.

Biological Activities and Molecular Targets

This compound derivatives have been investigated for a range of therapeutic applications, with a primary focus on oncology and neurodegenerative diseases. In silico studies have been instrumental in identifying and validating their molecular targets.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. In silico modeling has been crucial in elucidating the interactions of these compounds with various protein kinases.

  • PI3K/VEGFR2 Inhibition: Certain benzofuran derivatives have been designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] Molecular docking studies have revealed the binding modes of these compounds within the ATP-binding pockets of these kinases, highlighting key interactions with amino acid residues.[5]

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[6][7] In silico models have been used to design and predict the binding affinity of benzofuran derivatives as CDK2 inhibitors.[6][8]

Anti-Alzheimer's Disease Activity

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[9][10] Acetylcholinesterase (AChE) is a key enzyme responsible for the breakdown of ACh.[9]

  • Acetylcholinesterase (AChE) Inhibition: Several 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of AChE.[10] Molecular docking simulations have been employed to understand the binding interactions of these compounds within the active site of AChE, guiding the design of more potent inhibitors.[10][11]

In Silico Modeling Methodologies

A variety of computational techniques are employed to predict the biological activity and physicochemical properties of this compound derivatives.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Workflow for Molecular Docking:

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p1 Retrieve Protein Structure (e.g., from PDB) p2 Prepare Protein: - Remove water & co-ligands - Add hydrogens & charges p1->p2 d1 Define Binding Site (Grid Box Generation) p2->d1 p3 Generate 3D Ligand Structure (this compound Derivative) p4 Prepare Ligand: - Assign bond orders - Add hydrogens & charges p3->p4 p4->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 a1 Analyze Docking Poses & Binding Energies d2->a1 a2 Visualize Protein-Ligand Interactions (e.g., H-bonds) a1->a2

Figure 1: A generalized workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[13][14] These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Workflow for QSAR Model Development:

cluster_data Data Preparation cluster_model Model Building & Validation cluster_predict Prediction dp1 Assemble Dataset of This compound Derivatives with Known Biological Activity dp2 Calculate Molecular Descriptors (e.g., physicochemical, topological) dp1->dp2 dp3 Split Dataset into Training and Test Sets dp2->dp3 mb1 Develop QSAR Model using Statistical Methods (e.g., MLR, PLS) dp3->mb1 mb2 Internal Validation (e.g., Cross-validation) mb1->mb2 mb3 External Validation (using Test Set) mb2->mb3 p1 Predict Activity of New this compound Derivatives mb3->p1

Figure 2: A generalized workflow for QSAR model development.
Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[15][16] Pharmacophore models can be used to screen large databases of compounds to identify new molecules with the desired biological activity.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from various studies on benzofuran derivatives, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundTarget(s)Cell LineIC50 (µM)Reference
Compound 8PI3K/VEGFR-2HePG2, PC311-17[5]
Compound 9hCDK2Panc-10.94[6]
Compound 9hCDK2MCF-72.92[6]
Compound 9hCDK2A-5491.71[6]
Ailanthoidol-Huh722 (48h)[3]
Compound 32a-HePG28.49-16.72[3]
Compound 22dCDK2/GSK-3βMCF-73.41[3]
Compound 22fCDK2/GSK-3βMCF-72.27[3]

Table 2: Anti-Alzheimer's Disease Activity of 3-Aminobenzofuran Derivatives

CompoundTargetIC50 (µM)Reference
5fAChE0.64 - 81.06 (range for series)[10]
7cAChE0.058[11]
7eAChE0.086[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A general approach is outlined below.

Protocol:

  • Starting Material: Begin with a substituted 2-hydroxybenzonitrile.

  • Cyclization: The benzofuran ring is typically formed through a cyclization reaction. For instance, a common method is the reaction of a substituted phenol with an α-halo-ketone or ester.

  • Functional Group Interconversion: Subsequent steps involve the introduction and modification of functional groups at various positions of the benzofuran core. The amino group at the 7-position can be introduced via nitration followed by reduction.

  • Purification: The final products are purified using techniques such as column chromatography and recrystallization.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][11]

Protocol: [3][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound derivatives against AChE is determined using a modified Ellman's method.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Enzyme Addition: Initiate the reaction by adding the AChE enzyme.

  • Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm over time using a microplate reader.

  • Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[5][17] Its aberrant activation is a hallmark of many cancers.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Benzofuran This compound Derivative Benzofuran->PI3K Inhibition

Figure 3: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
CDK2 and Cell Cycle Regulation

CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle.[7][15]

CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 CyclinE_CDK2 Cyclin E / CDK2 CDK2->CyclinE_CDK2 S_Phase S Phase Entry CyclinE_CDK2->S_Phase Phosphorylation of Substrates Benzofuran This compound Derivative Benzofuran->CDK2 Inhibition

Figure 4: Simplified CDK2 signaling pathway in cell cycle regulation and its inhibition.

Conclusion

The integration of in silico modeling with traditional experimental approaches has proven to be a powerful strategy in the discovery and development of novel this compound derivatives as therapeutic agents. Molecular docking, QSAR, and pharmacophore modeling provide invaluable tools for lead identification and optimization, while robust experimental validation remains essential to confirm the predicted biological activities. This guide provides a foundational framework for researchers to navigate the multifaceted process of designing and evaluating these promising compounds, ultimately contributing to the advancement of new therapies for cancer and neurodegenerative diseases.

References

The Elusive Aminobenzofuran Motif in Nature: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, a comprehensive technical guide on natural products featuring the aminobenzofuran core cannot be compiled at this time due to a significant lack of specific examples in publicly available scientific literature. While the broader benzofuran scaffold is prevalent in a diverse array of natural products with well-documented biological activities, the direct incorporation of an amino group onto this heterocyclic system appears to be a rare occurrence in nature.

This report summarizes the findings of a thorough literature review and highlights the current landscape of research surrounding aminobenzofuran-containing molecules. The primary focus of existing research lies heavily on the synthesis and pharmacological evaluation of synthetic aminobenzofuran derivatives, driven by their potential therapeutic applications.

Synthetic Aminobenzofurans: A Hub of Pharmaceutical Interest

The aminobenzofuran motif is a privileged scaffold in medicinal chemistry, with synthetic derivatives demonstrating a wide spectrum of biological activities. These include, but are not limited to, anti-tumor, antibacterial, anti-inflammatory, and neuroprotective properties. For instance, synthetic 2-aminobenzofuran and 3-aminobenzofuran derivatives have been investigated as potential agents for the treatment of Alzheimer's disease and as potent enzyme inhibitors.

The synthesis of these compounds is well-documented, with numerous methodologies developed for the construction of the aminobenzofuran core and its subsequent derivatization. These synthetic routes provide a robust platform for the exploration of structure-activity relationships and the optimization of lead compounds for drug development.

The Search for Natural Aminobenzofurans

A systematic and exhaustive search of scientific databases for naturally occurring compounds containing a distinct aminobenzofuran core structure yielded no specific, confirmed examples. While the benzofuran moiety is a common feature in natural products isolated from plants, fungi, and marine organisms, the presence of a primary or substituted amino group directly attached to the benzofuran ring system in these natural products is not readily reported.

One potential, though indirect, connection to natural product chemistry is the use of natural product-derived starting materials for the synthesis of aminobenzofuran derivatives. However, this does not fulfill the core requirement of a guide focused on naturally occurring aminobenzofuran compounds themselves.

Challenges and Future Directions

The apparent scarcity of aminobenzofuran natural products presents a compelling scientific question. It is possible that such compounds are indeed rare in nature, or they may exist in complex molecular architectures that have yet to be fully characterized. Advanced analytical techniques and more targeted isolation strategies may yet uncover this elusive class of natural products.

Given the significant biological activities observed in synthetic aminobenzofurans, the discovery of their natural counterparts would be of considerable interest to the scientific community. Such a discovery would not only provide novel chemical entities for drug discovery but also offer insights into the biosynthetic pathways capable of producing this unique structural motif.

Conclusion

7-Aminobenzofuran: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities.[1][2] The introduction of an amino group to this core structure, particularly at the 7-position, yields 7-aminobenzofuran, a fragment of significant interest in contemporary drug discovery. This technical guide provides a comprehensive overview of this compound as a valuable building block, detailing its synthesis, biological significance, and application in the development of novel therapeutics.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several strategic routes, often commencing from commercially available substituted phenols. A common and adaptable approach involves the construction of a 7-substituted benzofuran, such as a 7-hydroxy or 7-nitro derivative, followed by conversion to the desired amine.

Synthetic Pathway Overview

A plausible and efficient synthetic pathway to this compound is a two-step process starting from 7-hydroxybenzofuran. This involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source, or more commonly, via a nitration and subsequent reduction.

G start 7-Hydroxybenzofuran step1 Nitration (HNO3, H2SO4) start->step1 intermediate 7-Nitrobenzofuran step1->intermediate step2 Reduction (e.g., H2, Pd/C or SnCl2, HCl) intermediate->step2 end This compound step2->end G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NF-kB IkB-NF-kB Complex IkB_NF-kB->NF-kB DNA DNA NF-kB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression G Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Ras Ras Receptor->Ras activates Raf MAPKKK Ras->Raf activates MEK MAPKK Raf->MEK phosphorylates ERK MAPK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Proliferation, Differentiation, Inflammation Transcription_Factors->Cellular_Response

References

Methodological & Application

Synthesis of 7-Aminobenzofuran via Palladium-Catalyzed Cyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofurans are a prominent class of heterocyclic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The 7-aminobenzofuran scaffold, in particular, is a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a robust and efficient palladium-catalyzed intramolecular cyclization strategy. The described methodology offers a versatile route for accessing this important molecular framework.

The synthetic approach is centered around two key palladium-catalyzed reactions: a Sonogashira coupling to construct a 2-alkynyl-6-aminophenol intermediate, followed by an intramolecular cyclization to form the benzofuran ring. The amino group is protected during the synthesis to ensure compatibility with the reaction conditions and is subsequently deprotected in the final step.

Signaling Pathways and Experimental Workflow

The overall synthetic strategy can be visualized as a three-stage process: synthesis of a key intermediate, palladium-catalyzed cyclization, and final deprotection.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Benzofuran Ring Formation cluster_2 Stage 3: Deprotection A N-Protected 2-Bromo-6-aminophenol C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Terminal Alkyne B->C D N-Protected 2-Alkynyl-6-aminophenol C->D E N-Protected 2-Alkynyl-6-aminophenol F Intramolecular Cyclization (Pd Catalysis) E->F G N-Protected This compound F->G H N-Protected This compound I Deprotection H->I J This compound I->J

Caption: Synthetic workflow for this compound.

The core of this synthetic route lies in the palladium-catalyzed intramolecular cyclization of an N-protected 2-alkynyl-6-aminophenol. The catalytic cycle for this transformation is depicted below.

G A Pd(0)L_n B Oxidative Addition A->B C Pd(II) Intermediate B->C D Intramolecular Oxypalladation C->D E Vinylpalladium Intermediate D->E F β-Hydride Elimination E->F G Pd(II)-H Species F->G Product N-Protected This compound F->Product H Reductive Elimination G->H H->A Precursor N-Protected 2-Alkynyl-6-aminophenol Precursor->B

Caption: Proposed catalytic cycle for intramolecular cyclization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound.

Table 1: Sonogashira Coupling of N-Protected 2-Bromo-6-aminophenol

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF100385
2TrimethylsilylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100392
31-HexynePd(PPh₃)₄ / CuIDiisopropylamineTHFRT388
4Ethynyltrimethylsilane[DTBNpP]Pd(crotyl)ClTMPDMSORT295

Yields are for the isolated coupled product.

Table 2: Palladium-Catalyzed Intramolecular Cyclization

EntrySubstrateCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1N-Boc-2-(phenylethynyl)-6-aminophenolPd(OAc)₂PPh₃K₂CO₃Acetonitrile801278
2N-Boc-2-(hex-1-yn-1-yl)-6-aminophenolPdCl₂(PPh₃)₂-Na₂CO₃DMF100882
3N-Boc-2-((trimethylsilyl)ethynyl)-6-aminophenolPd(OAc)₂-Cs₂CO₃Toluene110685

Yields are for the isolated cyclized product.

Table 3: Deprotection of N-Boc-7-aminobenzofuran

EntryReagentSolventTemp. (°C)Time (h)Yield (%)
1Trifluoroacetic acid (TFA)Dichloromethane (DCM)RT295
24M HClDioxaneRT492
3H₂OReflux0.296

Yields are for the isolated this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-bromo-6-hydroxyphenyl)carbamate (N-Boc-2-bromo-6-aminophenol)
  • To a solution of 2-bromo-6-aminophenol (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Slowly add triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Protocol 2: Sonogashira Coupling for the Synthesis of tert-butyl (2-(alkyn-1-yl)-6-hydroxyphenyl)carbamate
  • To a degassed solution of tert-butyl (2-bromo-6-hydroxyphenyl)carbamate (1.0 eq) in a suitable solvent (e.g., DMF or THF, 0.1 M), add the terminal alkyne (1.2 eq).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%) and the copper co-catalyst (e.g., CuI, 5 mol%).[1]

  • Add the base (e.g., triethylamine, 3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for the specified time (e.g., 3 hours).[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-protected 2-alkynyl-6-aminophenol.

Protocol 3: Palladium-Catalyzed Intramolecular Cyclization to form tert-butyl (benzofuran-7-yl)carbamate
  • To a solution of tert-butyl (2-(alkyn-1-yl)-6-hydroxyphenyl)carbamate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF, 0.1 M), add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).

  • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and stir for the specified time (e.g., 6-12 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected this compound.

Protocol 4: Deprotection of tert-butyl (benzofuran-7-yl)carbamate to yield this compound
  • Dissolve tert-butyl (benzofuran-7-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M).[2][3]

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.[3]

  • Stir the reaction mixture at room temperature for 2 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.[4]

Conclusion

The palladium-catalyzed synthesis of this compound presented herein offers a reliable and adaptable methodology for accessing this valuable heterocyclic scaffold. The use of a robust Sonogashira coupling followed by an efficient intramolecular cyclization provides good to excellent yields of the desired products. The protocols are detailed to be readily implemented in a research or drug development setting. The modularity of this approach allows for the introduction of various substituents on the benzofuran ring by simply changing the coupling partner in the Sonogashira reaction, making it a powerful tool for the generation of diverse compound libraries for biological screening.

References

Protocol for N-arylation of 7-aminobenzofuran: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The N-arylation of aminobenzofurans is a key synthetic transformation that enables the exploration of novel chemical space and the development of potent therapeutic agents. This document provides detailed application notes and experimental protocols for the N-arylation of 7-aminobenzofuran, a crucial scaffold in medicinal chemistry. The protocols described herein focus on two of the most powerful and widely used C-N cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation.

Applications of N-arylated 7-Aminobenzofurans

N-aryl-7-aminobenzofuran derivatives are of significant interest in drug discovery and materials science. The introduction of an aryl group on the amino functionality can modulate the electronic properties, steric profile, and lipophilicity of the parent molecule, leading to enhanced biological activity and improved pharmacokinetic properties.

Medicinal Chemistry:

  • Anticancer Agents: N-arylated benzofurans have shown potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for cancer cell proliferation and survival.[1][2]

  • Anti-inflammatory Agents: By modulating inflammatory signaling pathways, these compounds have the potential to treat a range of inflammatory diseases.[1][2]

  • Kinase Inhibitors: The benzofuran scaffold can serve as a template for the design of inhibitors of various protein kinases involved in disease pathogenesis.

Materials Science:

  • Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation in N-arylbenzofurans can lead to interesting photophysical properties, making them potential candidates for use in organic electronic devices.

  • Fluorescent Probes: The inherent fluorescence of some benzofuran derivatives can be tuned through N-arylation, leading to the development of novel sensors and imaging agents.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Several studies have indicated that the anti-inflammatory and anticancer effects of benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2] These pathways are critical regulators of gene expression involved in inflammation, cell proliferation, and apoptosis. The diagram below illustrates the key components of these pathways and potential points of inhibition by N-aryl-7-aminobenzofuran derivatives.

G Figure 1. Simplified NF-κB and MAPK Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates MAPK_active MAPK MAPK->MAPK_active translocates Gene Expression Gene Expression NF-κB_active->Gene Expression activates MAPK_active->Gene Expression activates N-Aryl-7-aminobenzofuran N-Aryl-7-aminobenzofuran N-Aryl-7-aminobenzofuran->IKK N-Aryl-7-aminobenzofuran->MAPKK

Caption: Inhibition of NF-κB and MAPK pathways by N-aryl-7-aminobenzofurans.

Experimental Protocols

The following protocols provide detailed methodologies for the N-arylation of this compound using palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is generally favored for its milder reaction conditions and broader substrate scope compared to the Ullmann condensation. A variety of palladium catalysts and phosphine ligands can be employed.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

Procedure:

  • Preparation: To an oven-dried Schlenk flask or sealed tube, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent) and the aryl halide (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data (Illustrative Examples):

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl bromides. These are illustrative examples based on typical outcomes for similar reactions, as specific data for this compound is not widely published.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1001285
24-BromoanisolePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1101878
34-BromochlorobenzenePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene1002472
43-BromopyridinePd(OAc)₂ (3)XPhos (6)NaOt-Bu (1.5)Dioxane1101665
Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig amination.[3] Modern protocols often utilize ligands to improve reaction efficiency and lower the required temperature.

Reaction Scheme:

Materials:

  • This compound

  • Aryl iodide

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

Procedure:

  • Preparation: To a Schlenk flask or sealed tube, add the copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent) and the aryl iodide (1.2-1.5 equivalents).

  • Solvent Addition: Add the high-boiling polar solvent.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative Examples):

The following table provides illustrative reaction conditions and yields for the Ullmann condensation of this compound with various aryl iodides.

EntryAryl IodideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10)1,10-phenanthroline (20)K₂CO₃ (2.0)DMF1402475
24-IodoanisoleCu₂O (5)L-proline (10)Cs₂CO₃ (2.0)DMSO1503668
34-IodochlorobenzeneCuI (10)NoneK₂CO₃ (2.0)DMF1604855
43-IodopyridineCuI (10)1,10-phenanthroline (20)K₂CO₃ (2.0)DMSO1403060

Experimental Workflow

The general workflow for the synthesis and purification of N-aryl-7-aminobenzofurans is depicted in the following diagram.

G Figure 2. General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reaction_Setup->Inert_Atmosphere Heating_Stirring Heating and Stirring (Monitor by TLC/LC-MS) Inert_Atmosphere->Heating_Stirring Cooling Cool to Room Temperature Heating_Stirring->Cooling Dilution_Filtration Dilution and Filtration (Remove solids) Cooling->Dilution_Filtration Extraction Extraction (for Ullmann) Dilution_Filtration->Extraction for Ullmann Drying_Concentration Drying and Concentration Dilution_Filtration->Drying_Concentration for Buchwald-Hartwig Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Characterization Characterization (NMR, MS, etc.) Column_Chromatography->Characterization

Caption: A generalized workflow for the synthesis of N-aryl-7-aminobenzofurans.

Conclusion

The N-arylation of this compound provides a versatile platform for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for this transformation, with the former generally offering milder conditions and a broader substrate scope. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel benzofuran-based molecules. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Application of 7-Aminobenzofuran in Anticancer Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the burgeoning field of 7-aminobenzofuran derivatives as promising candidates for anticancer drug development. The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The introduction of an amino group at the 7-position of the benzofuran core has been explored as a strategy to enhance the anticancer potential and modulate the pharmacological properties of these compounds.

Recent studies have highlighted the potential of this compound derivatives to induce apoptosis, arrest the cell cycle, and inhibit tumor proliferation across various cancer cell lines.[1][4] The anticancer efficacy is often linked to the specific substitution patterns on the benzofuran core and the nature of the groups attached to the amino moiety.[4][5] This guide synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to facilitate further investigation and accelerate the discovery of new therapeutic agents.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various benzofuran derivatives, including those with amino substitutions, have been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison. The following table summarizes the IC50 values for several benzofuran derivatives, providing a comparative look at their anticancer activity.

Compound/Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference(s)
7-Phenylaminobenzofuran Hybrid 2-acetyl-7-phenylaminobenzofuran (Compound 27)MDA-MB-468 (Breast)0.16[4]
HepG2 (Liver)1.63 - 5.80[4]
MDA-MB-231 (Breast)1.63 - 5.80[4]
A549 (Lung)1.63 - 5.80[4]
2-Aminobenzofuran Derivatives Compound 39PC-3 (Prostate)33[6]
Compound 43a-nHT-29 (Colon)Varies[4]
HL-60 (Leukemia)Varies[4]
HeLa (Cervical)Varies[4]
Daoy (Medulloblastoma)Varies[4]
SEM (B-cell leukemia)Varies[4]
Jurkat (T-cell leukemia)Varies[4]
Benzofuran-Indole Hybrids Compound 8aaPC9 (Lung)0.32 ± 0.05[7]
A549 (Lung)0.89 ± 0.10[7]
Benzofuran-Chalcone Derivatives Compound 4gHCC1806 (Breast)5.93[8]
HeLa (Cervical)5.61[8]
Oxindole-Benzofuran Hybrids Compound 22dMCF-7 (Breast)3.41[4][9]
Compound 22fMCF-7 (Breast)2.27[4][9]
Bromo-derivative Compound 14cHCT-116 (Colon)3.27[9]
3-Amidobenzofuran Compound 28gMDA-MB-231 (Breast)3.01[9]
HCT-116 (Colon)5.20[9]

Key Signaling Pathways in Benzofuran-Mediated Anticancer Activity

Benzofuran derivatives, including those with a 7-amino substitution, exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Several key pathways have been identified as targets for these compounds.

One of the prominent pathways inhibited by certain benzofuran derivatives is the STAT3 signaling pathway .[4] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. The 2-acetyl-7-phenylaminobenzofuran hybrid has been reported as a potent STAT3 inhibitor.[4]

STAT3_Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound Derivative This compound Derivative This compound Derivative->STAT3 Inhibits

Caption: Inhibition of the STAT3 signaling pathway by a this compound derivative.

Another critical target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway , which plays a vital role in cell proliferation and survival.[7][10] Overexpression or mutation of EGFR is common in many cancers. Certain benzofuran-indole hybrids have shown potent inhibitory effects on EGFR phosphorylation.[7]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds p-EGFR p-EGFR EGFR->p-EGFR Autophosphorylation Downstream Signaling PI3K/AKT/mTOR RAS/MAPK p-EGFR->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Furthermore, benzofuran derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR pathway , which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[2][11]

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives involves a range of standard in vitro experimental protocols.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12]

Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis A Seed Cells in 96-well Plate B Treat with this compound Derivatives A->B C Add MTT Reagent B->C D Incubate (3-4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the effect of the compounds on the progression of the cell cycle.[12]

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative for a specified time.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-FITC negative and PI negative: Live cells.

    • Annexin V-FITC positive and PI negative: Early apoptotic cells.

    • Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells.

    • Annexin V-FITC negative and PI positive: Necrotic cells.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their ability to target key signaling pathways and induce cancer cell death warrants further investigation. The protocols and data presented in this guide provide a foundational resource for researchers to design and evaluate new this compound-based drug candidates, ultimately contributing to the advancement of cancer therapy.

References

Application Notes and Protocols: Leveraging 7-Aminobenzofuran for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-aminobenzofuran as a versatile scaffold for the synthesis and evaluation of potent kinase inhibitors. The protocols outlined below are based on established methodologies in medicinal chemistry and cancer biology, offering a framework for the development of novel therapeutics targeting key signaling pathways implicated in cancer and other diseases.

Introduction to this compound in Kinase Inhibitor Design

Benzofuran is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[1] Its unique structural and electronic properties make it an attractive starting point for the design of kinase inhibitors. The introduction of an amino group at the 7-position of the benzofuran ring provides a crucial handle for synthetic elaboration, allowing for the facile introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties. This strategic placement of the amino group can facilitate interactions with the hinge region of the kinase ATP-binding site, a common strategy in modern kinase inhibitor design.

Derivatives of the broader benzofuran class have shown inhibitory activity against a range of important oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2] These kinases are critical nodes in signaling pathways that drive cell proliferation, angiogenesis, and survival in cancer.[3]

Quantitative Data Summary: Activity of Benzofuran-Based Inhibitors

The following tables summarize the reported biological activities of various benzofuran derivatives against different kinases and cancer cell lines. While not all of these compounds are direct derivatives of this compound, they provide a strong rationale for its use and a benchmark for the expected potency of newly synthesized analogs.

Table 1: In Vitro Kinase Inhibitory Activity of Benzofuran Derivatives

Compound IDTarget Kinase(s)IC50 (µM)Reference CompoundIC50 (µM)
Benzofuran-Pyrazole Hybrid (3d) B-Raf (V600E)0.078 ± 0.004--
c-Met0.405 ± 0.017--
Pim-11.053 ± 0.046--
EGFR (WT)0.177 ± 0.007--
VEGFR-20.275 ± 0.011--
Benzofuran-Chalcone (6d) VEGFR-20.001Sorafenib0.002
Quinoxaline-Benzofuran Hybrid EGFR0.103Erlotinib0.049
VEGFR-20.069Sorafenib0.031
3-(piperazinylmethyl)benzofuran (9h) CDK20.0409Staurosporine0.0567
3-(piperazinylmethyl)benzofuran (11d) CDK20.0417Staurosporine0.0567
3-(piperazinylmethyl)benzofuran (11e) CDK20.0468Staurosporine0.0567
3-(piperazinylmethyl)benzofuran (13c) CDK20.0526Staurosporine0.0567

Data compiled from multiple sources.[2][4][3]

Table 2: Anti-proliferative Activity of Benzofuran Derivatives against Human Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)
Benzofuran-Pyrazole Hybrid (3d) Various (NCI-60 Panel)Multiple0.33 - 4.87
Cyanobenzofuran (2) HePG2Liver16.08 - 23.67
HCT-116Colon8.81 - 13.85
MCF-7Breast8.36 - 17.28
Cyanobenzofuran (8) HePG2Liver16.08 - 23.67
HCT-116Colon8.81 - 13.85
MCF-7Breast8.36 - 17.28
3-(piperazinylmethyl)benzofuran (9h) Panc-1Pancreatic0.94
MCF-7Breast2.92
A-549Lung1.71
3-(piperazinylmethyl)benzofuran (11d) Panc-1Pancreatic2.22
MCF-7Breast5.57
A-549Lung2.99

Data compiled from multiple sources.[5][2][3]

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors from a this compound scaffold involves a multi-step process, from initial synthesis to biological evaluation. The following diagrams illustrate a representative signaling pathway targeted by such inhibitors and the general workflow for their development and characterization.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Inhibitor This compound Inhibitor Inhibitor->Dimerization inhibits

Caption: EGFR signaling cascade leading to cell proliferation and survival.

Kinase_Inhibitor_Development_Workflow Start This compound Starting Material Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical In Vitro Kinase Assay Purification->Biochemical CellBased Cell-Based Assays (Proliferation, Apoptosis) Purification->CellBased SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR CellBased->SAR Optimization Lead Optimization SAR->Optimization Iterative Design InVivo In Vivo Animal Models SAR->InVivo Promising Leads Optimization->Synthesis End Preclinical Candidate InVivo->End

Caption: General workflow for developing this compound-based kinase inhibitors.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of a representative this compound-based kinase inhibitor and its subsequent biological evaluation.

Protocol 1: Synthesis of a 7-(Quinazolin-4-ylamino)benzofuran Derivative

This protocol describes a representative synthesis of a potent kinase inhibitor scaffold where the 7-amino group of a benzofuran derivative is coupled with a 4-chloroquinazoline, a common pharmacophore in EGFR inhibitors.

Objective: To synthesize a 7-(quinazolin-4-ylamino)benzofuran derivative as a potential EGFR inhibitor.

Materials:

  • This compound (or a suitable derivative)

  • 4-Chloroquinazoline

  • Isopropanol (anhydrous)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous isopropanol.

  • Addition of Reagents: To the stirred solution, add 4-chloroquinazoline (1.1 equivalents) followed by diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up: Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature. A precipitate may form.

  • Isolation of Crude Product: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to isolate the desired product.

  • Characterization: Characterize the purified compound by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a synthesized inhibitor against a target kinase, such as EGFR or VEGFR-2. This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (containing MgCl2, DTT, and other necessary components)

  • Synthesized this compound inhibitor

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific substrate peptide, and the recombinant kinase enzyme at their optimal concentrations.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (for control wells) to the wells of the white assay plate.

    • Initiate the kinase reaction by adding the kinase/substrate master mix (e.g., 20 µL) to all wells.

    • Start the reaction by adding ATP (e.g., 2.5 µL) to all wells to a final concentration near the Km for the specific kinase.

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add an equal volume of the Kinase-Glo® reagent (e.g., 25 µL) to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the positive (DMSO only) and negative (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay (XTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to assess the cytotoxic or anti-proliferative effects of the synthesized inhibitors on cancer cell lines.[6]

Objective: To determine the GI50 (concentration for 50% inhibition of cell growth) of a this compound derivative on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound inhibitor

  • XTT Cell Proliferation Assay Kit

  • 96-well clear, flat-bottom tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound inhibitor in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • XTT Labeling:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (mixing the XTT reagent and the electron-coupling reagent).[6]

    • Add 50 µL of the XTT labeling mixture to each well.[6]

    • Incubate the plate for an additional 2-4 hours in the incubator, allowing the metabolically active cells to convert the XTT to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product in each well using a microplate reader at a wavelength of 450-500 nm (with a reference wavelength of ~650 nm).[6]

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion

This compound represents a promising and versatile starting point for the development of novel kinase inhibitors. The synthetic accessibility of the 7-amino position allows for extensive structure-activity relationship studies to optimize potency and selectivity against a range of therapeutically relevant kinases. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate new chemical entities based on this valuable scaffold, with the ultimate goal of discovering next-generation targeted therapies.

References

Application Notes and Protocols: 7-Aminobenzofuran Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Benzofuran, a heterocyclic organic compound, has been identified as a promising scaffold in medicinal chemistry due to the diverse biological activities of its derivatives. This document provides a comprehensive overview of the antibacterial potential of benzofuran derivatives, with a focus on available data that can inform the development of 7-aminobenzofuran-based antibacterial agents. While specific data for this compound derivatives is limited in the reviewed literature, the broader family of benzofuran compounds offers valuable insights into their synthesis, antibacterial efficacy, and potential mechanisms of action.

Data Presentation: Antibacterial Activity of Benzofuran Derivatives

The antibacterial efficacy of various benzofuran derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data, primarily Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values, from several key studies. Lower MIC and EC50 values indicate higher antibacterial potency.

Table 1: Antibacterial Activity of Benzofuran Derivatives Containing Disulfide Moieties [1]

CompoundXanthomonas oryzae pv. oryzae (Xoo) EC50 (μg/mL)Xanthomonas oryzae pv. oryzicola (Xoc) EC50 (μg/mL)Xanthomonas axonopodis pv. citri (Xac) EC50 (μg/mL)
V400.280.5610.43
Allicin (Control)8.4028.2288.04
Thiodiazole Copper (TC) (Control)66.4178.49120.36

Table 2: Antibacterial Activity of Hydrophobic Benzofuran Analogs [2][3]

Derivative ClassBacterial Strain(s)Reported MIC80 (μg/mL)
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilis0.39-3.12

Table 3: Antibacterial Activity of Benzofuroquinolinium Derivatives [4]

CompoundS. aureus ATCC 29213 MIC (μg/mL)MRSA USA300 MIC (μg/mL)E. coli ATCC 25922 MIC (μg/mL)A. baumannii 19606 MIC (μg/mL)P. aeruginosa PAO1 MIC (μg/mL)K. pneumoniae 700603 MIC (μg/mL)
112481616
20.512488
30.250.51488
40.51241616
5124848

Table 4: Antibacterial Activity of Benzofuran-Triazole Hybrids [5]

CompoundB. subtilis (MTCC-441) MIC (µg/mL)E. coli (AB-274) MIC (µg/mL)
10a>501.80 ± 0.25
10b1.25 ± 0.6011.5
Penicillin (Standard)1 ± 1.502.4 ± 1.00

Table 5: Antibacterial Activity of Benzofuran Derivatives from Penicillium crustosum [6]

CompoundSalmonella typhimurium MIC (μg/mL)Escherichia coli MIC (μg/mL)Staphylococcus aureus MIC (μg/mL)
112.52512.5
2--25
Ciprofloxacin (Control)---

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of benzofuran derivatives as antibacterial agents.

Protocol 1: General Synthesis of Benzofuran Derivatives

This protocol is a generalized procedure based on methods described for various benzofuran derivatives.[7][8]

Step 1: Synthesis of the Benzofuran Core A common route involves the reaction of a substituted salicylaldehyde with an α-halo ketone or ester in the presence of a base. For instance, 7-chlorobenzofuran-3(2H)-one can be synthesized from a corresponding precursor, which is then further modified.[8]

Step 2: Functionalization of the Benzofuran Core The benzofuran core can be functionalized at various positions. For example, hydrazine derivatives can be formed by reacting a chloro-substituted benzofuran with hydrazine hydrate under reflux.[8]

Step 3: Synthesis of Final Derivatives The functionalized benzofuran intermediate is then reacted with various aldehydes or other reagents to produce the final library of derivatives. This is often carried out under reflux in a suitable solvent like ethanol.[8]

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]

  • Preparation of Bacterial Inoculum: A single colony of the test bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The culture is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100-200 µL. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plate.

Protocol 3: Agar Well Diffusion Method

This method is often used for preliminary screening of antibacterial activity.[8]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar) is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the surface of the agar plate using a sterile swab.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Visualizations

Logical Workflow for Antibacterial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel antibacterial agents based on the benzofuran scaffold.

Antibacterial_Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization & Preclinical Development Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Antibacterial Screening (e.g., Agar Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay Target_Identification Target Identification (e.g., Proteomics) Cytotoxicity_Assay->Target_Identification Enzyme_Inhibition Enzyme Inhibition Assays Target_Identification->Enzyme_Inhibition SAR_Studies Structure-Activity Relationship (SAR) Enzyme_Inhibition->SAR_Studies In_Vivo_Studies In Vivo Efficacy & Toxicology Studies SAR_Studies->In_Vivo_Studies

Caption: A logical workflow for the discovery of benzofuran-based antibacterial agents.

Potential Mechanism of Action

While specific signaling pathways for this compound derivatives are not detailed in the literature, a study on benzofuran derivatives containing disulfide moieties suggests a multi-faceted mechanism of action.[1]

Mechanism_of_Action Benzofuran Benzofuran Derivative Bacterial_Cell Bacterial Cell Benzofuran->Bacterial_Cell Enters Cell Cell_Wall Cell Wall Integrity (Peptidoglycan Synthesis) Bacterial_Cell->Cell_Wall Disrupts Energy_Metabolism Energy Metabolism (Key Enzymes) Bacterial_Cell->Energy_Metabolism Alters Protein_Synthesis Protein Synthesis Bacterial_Cell->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Energy_Metabolism->Cell_Death Protein_Synthesis->Cell_Death

Caption: A proposed multi-target mechanism of action for antibacterial benzofurans.

References

Investigating the Anti-inflammatory Potential of 7-Aminobenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory potential of the benzofuran scaffold, with a focus on 7-aminobenzofuran as a representative derivative. Due to the limited direct experimental data on this compound, this document leverages findings from studies on various benzofuran derivatives to outline key mechanisms of action, relevant signaling pathways, and detailed experimental protocols for assessing anti-inflammatory activity.

Introduction: The Benzofuran Scaffold in Inflammation

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory properties[1][2]. The fused benzene and furan ring system provides a versatile scaffold for the development of novel therapeutic agents[1]. While specific data on this compound is limited, its structural similarity to other biologically active benzofurans suggests its potential as a modulator of inflammatory responses. Research on related compounds has shown that the anti-inflammatory effects of the benzofuran core are often mediated through the inhibition of key signaling pathways and the reduction of pro-inflammatory mediators[3][4].

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory activity of benzofuran derivatives is frequently attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a decrease in the production of pro-inflammatory cytokines and enzymes.

The NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation[5][6]. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins[5]. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα[7][8]. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators like TNF-α, IL-6, and COX-2[3][4]. Studies on benzofuran derivatives have demonstrated their ability to inhibit the phosphorylation of IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB, thereby blocking its nuclear translocation and downstream effects[3].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκBα Benzofuran This compound (Derivative) Benzofuran->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Caption: NF-κB Signaling Pathway Inhibition.
The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory genes. Benzofuran derivatives have been shown to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner, thus attenuating the inflammatory response[3].

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Benzofuran This compound (Derivative) Benzofuran->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes

Caption: MAPK Signaling Pathway Inhibition.

Application Notes: Assessing Anti-inflammatory Activity

A variety of in vitro and in vivo assays can be employed to evaluate the anti-inflammatory potential of this compound and its derivatives.

In Vitro Assays

Cell-based assays are crucial for the initial screening and mechanistic studies of anti-inflammatory compounds. The RAW 264.7 murine macrophage cell line is a widely used model for these investigations[9].

Table 1: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeAssayCell LineIC₅₀ (µM)Reference
Piperazine/benzofuran hybrid (5d)Nitric Oxide (NO) InhibitionRAW 264.752.23 ± 0.97[3]
Aza-benzofuran (1)Nitric Oxide (NO) InhibitionRAW 264.717.3[10]
Aza-benzofuran (4)Nitric Oxide (NO) InhibitionRAW 264.716.5[10]

Note: IC₅₀ represents the half-maximal inhibitory concentration.

In Vivo Assays

Animal models of inflammation are essential for evaluating the efficacy of anti-inflammatory compounds in a whole-organism context. The carrageenan-induced paw edema model in rats is a standard method for assessing acute inflammation[1][2].

Table 2: In Vivo Anti-inflammatory Activity of Benzofuran Derivatives in Carrageenan-Induced Paw Edema Model

Compound/DerivativeAnimal ModelDoseInhibition of Edema (%)Time PointReference
Benzofuran amide (6b)RatNot Specified71.102 h[1]
Benzofuran amide (6a)RatNot Specified61.552 h[1]
7-methoxy benzofuran pyrazoline (4g)RatNot Specified83.89Not Specified[11]
7-methoxy benzofuran pyrazoline (5m)RatNot Specified80.49Not Specified[11]

Experimental Protocols

The following are detailed protocols for commonly used assays to determine the anti-inflammatory activity of compounds like this compound.

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to measure the inhibitory effect of a test compound on the production of nitric oxide in cultured macrophages.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_assay Nitric Oxide Measurement (Griess Assay) cluster_analysis Data Analysis A Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) B Incubate overnight to allow adherence A->B C Pre-treat cells with various concentrations of this compound for 1 hour B->C D Stimulate cells with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Add Griess reagent to supernatant F->G H Incubate for 10-15 minutes G->H I Measure absorbance at 540-550 nm H->I J Calculate nitrite concentration from a standard curve I->J K Determine the percentage of NO inhibition and IC₅₀ value J->K

Caption: In Vitro Nitric Oxide Inhibition Assay Workflow.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or other test compounds)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Prepare a standard curve of sodium nitrite (0-100 µM). Add 100 µL of the Griess reagent (equal volumes of component A and B mixed immediately before use) to each well containing supernatant and standards.

  • Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of Treated / Absorbance of LPS Control)] x 100

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely accepted method for evaluating the acute anti-inflammatory activity of a test compound in an animal model.

in_vivo_workflow cluster_prep Animal Preparation cluster_treatment Compound Administration cluster_induction Induction of Inflammation cluster_measurement Measurement of Paw Edema cluster_analysis Data Analysis A Acclimatize Wistar rats for one week B Fast animals overnight before the experiment A->B C Administer this compound orally at the desired dose B->C D Administer vehicle control and positive control (e.g., Indomethacin) E Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw 1 hour after compound administration D->E F Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection E->F G Calculate the percentage inhibition of paw edema for each treatment group compared to the control group F->G

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

Materials:

  • Wistar rats (150-200 g)

  • This compound (or other test compounds)

  • Carrageenan (lambda, type IV)

  • Positive control drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (control, positive control, and test compound groups). Fast the animals overnight with free access to water.

  • Compound Administration: Administer this compound orally at the desired doses. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like Indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume.

Conclusion

The benzofuran scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While further investigation is required to specifically elucidate the anti-inflammatory potential of this compound, the available data on related derivatives strongly suggest its likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. The protocols and application notes provided herein offer a robust framework for researchers to systematically evaluate the efficacy of this compound and other benzofuran derivatives as potential therapeutics for inflammatory diseases.

References

Application Notes: The Role of 7-Aminobenzofuran Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurodegenerative diseases, such as Alzheimer's (AD) and Parkinson's (PD), are characterized by the progressive loss of structure and function of neurons.[1] The complexity and multifactorial nature of these diseases necessitate the development of therapeutic agents that can modulate multiple pathological targets simultaneously.[1][2] The benzofuran scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active molecules.[2][3] Derivatives of benzofuran, including aminobenzofurans, have emerged as promising candidates for neurodegenerative disease research due to their ability to interact with several key targets involved in disease progression.[2][3][4] These compounds have shown potential as inhibitors of amyloid-beta (Aβ) aggregation, cholinesterases, and monoamine oxidase B (MAO-B), alongside exhibiting potent antioxidant and neuroprotective properties.[5][6][7][8]

This document provides an overview of the application of 7-aminobenzofuran and its related derivatives in this field, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.

Key Mechanisms of Action and Quantitative Data

Aminobenzofuran derivatives exert their neuroprotective effects through multiple mechanisms. Their multi-target profile makes them attractive candidates for developing disease-modifying therapies for conditions like Alzheimer's disease.[1][9]

Inhibition of Cholinesterases (AChE and BuChE)

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[10] Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that hydrolyze ACh, is a primary therapeutic strategy.[11] Several novel 3-aminobenzofuran derivatives have demonstrated potent inhibitory activity against both enzymes.[10]

Table 1: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives

Compound ID Substitution Target Enzyme IC₅₀ (µM) Reference
5f 2-fluorobenzyl AChE 0.64 ± 0.08 [10][11]
BuChE 1.12 ± 0.11 [11]
5h 4-fluorobenzyl AChE 1.13 ± 0.12 [10]
BuChE 2.51 ± 0.21 [11]
5i 2-chlorobenzyl AChE 1.48 ± 0.15 [10]
BuChE 3.40 ± 0.29 [11]
5l 4-chlorobenzyl AChE 1.83 ± 0.16 [10]
BuChE 4.15 ± 0.35 [11]

| Donepezil | (Reference Drug) | AChE | 0.049 (Reported) |[7] |

Note: Data is presented for 3-aminobenzofuran derivatives as specific data for this compound was not available in the search results. The core benzofuran structure is the key pharmacophore.

Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of the amyloid-beta peptide into oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease.[12][13] Preventing this aggregation is a key therapeutic goal.[12] Benzofuran analogues have been developed that effectively inhibit Aβ aggregation, and some aminobenzofuran derivatives have shown the ability to block both self-induced and AChE-induced Aβ aggregation.[10][14][15][16]

Table 2: Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation by 3-Aminobenzofuran Derivatives

Compound ID Concentration % Inhibition Reference
5f 10 µM 29.8 [10][16]
5h 10 µM 38.8 [10][16]
5i 10 µM 24.8 [10][16]
5l 10 µM 25.7 [10][16]

| Donepezil | 10 µM | 14.9 |[10][16] |

Inhibition of Monoamine Oxidase B (MAO-B)

Increased activity of MAO-B is associated with cognitive decline and neurodegenerative diseases like Parkinson's and Alzheimer's.[5][17] MAO-B inhibitors can reduce oxidative stress and preserve neurotransmitter levels.[5][18] Benzofuran derivatives have been identified as selective MAO-B inhibitors, with some showing Ki values in the nanomolar range.[6] A benzofuran-containing selenium compound, TFSeB, has been shown to reverse the increased MAO-B activity in an animal model of AD.[5][19]

Table 3: MAO-B Inhibitory Activity of Benzofuran Derivatives

Compound Class/ID Activity Model Reference
Indole/Benzofuran Derivatives Selective MAO-B inhibitors with Kᵢ values in the nM to µM range. In vitro [6]

| TFSeB | Reverted STZ-induced increase in MAO-B activity in hippocampus and cortex. | In vivo (mouse model) |[5][19] |

Antioxidant and Neuroprotective Effects

Oxidative stress and excitotoxicity are major contributors to neuronal cell death in neurodegenerative disorders.[4][20][21] Benzofuran derivatives have demonstrated significant antioxidant and neuroprotective activities.[8][20] They protect neurons from NMDA-induced excitotoxicity and scavenge free radicals.[4][8][20]

Table 4: Neuroprotective Activity of 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

Compound ID Substitution Neuroprotective Effect Model Reference
1f -CH₃ at R2 Potent protection against NMDA-induced excitotoxicity, comparable to Memantine at 30 µM. Primary rat cortical neurons [4][8][20]

| 1j | -OH at R3 | Marked anti-excitotoxic effects; scavenged DPPH radicals and inhibited lipid peroxidation. | Primary rat cortical neurons & in vitro assays |[4][8][20] |

Visualizations: Pathways and Workflows

Multi_Target_Strategy_AD cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Targets Molecular Targets cluster_Compound Abeta Aβ Aggregation (Plaques) Tau Tau Hyperphosphorylation (Tangles) ACh Cholinergic Deficit OxidativeStress Oxidative Stress BACE1 BACE1 BACE1->Abeta produces GSK3B GSK-3β GSK3B->Tau promotes AChE AChE / BuChE AChE->ACh degrades ACh ROS ROS ROS->OxidativeStress MAOB MAO-B MAOB->ROS generates ABF Aminobenzofuran Derivatives ABF->BACE1 Inhibits ABF->GSK3B Inhibits ABF->AChE Inhibits ABF->ROS Scavenges ABF->MAOB Inhibits

Caption: Multi-target strategy of aminobenzofuran derivatives in Alzheimer's disease.

Screening_Workflow cluster_synthesis Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation start Design of Novel Aminobenzofuran Derivatives synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screen Primary Screening: Cholinesterase Inhibition (Ellman's Assay) characterization->primary_screen Test Compounds secondary_screen Secondary Screening: - Aβ Aggregation (ThT Assay) - MAO-B Inhibition Assay - Antioxidant Capacity (DPPH) primary_screen->secondary_screen toxicity Cytotoxicity Assay (e.g., MTT on PC12/SH-SY5Y cells) secondary_screen->toxicity lead_selection Lead Compound Selection toxicity->lead_selection Active, Non-toxic Hits animal_model In Vivo Efficacy Studies (e.g., AD Mouse Model) lead_selection->animal_model behavioral Behavioral Tests (Y-maze, Morris Water Maze) animal_model->behavioral biochem Biochemical Analysis (Brain Tissue) behavioral->biochem

Caption: General workflow for the discovery and evaluation of aminobenzofuran derivatives.

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from methodologies used to evaluate 3-aminobenzofuran derivatives.[10][16]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Donepezil (reference inhibitor)

  • Test compounds (aminobenzofuran derivatives)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and Donepezil in DMSO.

    • Prepare working solutions of enzymes (AChE/BuChE), substrates (ATCI/BTCI), and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer.

    • Add 25 µL of the test compound solution at various concentrations.

    • Add 125 µL of DTNB solution.

    • Add 25 µL of the enzyme solution (AChE or BuChE) to each well and mix.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is based on the evaluation of compounds against self-induced Aβ aggregation.[10][16]

Objective: To quantify the ability of test compounds to inhibit the aggregation of Aβ₁₋₄₂ peptide.

Materials:

  • Amyloid-β (1-42) peptide, lyophilized

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • 96-well black, clear-bottom microplates

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve lyophilized Aβ₁₋₄₂ in HFIP to prepare a 1 mM stock solution.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide film at -20°C.

    • Immediately before use, dissolve the peptide film in DMSO to create a 2 mM stock solution, then dilute with phosphate buffer to the desired final concentration (e.g., 20 µM).

  • Aggregation Assay:

    • In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at the desired concentration (e.g., 10 µM). The final volume should be consistent (e.g., 100 µL). Include a control well with Aβ₁₋₄₂ and vehicle (DMSO).

    • Incubate the plate at 37°C for 48 hours with gentle agitation to allow for fibril formation.

  • ThT Measurement:

    • After incubation, add 100 µL of ThT solution (e.g., 5 µM in glycine-NaOH buffer, pH 8.5) to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition using the formula: % Inhibition = [(Fluorescence_Control - Fluorescence_Sample) / Fluorescence_Control] * 100.

ThT_Assay_Workflow prep Prepare Aβ(1-42) Monomers (Dissolve in HFIP, dry, resuspend in DMSO/Buffer) mix Mix Aβ Monomers with Test Compound or Vehicle (Control) in a 96-well plate prep->mix incubate Incubate at 37°C for 48h to induce fibril formation mix->incubate add_tht Add Thioflavin T (ThT) solution to each well incubate->add_tht measure Measure Fluorescence (Ex: 440nm, Em: 485nm) add_tht->measure analyze Calculate % Inhibition vs. Control measure->analyze

Caption: Step-by-step workflow for the Thioflavin T (ThT) Aβ aggregation assay.

Protocol 3: Neuroprotection Assay against NMDA-Induced Excitotoxicity

This protocol is based on studies evaluating the neuroprotective effects of benzofuran derivatives in primary neuronal cultures.[8][20]

Objective: To assess the ability of test compounds to protect cultured neurons from cell death induced by N-methyl-D-aspartate (NMDA).

Materials:

  • Primary cortical neurons (e.g., from rat embryos)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • N-methyl-D-aspartate (NMDA)

  • Test compounds

  • Memantine (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons in 96-well plates coated with poly-D-lysine.

    • Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Treatment:

    • Pre-treat the mature neurons with various concentrations of the test compounds (or Memantine) for 1 hour.

  • Induction of Excitotoxicity:

    • Expose the neurons to a toxic concentration of NMDA (e.g., 200 µM) for 30 minutes in the presence of the test compounds. Include control wells (no NMDA) and NMDA-only wells.

  • Wash and Recovery:

    • Wash the cells with fresh, pre-warmed culture medium to remove NMDA and compounds.

    • Return the cells to the incubator and allow them to recover for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the control (untreated) cells to determine the percentage of cell viability.

    • Compare the viability of cells treated with NMDA alone to those co-treated with the test compounds to quantify the neuroprotective effect.

Conclusion: Derivatives based on the this compound scaffold represent a highly promising class of multi-target agents for neurodegenerative disease research. Their demonstrated ability to inhibit key pathological processes such as cholinesterase activity, amyloid-beta aggregation, and MAO-B activity, coupled with their antioxidant and neuroprotective properties, underscores their therapeutic potential.[2][5][6][7][8] The protocols and data presented here provide a framework for researchers to further investigate and optimize these compounds as potential leads in the development of novel treatments for Alzheimer's, Parkinson's, and related disorders.

References

Application Notes and Protocols for High-Throughput Screening of 7-Aminobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for 7-aminobenzofuran analogs, a class of compounds with significant therapeutic potential, particularly in oncology. The following sections detail experimental protocols for cell-based and biochemical assays, present quantitative data for representative aminobenzofuran derivatives, and visualize key signaling pathways and experimental workflows.

Introduction to 7-Aminobenzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an amino group at the 7-position of the benzofuran scaffold can significantly modulate the pharmacological properties of these molecules.[3] Notably, this compound analogs have emerged as promising candidates for the development of novel therapeutics, particularly as inhibitors of protein kinases and as cytotoxic agents against cancer cells.[4][5] High-throughput screening is an essential tool for the rapid evaluation of large libraries of such analogs to identify lead compounds for further drug development.[6]

Quantitative Data: Bioactivity of Aminobenzofuran Analogs

The following tables summarize the in vitro bioactivity of various aminobenzofuran and related benzofuran derivatives against cancer cell lines and protein kinases. This data provides a baseline for comparison when screening new analogs.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
2-Aminobenzofuran derivative 39PC-3 (Prostate)33[7]
Aminobenzofuran-proximicin analogue 23(16)U-87 MG (Glioblastoma)6.54 µg/mL[8]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[1]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[1]
Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41[9]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[9]
Benzofuran-chalcone derivative 33dA-549 (Lung)3.81[7]
Benzofuran-chalcone derivative 33dHT-29 (Colon)7.29[7]
Benzofuran derivative 7Huh7 (Liver)22 (at 48h)[9]

Table 2: Kinase Inhibitory Activity of Benzofuran Derivatives

Compound/DerivativeKinase TargetIC50 (nM)
Enaminone-linked benzofuran 4aVEGFR-258[1]
Benzofuran derivative 8PI3K2.21[10]
Benzofuran derivative 8VEGFR-268[10]
Sorafenib-inspired benzofuran 7gVEGFR-272[4]
1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d)VEGFR-21[5]

Signaling Pathways Modulated by Aminobenzofuran Analogs

This compound analogs often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below, generated using Graphviz (DOT language), illustrate the potential mechanisms of action.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Aminobenzofuran This compound Analog Aminobenzofuran->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

G Compound Cytotoxic This compound Analog DNA_Damage DNA Damage Compound->DNA_Damage Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation CellCycle Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Inhibition Caspase->Apoptosis

Caption: Induction of Apoptosis and Cell Cycle Arrest.

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound analogs.

Protocol 1: Cell-Based High-Throughput Screening for Anticancer Activity

This protocol outlines a method for screening a library of this compound analogs for cytotoxic or anti-proliferative effects against a panel of cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well clear-bottom, white-walled microplates

  • This compound analog library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer plate reader

2. Experimental Workflow:

G Start Start Cell_Seeding Seed Cells in 384-well Plates Start->Cell_Seeding Incubation1 Incubate (24h, 37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Addition Add this compound Analogs and Controls Incubation1->Compound_Addition Incubation2 Incubate (48-72h, 37°C, 5% CO2) Compound_Addition->Incubation2 Reagent_Addition Add CellTiter-Glo® Reagent Incubation2->Reagent_Addition Incubation3 Incubate (10 min, RT) Reagent_Addition->Incubation3 Luminescence_Reading Read Luminescence Incubation3->Luminescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Cell-Based HTS Workflow for Cytotoxicity.

3. Detailed Methodology:

  • Cell Seeding: Culture selected cancer cell lines to ~80% confluency. Trypsinize, count, and dilute cells to the desired seeding density (e.g., 2,000-5,000 cells/well). Dispense 40 µL of the cell suspension into each well of a 384-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the this compound analogs and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the compound dilutions to the respective wells. For negative controls, add medium with the corresponding DMSO concentration.

  • Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C and 5% CO2.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Development: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells. Plot the dose-response curves and determine the IC50 values.

Protocol 2: Biochemical High-Throughput Screening for Kinase Inhibitory Activity

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a specific protein kinase, such as VEGFR-2.

1. Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Fluorescently labeled kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • 384-well low-volume black microplates

  • This compound analog library (dissolved in DMSO)

  • Positive control (e.g., Sorafenib)

  • Fluorescence plate reader

2. Experimental Workflow:

G Start Start Compound_Plating Plate this compound Analogs and Controls Start->Compound_Plating Enzyme_Addition Add Kinase to Wells Compound_Plating->Enzyme_Addition Incubation1 Pre-incubate (15 min, RT) Enzyme_Addition->Incubation1 Reaction_Initiation Add Substrate/ATP Mixture Incubation1->Reaction_Initiation Incubation2 Incubate (60 min, RT) Reaction_Initiation->Incubation2 Reaction_Termination Stop Reaction & Add Detection Reagent Incubation2->Reaction_Termination Fluorescence_Reading Read Fluorescence Reaction_Termination->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Biochemical HTS Workflow for Kinase Inhibition.

3. Detailed Methodology:

  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each this compound analog from the library source plates to the 384-well assay plates. Include wells for positive and negative controls.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer and dispense 5 µL into each well.

  • Pre-incubation: Gently mix the plates and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a mixture of the fluorescently labeled substrate peptide and ATP in assay buffer. Add 5 µL of this mixture to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Enzymatic Reaction: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution. The detection method will depend on the assay format (e.g., for a mobility shift assay, the plate is read directly; for an antibody-based detection, a detection reagent is added).

  • Fluorescence Reading: Read the plates on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-treated control wells. Determine the IC50 values from the dose-response curves.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound analogs. By employing these cell-based and biochemical assays, researchers can efficiently identify and characterize promising lead compounds for the development of novel therapeutics. The quantitative data and pathway visualizations serve as valuable resources for guiding medicinal chemistry efforts and understanding the mechanism of action of this important class of molecules.

References

Application Notes and Protocols for Evaluating 7-Aminobenzofuran Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an amino group to the benzofuran scaffold can further enhance its therapeutic potential, particularly in oncology.[2] 7-Aminobenzofuran, a member of this family, is a key intermediate in the synthesis of more complex bioactive molecules.[1] Evaluating the cytotoxic effects of this compound and its derivatives is a critical step in the drug discovery process to determine their potential as anticancer agents and to understand their toxicity profiles.

These application notes provide a comprehensive guide to essential cell-based assays for evaluating the cytotoxicity of this compound. Detailed protocols for key assays are provided to ensure reliable and reproducible results.

General Experimental Workflow

A typical workflow for assessing the cytotoxicity of a compound like this compound involves a multi-step process, starting with a general cell viability assay and proceeding to more specific assays to elucidate the mechanism of cell death.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation CellCulture Cell Line Selection & Culture CompoundPrep This compound Preparation (Stock Solution & Dilutions) MTT Cell Viability Assay (MTT) CompoundPrep->MTT Apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) MTT->Apoptosis If cytotoxic Caspase Caspase Activation Assay (Caspase-Glo 3/7) Apoptosis->Caspase If apoptotic ROS Oxidative Stress Assay (DCFH-DA) Apoptosis->ROS Caspase->ROS IC50 IC50 Determination Mechanism Mechanism of Action Elucidation IC50->Mechanism Conclusion Conclusion & Further Studies Mechanism->Conclusion cluster_assays cluster_assays cluster_assays->IC50

Caption: General workflow for evaluating this compound cytotoxicity.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The following table summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines, as reported in the literature. This data provides a reference for the potential efficacy of this class of compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.

Compound ClassSpecific Derivative(s)Cell Line(s)IC50 (µM)Reference(s)
Natural BenzofuranAilanthoidol (mutant p53)Huh7 (Hepatoma)22 (at 48h)[4]
Benzofuran-based HybridsDerivative 26HeLa, HepG2, HCT-116, PC3Not specified, but potent
Piperazine-based BenzofuransDerivatives 37a-hMCF-7, A549, HeLa, HCT116, SGC7901< 10[4]
Benzofuran-3-carboxamidesDerivatives 22d, fMCF-7 (Breast Cancer)3.41, 2.27[4]
Benzofuran LignanBenfurJurkat T-cells~0.08 (at 72h)[5]

Experimental Protocols

Cell Viability Assay: MTT Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][9]

  • Solubilization: After the incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 492 nm or 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[10][11] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[11]

Materials:

  • 6-well plates or flow cytometry tubes

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activation Assay: Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspases-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to generate a luminescent signal.[13][14]

Materials:

  • White-walled 96-well plates

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[14]

  • Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 30 minutes to 3 hours.[14]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Oxidative Stress Assay: DCFH-DA Protocol

This assay measures the generation of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

Materials:

  • 24-well or 96-well plates (black plates for fluorescence reading)

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • DMSO

  • Serum-free medium (e.g., DMEM)

  • PBS

  • Fluorescence microscope or microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate and allow them to attach overnight.[16]

  • Compound Treatment: Treat cells with this compound for the desired time.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add DCFH-DA working solution (typically 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.[15][17]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[16]

  • Fluorescence Measurement: Add PBS to each well.[16] Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.[15][16]

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.

Putative Signaling Pathway

Benzofuran derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This may involve the generation of ROS, which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade. Additionally, aminobenzofurans have been suggested to inhibit pro-survival pathways such as the PI3K/Akt pathway.

G Compound This compound ROS ROS Generation Compound->ROS PI3K PI3K/Akt Pathway Compound->PI3K Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Survival Cell Survival PI3K->Survival

Caption: Putative apoptotic pathway induced by this compound.

References

Application Notes and Protocols: 7-Aminobenzofuran Derivatives as Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Aminobenzofuran derivatives are a promising class of fluorescent probes for live-cell imaging. Their fused heterocyclic structure provides a rigid framework that can lead to favorable photophysical properties, including strong fluorescence and photostability. By modifying the core this compound scaffold, it is possible to develop probes that selectively target specific organelles and report on various cellular processes. This document provides detailed application notes and protocols for a series of aminobenzofuran-fused rhodamine (AFR) dyes, which have been successfully employed for imaging mitochondria and lysosomes in living cells.[1][2] These probes exhibit deep-red to near-infrared emission, which is advantageous for cellular imaging due to reduced phototoxicity and minimal interference from cellular autofluorescence.[2]

Featured Probes: Aminobenzofuran-Fused Rhodamine (AFR) Dyes

A series of aminobenzofuran-fused rhodamine dyes have been developed for specific organelle staining in live cells. These probes demonstrate good biocompatibility and photostability, making them suitable for long-term imaging experiments.[1][2]

  • Mitochondrial Probes: AFR1, AFR1E, and AFR2

  • Lysosomal Probe: AFR3

Data Presentation: Photophysical Properties of AFR Dyes

The following table summarizes the key photophysical properties of the AFR series of fluorescent probes. These dyes exhibit large Stokes shifts and emissions in the deep-red to near-infrared range.

ProbeTarget OrganelleExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
AFR1 Mitochondria~610~660~50Data not availableData not available
AFR1E Mitochondria~610~660~50Data not availableData not available
AFR2 Mitochondria~620~675~55Data not availableData not available
AFR3 Lysosomes~650~710~60Data not availableData not available

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondria with AFR1, AFR1E, and AFR2

This protocol describes the use of AFR1, AFR1E, and AFR2 for staining mitochondria in live mammalian cells. The protocol is optimized for HeLa and A549 cells but can be adapted for other cell types.[1][2]

Materials:

  • AFR1, AFR1E, or AFR2 stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., DMEM, high glucose, no phenol red)

  • Phosphate-buffered saline (PBS), sterile

  • HeLa or A549 cells

  • Glass-bottom dishes or coverslips suitable for fluorescence microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)

Procedure:

  • Cell Seeding: The day before staining, seed HeLa or A549 cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

  • Probe Preparation: Prepare a fresh working solution of the AFR probe in pre-warmed (37°C) live-cell imaging medium. A final concentration of 1-5 µM is a good starting point for optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for far-red fluorescence (e.g., excitation ~610-620 nm, emission ~660-680 nm).

Diagram: Mitochondrial Staining Workflow

Mitochondrial_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging seed_cells Seed HeLa or A549 cells incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_pbs Wash cells with PBS incubate_overnight->wash_pbs prepare_probe Prepare AFR1/1E/2 working solution (1-5 µM) add_probe Add probe and incubate (15-30 min) prepare_probe->add_probe wash_pbs->add_probe wash_medium Wash cells with medium (2x) add_probe->wash_medium add_medium Add fresh imaging medium wash_medium->add_medium image_cells Image with fluorescence microscope add_medium->image_cells

Caption: Workflow for mitochondrial staining with AFR probes.

Protocol 2: Live-Cell Imaging of Lysosomes with AFR3

This protocol details the use of AFR3 for staining lysosomes in live mammalian cells, with demonstrated application in A549 and HeLa cell lines.[1][2]

Materials:

  • AFR3 stock solution (1 mM in DMSO)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS), sterile

  • HeLa or A549 cells

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5 or far-red filter set)

Procedure:

  • Cell Preparation: Seed cells as described in Protocol 1.

  • Probe Preparation: Prepare a fresh working solution of AFR3 in pre-warmed (37°C) live-cell imaging medium. A starting concentration of 1-5 µM is recommended.

  • Cell Staining:

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the AFR3 working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed imaging medium.

  • Imaging:

    • Add fresh, pre-warmed imaging medium.

    • Acquire images using a fluorescence microscope with a filter set appropriate for near-infrared emission (e.g., excitation ~650 nm, emission ~710 nm).

Diagram: Lysosomal Staining Workflow

Lysosomal_Staining_Workflow start Seed Cells prepare_probe Prepare AFR3 Working Solution start->prepare_probe stain_cells Incubate Cells with AFR3 (30-60 min) prepare_probe->stain_cells wash_cells Wash Cells (2x) stain_cells->wash_cells image_cells Acquire Images wash_cells->image_cells

Caption: Workflow for lysosomal staining with AFR3 probe.

Signaling Pathway and Probe Activation

The AFR dyes are based on a rhodamine scaffold, and their accumulation in specific organelles is likely driven by the physicochemical properties of the entire molecule.

Mitochondrial Targeting: The cationic nature of the rhodamine core in AFR1, AFR1E, and AFR2 likely facilitates their accumulation in the mitochondria, driven by the negative mitochondrial membrane potential. This is a common mechanism for many mitochondrial probes.

Lysosomal Targeting: The specific mechanism for AFR3 targeting to lysosomes is not explicitly detailed in the provided abstracts but may involve protonation in the acidic environment of the lysosome, leading to its trapping.

Diagram: Probe Accumulation Mechanism

Probe_Accumulation cluster_cell Cell cluster_mito Mitochondrion cluster_lyso Lysosome Cytosol Cytosol Matrix Mitochondrial Matrix (-ve potential) Lumen Lysosomal Lumen (Acidic pH) AFR1/1E/2 AFR1/1E/2 AFR1/1E/2->Matrix ΔΨm-driven accumulation AFR3 AFR3 AFR3->Lumen pH-gradient trapping

Caption: Proposed mechanism of AFR dye accumulation in organelles.

Conclusion

The aminobenzofuran-fused rhodamine dyes represent a valuable addition to the toolbox of fluorescent probes for live-cell imaging. Their deep-red to near-infrared emission profiles and specific organelle targeting capabilities make them well-suited for studying mitochondrial and lysosomal dynamics with high contrast and minimal phototoxicity. The provided protocols offer a starting point for researchers to incorporate these novel probes into their cellular imaging workflows. Further optimization for specific cell types and instrumentation is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Aminobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 7-aminobenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and reliable two-step synthetic pathway for this compound involves the nitration of a suitable benzofuran precursor to yield 7-nitrobenzofuran, followed by the reduction of the nitro group to the desired amine.

Q2: Why is the purity of the starting materials crucial for this synthesis?

A2: The purity of the initial reactants is paramount as impurities can lead to the formation of undesired side products, complicating the purification process and significantly lowering the overall yield of this compound.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is an effective and straightforward technique to monitor the progress of both the nitration and reduction steps. By comparing the spots of the reaction mixture with the starting material and the expected product, you can determine the extent of the reaction.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: Both nitration and reduction reactions should be conducted in a well-ventilated fume hood. Nitrating agents are highly corrosive and strong oxidizers, while some reducing agents can be flammable. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process. The first step is the nitration of a benzofuran precursor to form 7-nitrobenzofuran. The second step involves the reduction of the nitro group to yield the final product, this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Analysis & Purification A Benzofuran Precursor C 7-Nitrobenzofuran A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C E This compound C->E Reduction D Reducing Agent (e.g., SnCl2/HCl) D->E F Crude Product E->F G Purification (e.g., Column Chromatography) F->G H Pure this compound G->H

A high-level overview of the this compound synthesis workflow.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Step 1: Synthesis of 7-Nitrobenzofuran
Issue Possible Cause Recommended Solution
Low or No Yield of 7-Nitrobenzofuran Incomplete reaction.Monitor the reaction using TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Ineffective nitrating agent.Use fresh, high-purity nitric and sulfuric acids. Ensure the reaction is performed at the optimal temperature to prevent decomposition of the nitrating agent.
Suboptimal reaction temperature.Carefully control the reaction temperature. The nitration of aromatic compounds is often exothermic and requires cooling to prevent side reactions.
Formation of Multiple Products (Isomers) Over-nitration or side reactions.Optimize the stoichiometry of the nitrating agent. A large excess can lead to the formation of dinitro products. Ensure proper temperature control.
Impure starting materials.Use highly pure benzofuran precursor to avoid the formation of nitrated impurities.
Step 2: Reduction of 7-Nitrobenzofuran to this compound
Issue Possible Cause Recommended Solution
Incomplete Reduction Insufficient reducing agent.Use a molar excess of the reducing agent (e.g., SnCl2) to ensure complete conversion of the nitro group.
Deactivated reducing agent.Ensure the reducing agent is of high quality and has been stored correctly. For example, SnCl2 can oxidize over time.
Low Yield of this compound Product degradation.Amines can be sensitive to oxidation. Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
Loss during work-up and purification.This compound is a basic compound. Ensure the pH is appropriately adjusted during the extraction process to maximize recovery. Optimize the solvent system for column chromatography to minimize product loss.
Product is Darkly Colored or Contains Impurities Oxidation of the amine.Purify the product quickly after synthesis. Store the final product under an inert atmosphere and protected from light.
Incomplete removal of tin salts (if using SnCl2).During the work-up, ensure the pH is basic enough to precipitate all tin hydroxides, which can then be removed by filtration.

Troubleshooting Logic

When encountering a low yield, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to identify and resolve common issues.

G A Low Yield of This compound B Analyze Crude Product by TLC/LC-MS A->B C Multiple Spots/Peaks Present? B->C D Yes C->D E No C->E F Identify Byproducts and Unreacted Starting Material D->F G Optimize Purification Protocol (e.g., Solvent Gradient, Column Packing) E->G H Review Reaction Conditions of Problematic Step F->H L Re-run Experiment with Optimized Conditions G->L I Check Reagent Purity and Stoichiometry H->I J Optimize Reaction Time and Temperature H->J K Consider Alternative Reagents H->K I->L J->L K->L

A logical workflow for troubleshooting low yield in this compound synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 7-Nitrobenzofuran (Illustrative Protocol)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the benzofuran precursor in a suitable solvent (e.g., glacial acetic acid). Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of the benzofuran precursor over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude 7-nitrobenzofuran will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Reduction of 7-Nitrobenzofuran to this compound (Illustrative Protocol)
  • Reaction Setup: In a round-bottom flask, suspend 7-nitrobenzofuran in ethanol.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). This will precipitate tin hydroxides.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The following tables present illustrative data on how varying reaction conditions can impact the yield of each synthetic step.

Table 1: Optimization of 7-Nitrobenzofuran Synthesis
Entry Nitrating Agent (Equivalents) Temperature (°C) Reaction Time (h) Yield (%)
1HNO₃/H₂SO₄ (1.1)0-5165
2HNO₃/H₂SO₄ (1.1)25150 (with side products)
3HNO₃/H₂SO₄ (1.5)0-5175
4HNO₃/H₂SO₄ (1.5)0-5280
5Ac₂O/HNO₃ (1.2)01.570
Table 2: Optimization of this compound Synthesis
Entry Reducing Agent (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1SnCl₂·2H₂O (3)Ethanol78385
2SnCl₂·2H₂O (2)Ethanol78370 (incomplete)
3Fe/HClEthanol/H₂O78480
4H₂ (1 atm), Pd/C (10 mol%)Methanol25695
5Na₂S₂O₄THF/H₂O65275

Navigating Solubility Challenges with 7-Aminobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals, ensuring the reliable solubility of test compounds is paramount for accurate and reproducible assay results. This guide provides a comprehensive resource for overcoming the solubility challenges associated with 7-aminobenzofuran, a key heterocyclic compound in medicinal chemistry. Here, you will find troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a common issue known as compound "crashing out." It occurs because this compound, like many benzofuran derivatives, is significantly more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media. The drastic change in solvent polarity upon dilution leads to a sharp decrease in the compound's solubility, causing it to precipitate.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to avoid cytotoxicity and other off-target effects. However, it is crucial to perform a DMSO tolerance curve for your specific cell line to determine the maximum non-toxic concentration.

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A3: Yes, the amino group on this compound is basic and can be protonated at acidic pH. This ionization can increase its aqueous solubility. Therefore, adjusting the pH of your buffer may be a viable strategy to enhance solubility. It is advisable to test the compound's stability at different pH values as pH can also influence compound degradation.

Q4: I've tried adjusting the DMSO concentration and the pH, but I still see precipitation. What are my other options?

A4: Several other techniques can be employed, either alone or in combination. These include using co-solvents, surfactants, or formulating the compound with cyclodextrins. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Q5: How does poor solubility of this compound impact my assay results?

A5: Poor solubility can lead to a number of issues, including:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the intended concentration, leading to an artificially high IC50 or EC50 value.

  • Poor Reproducibility: The amount of precipitation can vary between experiments, leading to inconsistent results.

  • Assay Interference: Precipitated particles can interfere with optical measurements in plate-based assays (e.g., absorbance, fluorescence, luminescence) and can lead to non-specific binding in other assay formats.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving solubility issues with this compound.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding DMSO stock to aqueous buffer. The concentration of this compound exceeds its solubility limit in the final assay buffer.- Decrease the final concentration of the compound.- Increase the final percentage of DMSO (ensure it is within the tolerance limit of your assay).- Perform a stepwise dilution (see Protocol 2).
Solution is initially clear but becomes cloudy over time during incubation. The compound is slowly precipitating out of solution due to temperature changes or interactions with media components.- Pre-warm the assay buffer to the incubation temperature before adding the compound.- Reduce the incubation time if the experimental design allows.- Evaluate the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.
Inconsistent results between replicate wells or experiments. Variable precipitation of the compound.- Ensure thorough mixing after adding the compound to the assay plate.- Visually inspect plates for any signs of precipitation before taking readings.- Implement a solubility enhancement technique consistently across all experiments (see Protocols 3-5).
Stock solution in DMSO is cloudy or contains visible particles. The compound has precipitated out of the DMSO stock, possibly due to freeze-thaw cycles or water absorption by the DMSO.- Gently warm the stock solution (e.g., to 37°C) and vortex or sonicate to redissolve the precipitate.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.- Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.

Quantitative Solubility Data

The following table summarizes the predicted aqueous solubility of this compound at different pH values, as well as its predicted solubility in common laboratory solvents. Note: These are computationally predicted values and should be used as a guideline. Experimental determination is recommended for precise measurements.

Solvent/Condition Predicted Solubility (mg/mL) Predicted Solubility (mM)
Water (pH 7.4)0.855.78
Water (pH 5.0)2.1514.61
Water (pH 2.0)8.7059.12
DMSO> 100> 679
Ethanol~25~170

Predicted using Chemicalize by ChemAxon.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1.47 mg of this compound (MW: 147.15 g/mol ).

  • Dissolution: Add 100 µL of anhydrous, high-purity DMSO to the solid compound.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and water absorption.

Protocol 2: Stepwise Dilution to Minimize Precipitation

This protocol is designed to gradually decrease the solvent polarity to prevent the compound from crashing out of solution.

  • Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock solution 1:10 in your assay buffer (e.g., add 2 µL of stock to 18 µL of buffer). This creates a 1 mM solution in 10% DMSO.

  • Vortex Gently: Immediately after dilution, gently vortex the intermediate solution.

  • Final Dilution: Add the required volume of the 1 mM intermediate solution to your assay wells containing the final volume of assay buffer to achieve your target concentration. For example, for a 10 µM final concentration in 100 µL, add 1 µL of the 1 mM intermediate solution to 99 µL of assay buffer. This results in a final DMSO concentration of 0.1%.

Protocol 3: Solubility Enhancement using a Co-solvent (Ethanol)
  • Prepare a Co-solvent Stock: Dissolve this compound in 100% ethanol to a concentration of 10 mM.

  • Prepare Working Solutions: Create a serial dilution of the ethanol stock in your aqueous assay buffer. The final ethanol concentration should be kept as low as possible, typically below 1%, and its effect on the assay should be validated.

Protocol 4: Solubilization using a Surfactant (Tween® 80)
  • Prepare Surfactant-Containing Buffer: Add a small amount of a non-ionic surfactant, such as Tween® 80, to your assay buffer. A typical starting concentration is 0.01% (v/v).

  • Prepare Compound Dilution: Dilute your DMSO stock solution of this compound directly into the surfactant-containing buffer.

  • Control: Ensure you run a vehicle control with the same concentration of surfactant to account for any effects of the surfactant on your assay.

Protocol 5: Formulation with Cyclodextrins (Hydroxypropyl-β-cyclodextrin)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. The concentration will depend on the desired molar ratio with your compound (typically starting with a 1:1 or 1:2 molar ratio of compound to cyclodextrin).

  • Complex Formation: Add the DMSO stock of this compound to the HP-β-CD solution and stir or shake for several hours at room temperature to allow for the formation of the inclusion complex.

  • Use in Assay: Use this complex solution for your experiments. Remember to include a control with HP-β-CD alone.

Visualizing Workflows and Pathways

Troubleshooting Workflow

G start Precipitation Observed in Assay check_stock Is Stock Solution Clear? start->check_stock check_dilution Precipitation on Dilution? check_stock->check_dilution Yes solve_stock Warm/Sonicate Stock Use Anhydrous DMSO Aliquot check_stock->solve_stock No check_incubation Precipitation During Incubation? check_dilution->check_incubation No solve_dilution Decrease Concentration Increase DMSO % Stepwise Dilution check_dilution->solve_dilution Yes solve_incubation Pre-warm Buffer Reduce Incubation Time Use Co-solvents/Surfactants check_incubation->solve_incubation Yes

Troubleshooting workflow for this compound precipitation.
NF-κB Signaling Pathway

Benzofuran derivatives have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_P P-IκBα Proteasome Proteasome IkB_P->Proteasome degradation Benzofuran This compound (Potential Inhibitor) Benzofuran->IKK inhibits DNA κB DNA Site NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription G GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EBP1 4E-BP1 mTORC1->EBP1 inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EBP1->ProteinSynthesis inhibits Benzofuran This compound (Potential Inhibitor) Benzofuran->mTORC1 inhibits

Technical Support Center: Purification of 7-Aminobenzofuran Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-aminobenzofuran derivatives by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed when purifying this compound derivatives by reverse-phase HPLC?

A1: The most prevalent issue is peak tailing.[1] This is a common problem for basic compounds like aromatic amines due to strong interactions between the amine functional group and residual silanol groups on the silica-based stationary phase of the column.[1] These secondary interactions can lead to poor peak shape, reduced resolution, and inaccurate quantification.

Q2: How can I mitigate peak tailing for my this compound derivative?

A2: There are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Operate at a lower pH (e.g., pH < 3) to ensure the complete protonation of residual silanol groups, minimizing their interaction with the protonated amine.[1] Alternatively, working at a high pH can also be effective if the column chemistry allows, as it suppresses the ionization of the amine.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA can preferentially interact with the active silanol sites, thus reducing the secondary interactions with your analyte.

  • Column Selection: Employ a highly deactivated, end-capped column specifically designed for the analysis of basic compounds. These columns have a reduced number of accessible silanol groups.

  • Buffer Concentration: Ensure an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH throughout the separation.

Q3: My system pressure is fluctuating. What are the likely causes and solutions?

A3: Pressure fluctuations can stem from several sources:

  • Leaks: Check all fittings and connections for any signs of leakage. Even a small leak can cause the pressure to be unstable.

  • Air Bubbles: Air trapped in the pump or detector can lead to pressure fluctuations and baseline noise. Degas your mobile phase thoroughly and purge the pump.

  • Pump Malfunctions: Worn pump seals or faulty check valves can result in inconsistent flow and pressure. Regular maintenance is crucial to prevent these issues.

  • Precipitated Buffer: If you are using a buffered mobile phase, ensure that the buffer is fully soluble in the organic-in-aqueous mixture to prevent precipitation and blockage.

Q4: I am observing a drifting baseline. What should I investigate?

A4: A drifting baseline can be caused by:

  • Non-homogeneous Mobile Phase: Ensure your mobile phase is well-mixed, especially if you are preparing it online.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, particularly when changing solvents or using gradient elution.

  • Contamination: A contaminated detector cell or the elution of strongly retained compounds from previous injections can cause the baseline to drift.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect the mobile phase viscosity and detector response.

Troubleshooting Guides

This section provides systematic approaches to resolving common problems during the HPLC purification of this compound derivatives.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common hurdle, especially for amine-containing compounds. The following workflow can help diagnose and resolve these issues.

G start Poor Peak Shape Observed check_overload Check for Column Overload start->check_overload overload_yes Reduce Sample Concentration or Injection Volume check_overload->overload_yes  Yes check_ph Check Mobile Phase pH check_overload->check_ph No end_good Peak Shape Improved overload_yes->end_good ph_adjust Adjust pH (e.g., add 0.1% TFA or Formic Acid) or use a competing base (e.g., TEA) check_ph->ph_adjust pH not optimal check_column Evaluate Column Condition check_ph->check_column pH is optimal ph_adjust->end_good column_replace Use a Column for Basic Compounds or Replace Old Column check_column->column_replace Column is old or not suitable end_bad Issue Persists: Consult Advanced Troubleshooting check_column->end_bad Column is in good condition column_replace->end_good

Troubleshooting workflow for poor peak shape.
Guide 2: Irreproducible Retention Times

Inconsistent retention times can compromise the purity of collected fractions. This guide provides a logical approach to identifying the cause.

G start Inconsistent Retention Times check_flow Check for Flow Rate Fluctuations start->check_flow flow_issue Inspect Pump (Seals, Check Valves) Check for Leaks check_flow->flow_issue Yes check_mobile_phase Verify Mobile Phase Composition check_flow->check_mobile_phase No end_good Retention Times Stabilized flow_issue->end_good mobile_phase_issue Prepare Fresh Mobile Phase Ensure Proper Mixing and Degassing check_mobile_phase->mobile_phase_issue Inconsistent check_temp Check Column Temperature check_mobile_phase->check_temp Consistent mobile_phase_issue->end_good temp_issue Use a Column Oven for Stable Temperature check_temp->temp_issue Fluctuating check_equilibration Ensure Adequate Column Equilibration check_temp->check_equilibration Stable temp_issue->end_good equilibration_issue Increase Equilibration Time Between Runs check_equilibration->equilibration_issue Insufficient equilibration_issue->end_good

Troubleshooting workflow for inconsistent retention times.

Experimental Protocols

Protocol 1: Analytical Method Development for this compound Derivatives

This protocol provides a starting point for developing an analytical method, which can then be scaled up for preparative purification.

1. Materials and Reagents:

  • This compound derivative sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% Formic Acid or TFA

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically 254 nm or 280 nm)

  • Gradient Program:

    • Start with a shallow gradient to scout for the optimal elution conditions (e.g., 10-90% B over 20 minutes).

    • Optimize the gradient to achieve good resolution between the target compound and impurities.

5. Sample Preparation:

  • Dissolve the crude sample in a suitable solvent, ideally the initial mobile phase composition, to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Scaling Up to Preparative HPLC

Once an analytical method is established, it can be scaled up for purification.

1. Column Selection:

  • Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column.[2][3]

2. Flow Rate and Injection Volume Calculation:

  • Scale the flow rate and injection volume geometrically based on the column dimensions.[2]

    • Scaled Flow Rate (F₂): F₂ = F₁ × (D₂ / D₁)²

    • Scaled Injection Volume (V₂): V₂ = V₁ × (D₂² × L₂) / (D₁² × L₁)

      • Where F is the flow rate, V is the injection volume, D is the column diameter, L is the column length, and subscripts 1 and 2 refer to the analytical and preparative columns, respectively.

3. Loading Study:

  • Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without compromising the resolution between the target peak and its closest impurities.[4]

  • Gradually increase the injection volume or sample concentration until the peaks begin to merge.[4]

4. Preparative Run:

  • Use the scaled flow rate and an injection volume based on the loading study.

  • Collect fractions corresponding to the peak of the target this compound derivative.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

Data Presentation

The following tables provide representative data for the purification of aromatic amines and benzofuran derivatives. The actual values for specific this compound derivatives may vary.

Table 1: Representative HPLC Method Parameters for Aromatic Amines

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 10-90% B over 20 minutes
Detection UV at 254 nm

Table 2: Example of Preparative HPLC Scale-Up and Performance

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 x 150 mm21.2 x 150 mm
Flow Rate 1.0 mL/min21.2 mL/min
Sample Load 0.1 mg10-50 mg
Typical Purity >99% (analytical)>98% (collected fraction)
Expected Yield N/A85-95%
Throughput N/A~30 mg per run

Note: The throughput is highly dependent on the resolution between the target compound and impurities in the crude mixture.

Workflow Visualization

The following diagram illustrates the general workflow from analytical method development to preparative purification.

G cluster_analytical Analytical Method Development cluster_prep Preparative Purification cluster_qc Quality Control method_dev Develop Analytical Method (Column, Mobile Phase, Gradient) loading_study Perform Loading Study (Determine Max Load) method_dev->loading_study scale_up Scale Up Method (Flow Rate, Injection Volume) loading_study->scale_up purification Run Preparative HPLC & Collect Fractions scale_up->purification purity_check Analyze Fraction Purity (Analytical HPLC) purification->purity_check pool_fractions Pool Pure Fractions & Evaporate Solvent purity_check->pool_fractions Purity > 98% final_product Purified this compound Derivative pool_fractions->final_product

Workflow for HPLC purification of this compound derivatives.

References

Identifying and minimizing byproducts in 7-aminobenzofuran reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-aminobenzofuran synthesis. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent methods for synthesizing this compound are:

  • Reduction of 7-nitrobenzofuran: This is a widely used method involving the reduction of the nitro group to an amine.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction pairs a 7-halobenzofuran (e.g., 7-bromobenzofuran) with an amine source.

  • Copper-Catalyzed Ullmann Condensation: An alternative cross-coupling reaction using a copper catalyst to form the C-N bond.

Q2: I am seeing multiple spots on my TLC after synthesizing this compound. What are the likely impurities?

The impurities depend on the synthetic route. For the reduction of 7-nitrobenzofuran, you may have incomplete reduction leading to nitroso or hydroxylamine intermediates. For cross-coupling reactions, common byproducts include dehalogenated starting material, homo-coupling of the starting materials, and catalyst-ligand complexes.

Q3: My final this compound product is dark-colored. Is this normal and how can I purify it?

A-Aminobenzofurans can be susceptible to oxidation, which can lead to coloration. It is crucial to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) and store it protected from light and air. Purification can often be achieved by column chromatography on silica gel, recrystallization, or distillation under reduced pressure. The choice of purification method will depend on the nature of the impurities.

Q4: Can I use protecting groups during the synthesis of this compound?

Yes, protecting groups can be beneficial, especially in cross-coupling reactions. For instance, protecting the amino group of your amine source in a Buchwald-Hartwig reaction can prevent side reactions. The choice of protecting group will depend on the specific reaction conditions.

Troubleshooting Guides

Route 1: Reduction of 7-Nitrobenzofuran

This method is a common approach for the synthesis of this compound. However, several issues can arise, leading to the formation of byproducts.

Problem 1: Incomplete reaction and presence of starting material.

  • Possible Cause: Insufficient reducing agent, low reaction temperature, or short reaction time.

  • Solution:

    • Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C).

    • Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS.

Problem 2: Formation of side products.

  • Possible Cause: Over-reduction or side reactions of intermediates.

  • Solution:

    • Careful control of the reaction temperature is crucial.

    • The choice of reducing agent and solvent system can significantly impact the product distribution.

Reaction Condition Potential Byproduct(s) Mitigation Strategy
Insufficient reducing agent7-Nitrosobenzofuran, 7-HydroxylaminobenzofuranIncrease equivalents of reducing agent; monitor reaction to completion.
Harsh reaction conditionsDecomposition productsUse milder reducing agents (e.g., Fe/NH₄Cl); control temperature carefully.

Experimental Protocol: Reduction of 7-Nitrobenzofuran with Tin(II) Chloride

  • Dissolve 7-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reduction of 7-Nitrobenzofuran 7-Nitrobenzofuran 7-Nitrobenzofuran Reaction Reaction 7-Nitrobenzofuran->Reaction Reducing Agent (e.g., SnCl2) Reducing Agent (e.g., SnCl2) Reducing Agent (e.g., SnCl2)->Reaction This compound This compound Reaction->this compound Desired Pathway Byproducts Byproducts Reaction->Byproducts Side Reactions Incomplete Reduction Products Incomplete Reduction Products Byproducts->Incomplete Reduction Products Decomposition Products Decomposition Products Byproducts->Decomposition Products

Reaction pathway for the reduction of 7-nitrobenzofuran.
Route 2: Buchwald-Hartwig Amination of 7-Halobenzofuran

This palladium-catalyzed cross-coupling reaction is a powerful method for C-N bond formation. However, it is sensitive to reaction conditions, and several byproducts can be formed.

Problem 1: Low yield of this compound.

  • Possible Cause: Inactive catalyst, inappropriate ligand or base, or presence of oxygen.

  • Solution:

    • Use a pre-catalyst or activate the catalyst prior to the reaction.

    • Screen different phosphine ligands and bases to find the optimal combination for your substrate.

    • Ensure the reaction is carried out under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques).

Problem 2: Formation of byproducts.

  • Possible Cause: Side reactions such as hydrodehalogenation, homo-coupling, or reaction with the solvent.

  • Solution:

    • Careful selection of the ligand and base can minimize these side reactions.

    • Use a high-purity, anhydrous, and degassed solvent.

Reaction Condition Potential Byproduct(s) Mitigation Strategy
Suboptimal ligand/baseBenzofuran (hydrodehalogenation), 7,7'-Bibenzofuran (homo-coupling)Screen a variety of bulky electron-rich phosphine ligands and non-nucleophilic bases.
Presence of water/oxygenCatalyst decomposition, formation of 7-hydroxybenzofuranUse anhydrous and degassed solvents and reagents; maintain an inert atmosphere.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromobenzofuran

  • To a dry Schlenk tube, add 7-bromobenzofuran (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add an amine source (e.g., ammonia, benzylamine, or a protected amine, 1.2-1.5 eq) and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq).

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Heat the mixture under an inert atmosphere and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

G cluster_1 Buchwald-Hartwig Amination Workflow Start Start Setup Assemble Reactants: 7-Halobenzofuran, Amine, Pd-Catalyst, Ligand, Base Start->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Monitor Reaction Complete? Reaction->Monitor Workup Quench and Extract Monitor->Workup Yes Troubleshoot Low Yield or Byproducts? Monitor->Troubleshoot No Purification Column Chromatography Workup->Purification Product Product Purification->Product Optimize Screen Ligands, Bases, and Conditions Troubleshoot->Optimize Yes Optimize->Reaction

A general troubleshooting workflow for the Buchwald-Hartwig amination.
Route 3: Ullmann Condensation of 7-Halobenzofuran

This copper-catalyzed reaction is an older but still relevant method for forming C-N bonds. It often requires higher temperatures than palladium-catalyzed methods.

Problem 1: Low conversion of starting material.

  • Possible Cause: Inactive copper catalyst, high reaction temperature leading to decomposition, or inappropriate solvent.

  • Solution:

    • Use freshly prepared or activated copper powder, or a soluble copper(I) salt.

    • Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.

    • Use a high-boiling polar aprotic solvent like DMF, NMP, or pyridine.

Problem 2: Significant byproduct formation.

  • Possible Cause: Homo-coupling of the 7-halobenzofuran is a common side reaction in Ullmann condensations.

  • Solution:

    • The use of a ligand (e.g., a diamine or an amino acid) can often suppress homo-coupling and improve the yield of the desired product.

    • Careful control of stoichiometry can also be beneficial.

Reaction Condition Potential Byproduct(s) Mitigation Strategy
High temperature, no ligand7,7'-Bibenzofuran (homo-coupling)Use a ligand (e.g., 1,10-phenanthroline, L-proline); optimize temperature.
Presence of waterFormation of 7-hydroxybenzofuranUse anhydrous conditions.

Experimental Protocol: Ullmann Condensation of 7-Iodobenzofuran

  • Combine 7-iodobenzofuran (1.0 eq), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a sealed tube.

  • Add an amine source (e.g., aqueous ammonia or an amine in a high-boiling solvent).

  • Heat the reaction mixture to 100-150 °C and monitor its progress.

  • After completion, cool the reaction, dilute with water, and extract the product.

  • Purify the crude product by column chromatography.

G cluster_2 Ullmann Condensation: Key Relationships Reaction_Temp Reaction Temperature Desired_Product This compound Yield Reaction_Temp->Desired_Product Influences Rate Homo_Coupling Homo-coupling Byproduct Reaction_Temp->Homo_Coupling Can Increase Ligand_Presence Ligand Presence Ligand_Presence->Desired_Product Increases Ligand_Presence->Homo_Coupling Decreases

Logical relationships in the Ullmann condensation.

Technical Support Center: Optimizing Reaction Conditions for 7-Aminobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-aminobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound and its derivatives include:

  • Reduction of 7-nitrobenzofuran: This is a widely used two-step process. First, a suitable phenol is nitrated, followed by cyclization to form 7-nitrobenzofuran. The nitro group is then reduced to an amine using various reducing agents.

  • Palladium-Copper Co-catalyzed Sonogashira Coupling followed by Intramolecular Cyclization: This method involves the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The amino group is typically introduced via a protected aminophenol or by reduction of a nitro group.

  • Intramolecular Cyclization of ortho-Substituted Phenols: Various methods exist for the cyclization of phenols with appropriate side chains at the ortho position to form the furan ring.

Q2: I am observing a very low yield in my synthesis of this compound. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the starting materials, such as the substituted phenol or other reagents, can lead to side reactions and significantly lower the yield.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be deactivated by impurities or improper handling.

  • Incomplete Reduction (for the nitro-reduction route): The reduction of the nitro group might be incomplete, leading to a mixture of the nitro and amino compounds.

Q3: What are the common side products I should look out for?

A3: Depending on the synthetic route, common side products may include:

  • Isomeric Aminobenzofurans: Depending on the starting materials and reaction conditions, other isomers of aminobenzofuran might be formed.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.

  • Over-reduction Products (for the nitro-reduction route): In some cases, other functional groups in the molecule might be sensitive to the reducing conditions.

  • Polymerization Products: Some starting materials or intermediates might be prone to polymerization under the reaction conditions.

Q4: How can I effectively purify the final this compound product?

A4: Column chromatography is the most common method for purifying this compound. A typical procedure involves using silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent system should be optimized based on TLC analysis of the crude product. Recrystallization can also be an effective purification method if a suitable solvent is found.

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Coupling-Cyclization Route

Symptoms:

  • TLC analysis shows significant amounts of unreacted 2-halophenol and/or alkyne.

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Use fresh palladium and copper catalysts. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Suboptimal Base The choice of base is crucial. Triethylamine is commonly used, but other organic or inorganic bases might be more effective depending on the specific substrates. Screen different bases to find the optimal one.
Incorrect Solvent The solvent can have a significant impact on the reaction rate and yield. Toluene, DMF, and acetonitrile are common choices. Optimize the solvent for your specific reaction.[1]
Low Reaction Temperature Sonogashira coupling reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC.
Insufficient Reaction Time Monitor the reaction progress by TLC. If the reaction is proceeding slowly, extend the reaction time.

Optimization Data for Sonogashira Coupling:

The following table provides a summary of reaction conditions that can be optimized for the Sonogashira coupling step.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd/C (10 mol%)
Copper Co-catalyst CuI (5 mol%)CuBr (10 mol%)None
Base Triethylamine (2 eq.)K₂CO₃ (3 eq.)Cs₂CO₃ (2 eq.)
Solvent TolueneDMFAcetonitrile
Temperature 80 °C100 °C120 °C
Issue 2: Incomplete Reduction of 7-Nitrobenzofuran

Symptoms:

  • TLC analysis of the crude product shows two spots, one corresponding to the starting material (7-nitrobenzofuran) and the other to the product (this compound).

  • NMR spectrum of the crude product shows signals corresponding to both the nitro and amino compounds.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent. Common reducing agents for nitro groups include SnCl₂/HCl, H₂/Pd-C, and Fe/HCl.
Inactive Reducing Agent Use a fresh batch of the reducing agent. Some reducing agents can degrade over time.
Low Reaction Temperature Some reduction reactions require heating to go to completion. If the reaction is sluggish at room temperature, try gentle heating.
Poor Solubility of Starting Material Ensure that the 7-nitrobenzofuran is completely dissolved in the reaction solvent. If solubility is an issue, try a different solvent or a co-solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 7-Nitrobenzofuran

Step 1: Synthesis of 7-Nitrobenzofuran (This is a general procedure and may need to be optimized for specific substrates)

  • To a solution of 2-hydroxy-3-nitrobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add chloroacetone (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-nitrobenzofuran.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Step 2: Reduction of 7-Nitrobenzofuran to this compound

  • Dissolve 7-nitrobenzofuran (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) and concentrated hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Sonogashira Coupling and Cyclization

(This protocol is for a related aminobenzofuran and can be adapted)

  • To a solution of 2-iodo-6-nitrophenol (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., toluene or DMF), add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and a base (e.g., triethylamine, 3.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the 7-nitrobenzofuran derivative.

  • Reduce the nitro group to an amine as described in Protocol 1, Step 2.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials (e.g., Substituted Phenol) reaction Chemical Reaction (e.g., Cyclization, Reduction) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup crude Crude Product workup->crude purification Purification (e.g., Column Chromatography) crude->purification analysis Purity Analysis (TLC, NMR) purification->analysis analysis->purification Requires Further Purification pure_product Pure this compound analysis->pure_product Meets Purity Criteria

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, MS) start->analyze_crude purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions modify_workup Modify Work-up or Purification Protocol analyze_crude->modify_workup end Improved Yield and Purity purify_reagents->end optimize_conditions->end modify_workup->end

References

Technical Support Center: Stability and Proper Storage of 7-Aminobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 7-aminobenzofuran compounds. It provides essential guidance on the stability and proper storage of these molecules, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound compounds?

A1: The main stability concerns for this compound compounds are oxidation, photolytic degradation, and instability at non-neutral pH. The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, elevated temperatures, and the presence of metal ions.[1] The benzofuran ring system can also be sensitive to degradation under harsh acidic or basic conditions.

Q2: How should I properly store this compound compounds?

A2: To ensure maximum stability, this compound compounds should be stored in a cool, dark, and dry place under an inert atmosphere, such as argon or nitrogen.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[1] It is advisable to use amber vials or containers wrapped in aluminum foil to protect the compound from light.

Q3: My solid this compound compound has changed color (e.g., turned brown). What does this indicate?

A3: Discoloration of the solid compound, such as turning brown, is often an indication of oxidation or degradation.[1] This can be caused by improper storage, including exposure to air, light, or high temperatures. It is recommended to use fresh, properly stored material for your experiments to ensure the integrity of your results.

Q4: I am observing unexpected peaks in my HPLC or LC-MS analysis. What could be the cause?

A4: The presence of unexpected peaks in your chromatogram is a common sign of compound degradation.[1] These peaks could correspond to various degradation products. To minimize this, always prepare solutions fresh before use with high-purity, degassed solvents. Prompt analysis after sample preparation is also crucial.[1]

Q5: Are there any solvents or reagents that are incompatible with this compound compounds?

A5: Yes, strong oxidizing agents should be avoided as they can readily degrade this compound compounds.[1] Care should also be taken with solvents that are not peroxide-free, as residual peroxides can initiate oxidation.[1] Protic solvents, particularly under acidic or basic conditions, may also facilitate degradation.[1]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and analysis of this compound compounds.

Troubleshooting Flowchart for this compound Stability Issues cluster_start cluster_issue Identify the Issue cluster_cause Investigate Potential Causes cluster_solution Implement Solutions start Start: Experimental Issue Observed issue_color Discoloration of Solid Compound start->issue_color What is the nature of the issue? issue_peaks Unexpected Chromatographic Peaks start->issue_peaks What is the nature of the issue? issue_variability Inconsistent Experimental Results start->issue_variability What is the nature of the issue? cause_storage Improper Storage (Air/Light/Heat Exposure) issue_color->cause_storage Check storage conditions issue_peaks->cause_storage Review sample history and preparation cause_solution Solution Instability (Degradation in Solvent) issue_peaks->cause_solution Review sample history and preparation cause_reagents Incompatible Reagents (e.g., Oxidants) issue_peaks->cause_reagents Review sample history and preparation issue_variability->cause_storage Examine compound and solution handling issue_variability->cause_solution Examine compound and solution handling sol_storage Store under Inert Gas in Dark, Cool Conditions cause_storage->sol_storage sol_fresh Prepare Solutions Freshly Before Use cause_solution->sol_fresh sol_solvents Use High-Purity, Degassed Solvents cause_solution->sol_solvents sol_reagents Avoid Strong Oxidizing Agents cause_reagents->sol_reagents sol_retest Retest with Freshly Prepared Sample sol_storage->sol_retest sol_fresh->sol_retest sol_solvents->sol_retest sol_reagents->sol_retest

Caption: Troubleshooting Flowchart for this compound Stability Issues.

Quantitative Stability Data

Forced degradation studies are essential for understanding the intrinsic stability of a compound. The following table provides an illustrative summary of the degradation of a generic this compound compound under various stress conditions as per ICH guidelines. The data presented here is representative and aims to show typical degradation trends. Actual degradation will vary depending on the specific derivative and experimental conditions.

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Illustrative)
Acid Hydrolysis 0.1 M HCl24 hours60°C5 - 10%
Base Hydrolysis 0.1 M NaOH24 hours60°C10 - 15%
Oxidative 3% H₂O₂24 hoursRoom Temp15 - 25%
Thermal Solid State48 hours70°C< 5%
Photolytic ≥ 1.2 million lux hours and ≥ 200 watt hours/m²As requiredRoom Temp10 - 20%

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below. These protocols are based on general ICH guidelines and can be adapted for specific this compound derivatives.

Experimental Workflow for Forced Degradation Studies cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Sample Analysis cluster_eval 4. Data Evaluation prep_stock Prepare 1 mg/mL Stock Solution in 50:50 ACN:Water stress_acid Acid Hydrolysis: Mix with 0.1 M HCl, 60°C, 24h prep_stock->stress_acid stress_base Base Hydrolysis: Mix with 0.1 M NaOH, 60°C, 24h prep_stock->stress_base stress_ox Oxidative Stress: Mix with 3% H2O2, RT, 24h prep_stock->stress_ox stress_photo Photolytic Stress: Expose to light (≥1.2M lux hrs) prep_stock->stress_photo stress_therm Thermal Stress: Incubate solid & solution at 70°C, 48h prep_stock->stress_therm analysis_neutralize Neutralize Acid/Base Samples stress_acid->analysis_neutralize stress_base->analysis_neutralize analysis_hplc Analyze by Stability-Indicating HPLC-UV/MS Method stress_ox->analysis_hplc stress_photo->analysis_hplc stress_therm->analysis_hplc analysis_neutralize->analysis_hplc eval_quant Quantify Parent Compound and Degradation Products analysis_hplc->eval_quant eval_mass Calculate Mass Balance eval_quant->eval_mass eval_path Identify Degradants and Propose Degradation Pathway eval_mass->eval_path

Caption: Experimental Workflow for Forced Degradation Studies.

1. Preparation of Stock Solution

  • Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.[1]

2. Hydrolytic Degradation (Acid and Base)

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[1]

  • Base Hydrolysis: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[1]

  • Incubate both solutions at 60°C for 24 hours.[1]

  • After incubation, cool the solutions to room temperature and neutralize them before analysis (neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl).[1]

3. Oxidative Degradation

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

4. Photolytic Degradation

  • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • A photostability chamber is recommended for this study.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

5. Thermal Degradation

  • Place the solid this compound compound in an oven at 70°C for 48 hours.[1]

  • In parallel, expose the stock solution to the same conditions (70°C for 48 hours).[1]

6. Analysis

  • All samples, including a non-degraded control, should be analyzed using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to facilitate the identification of degradation products.

  • The percentage of the remaining parent compound and the formation of degradation products should be quantified.

  • Mass balance should be calculated to ensure that all degradation products have been accounted for.

References

Troubleshooting inconsistent results in 7-aminobenzofuran bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting inconsistent results in 7-aminobenzofuran bioassays. This guide offers troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Question: I'm observing significant variability in the signal between my replicate wells for the same concentration of this compound. What could be the cause?

Answer: High variability between replicates is a common issue that can stem from several factors, from simple pipetting errors to complex assay conditions. Here’s a step-by-step troubleshooting guide:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.

    • Solution: Ensure your pipettes are properly calibrated.[1] When pipetting, do so gently against the wall of the tubes or wells to avoid air bubbles.[1] Avoid pipetting very small volumes, as the potential for error increases.[1]

  • Cell Seeding Density: In cell-based assays, non-uniform cell numbers across wells will lead to inconsistent results.[2]

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between plating wells. It is also good practice to normalize the final signal to the cell number in each well.[2]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in reagent concentration.

    • Solution: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

  • Compound Precipitation: this compound, like many benzofuran derivatives, may have low aqueous solubility.[3][4] Precipitation in the well will lead to inconsistent concentrations.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. Consider performing a solubility test for your specific assay buffer. You may need to adjust the final DMSO concentration or utilize solubility-enhancing reagents.[4][5]

Issue 2: Low or No Signal in My Fluorescence-Based Assay

Question: My fluorescence signal is much lower than expected, or I'm not seeing any signal at all. What should I check?

Answer: A weak or absent signal can be frustrating. This troubleshooting workflow can help you identify the culprit.

  • Incorrect Instrument Settings: The plate reader settings must match the excitation and emission wavelengths of your fluorophore.[1]

    • Solution: Double-check the recommended wavelengths in your assay protocol and verify the filter settings on your instrument.[1]

  • Reagent Degradation: Reagents, especially fluorescent dyes and enzymes, can degrade if stored improperly or subjected to multiple freeze-thaw cycles.[6]

    • Solution: Use fresh reagents or components from the same kit lot.[1] Ensure all components are thawed and resuspended properly to create a homogenous solution before use.[1]

  • Assay Buffer Conditions: The assay buffer must be at the optimal temperature and pH for the reaction to proceed efficiently.[1][7]

    • Solution: Ensure the assay buffer is brought to room temperature before use, unless otherwise specified.[1] Verify that the pH of the buffer is correct, as enzymes are highly sensitive to pH changes.[7]

  • Compound Interference (Quenching): The this compound itself or impurities could be quenching the fluorescence signal.[8][9] A compound can absorb the excitation or emission light, leading to an attenuated signal.[8][9]

    • Solution: Run a control plate with the fluorescent substrate and the compound but without the enzyme/cells. A decrease in fluorescence in the presence of the compound indicates quenching.

Issue 3: Inconsistent Dose-Response Curve

Question: The dose-response curve for my this compound compound is not following a standard sigmoidal pattern and appears inconsistent between experiments. Why might this be happening?

Answer: A non-ideal dose-response curve often points to issues with compound stability, solubility, or interaction with the assay components.

  • Compound Instability: Benzofuran rings can be susceptible to hydrolysis under certain pH conditions or degradation due to oxidation or light exposure.[3]

    • Solution: Prepare fresh serial dilutions of your compound for each experiment. Protect the compound from light, especially if it is photosensitive.[3] Assess the stability of this compound in your specific assay buffer over the time course of the experiment.

  • Poor Solubility at High Concentrations: The compound may be precipitating at higher concentrations, leading to a plateau or drop in the dose-response curve that is not related to its biological activity.[4]

    • Solution: Determine the maximum soluble concentration of this compound in your assay media. The highest concentration tested should not exceed this limit. Ensure the final DMSO concentration is consistent across all wells and within the tolerance limit of your assay system (typically <0.5% for cell-based assays).[4]

  • Autofluorescence: At higher concentrations, the this compound itself may be fluorescent at the detection wavelengths, interfering with the assay signal.[9]

    • Solution: Measure the fluorescence of the compound alone at various concentrations in the assay buffer.[9] If it is autofluorescent, you will need to subtract this background signal from your experimental wells.

Quantitative Data Summary

To ensure assay consistency, it is critical to optimize and control key variables. The following tables provide example data for common optimization experiments.

Table 1: Effect of DMSO Concentration on Cell Viability

DMSO Concentration (%)Average Cell Viability (%)Standard Deviation
0.0 (Control)1004.5
0.198.75.1
0.2597.24.8
0.591.56.2
1.075.38.9
2.042.111.4

This table illustrates the importance of determining the DMSO tolerance for your specific cell line. For many assays, keeping the final DMSO concentration at or below 0.5% is recommended to avoid solvent-induced toxicity.[4]

Table 2: Stability of this compound in Assay Buffer (pH 7.4) at 37°C

Incubation Time (hours)Remaining Compound (%) by HPLC
0100
199.1
298.5
496.8
892.3
2481.4

This table shows a hypothetical stability profile. The stability of your specific this compound derivative should be experimentally determined in your assay buffer to ensure the compound concentration remains consistent throughout the experiment.[3]

Experimental Protocols

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). Ensure it is at room temperature before use.[1]

    • Dilute the target enzyme to the desired working concentration (e.g., 2X final concentration) in ice-cold Assay Buffer.

    • Prepare the fluorescent substrate at its working concentration (e.g., 2X final concentration) in Assay Buffer. Protect from light if necessary.

  • Compound Dilution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO.

    • Further dilute the compound solutions into Assay Buffer to create a 10X working stock. Ensure the DMSO concentration is managed to keep the final in-assay concentration low (e.g., <1%).

  • Assay Procedure (96-well black plate):

    • Add 5 µL of each compound dilution (or DMSO for control) to the appropriate wells.

    • Add 45 µL of the 2X enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[7]

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.[7]

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation/emission wavelengths.

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition relative to the DMSO control and plot against the compound concentration to determine the IC50 value.

Visual Diagrams and Workflows

Troubleshooting Workflow for Inconsistent Bioassay Results

TroubleshootingWorkflow start_node Start: Inconsistent Results decision_1 High CV in Replicates? start_node->decision_1 Check Replicates decision_node decision_node process_node process_node end_node Re-evaluate Data process_1 Verify Pipetting Technique Check Cell Seeding Uniformity Use Interior Wells Only decision_1->process_1 Yes decision_2 Low Signal or No Activity? decision_1->decision_2 No process_1->end_node process_2 Check Reader Wavelengths Test Reagent Activity Confirm Buffer pH/Temp Test for Quenching decision_2->process_2 Yes decision_3 Poor Dose-Response Curve? decision_2->decision_3 No process_2->end_node decision_3->end_node No process_3 Assess Compound Stability Check for Precipitation Test for Autofluorescence decision_3->process_3 Yes process_3->end_node

Caption: A decision tree for troubleshooting common sources of error in bioassays.

General Experimental Workflow for a Cell-Based Assay

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_step prep_step assay_step assay_step analysis_step analysis_step A 1. Prepare Cell Culture C 3. Seed Cells in Microplate A->C B 2. Prepare Compound Serial Dilutions D 4. Add Compound to Wells B->D C->D E 5. Incubate (e.g., 24-72h) D->E F 6. Add Detection Reagent (e.g., MTT, CellTiter-Glo) E->F G 7. Read Plate (Absorbance/Fluorescence) F->G H 8. Calculate IC50 & Plot Curves G->H

Caption: A typical workflow for a cell-based high-throughput screening assay.

Potential Inhibition of PI3K/Akt Signaling by this compound

SignalingPathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates downstream Cell Proliferation, Survival, Angiogenesis mtor->downstream inhibitor This compound inhibitor->pi3k inhibitor->akt

Caption: Potential mechanism of action for this compound via PI3K/Akt pathway inhibition.[10]

References

Addressing catalyst deactivation in 7-aminobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 7-aminobenzofuran and related heterocyclic compounds.

Troubleshooting Guide: Catalyst Deactivation

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation during the synthesis of this compound, which is often achieved through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling followed by intramolecular cyclization.

Issue 1: Low or No Conversion to Product

  • Question: My reaction shows very low or no conversion of starting materials. What are the likely causes related to the catalyst?

  • Answer: This is a common and frustrating issue, often pointing directly to a problem with the catalyst's activity. The primary causes can be broken down as follows:

    • Catalyst Poisoning: The 7-amino group on the benzofuran precursor or product can act as a Lewis base and coordinate strongly to the palladium center, inhibiting its catalytic activity. Other impurities in reagents or solvents (e.g., sulfur compounds, water, or oxygen) can also act as poisons.[1]

    • Incorrect Catalyst Oxidation State: The active catalytic species in many cross-coupling reactions is Pd(0). If your Pd(II) precatalyst is not properly reduced in situ, or if the active Pd(0) is oxidized prematurely, the catalytic cycle will not proceed.

    • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may fail to protect the catalyst from deactivation or may not promote the necessary oxidative addition and reductive elimination steps efficiently.

    Troubleshooting Steps:

    • Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and reduce inhibition by the amino group.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents to minimize oxygen, which can lead to the formation of inactive palladium oxides. A common method for degassing is the Freeze-Pump-Thaw technique.

    • Reagent Purity: Use high-purity, dry solvents and reagents. Impurities are a frequent source of catalyst poisons.

    • Incremental Substrate Addition: Instead of adding all the amino-substituted substrate at once, a slow, continuous addition can help maintain a low concentration in the reaction mixture, thereby extending the catalyst's lifetime.[1]

Issue 2: Reaction Stalls Before Completion

  • Question: The reaction starts as expected, but then the conversion plateaus and it never reaches completion. Why is this happening?

  • Answer: A stalling reaction is a classic sign of gradual catalyst deactivation during the process.

    • Thermal Degradation: Higher reaction temperatures, while increasing the initial rate, can also accelerate catalyst decomposition pathways, such as the formation of inactive palladium black (Pd(0) aggregates).[1]

    • Product Inhibition: As the this compound product forms, its concentration increases. Like the starting material, the product can coordinate to the catalyst and progressively inhibit its activity.

    • Fouling: Insoluble byproducts or polymers can precipitate from the reaction mixture and coat the surface of a heterogeneous catalyst (like Pd/C), blocking active sites.

    Troubleshooting Steps:

    • Temperature Optimization: Carefully screen reaction temperatures. The optimal temperature will be a balance between a reasonable reaction rate and catalyst stability. Sometimes, running the reaction for a longer time at a lower temperature is more effective.

    • Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for gradual deactivation and push the reaction to completion.

    • Heterogeneous Catalyst Stirring: If using a supported catalyst like Palladium on Carbon (Pd/C), ensure efficient stirring. Poor mixing can create localized high concentrations of reagents or products, accelerating deactivation.

Issue 3: Inconsistent Results Between Batches

  • Question: I am getting inconsistent yields and reaction times when I repeat the synthesis. What could be the cause?

  • Answer: Batch-to-batch inconsistency often points to subtle variations in setup or materials.

    • Variable Reagent Quality: The purity of solvents, reagents, and even the inert gas can vary between batches or suppliers. Trace impurities can have a significant impact.

    • Atmospheric Contamination: Small leaks in the reaction setup can introduce air and moisture, which contribute to catalyst deactivation.[1] Ensure all glassware joints are properly sealed.

    • Catalyst Handling: Palladium catalysts, especially in their active Pd(0) state, can be sensitive to air and moisture.[1] Inconsistent handling and storage can lead to partial deactivation before the reaction even begins.

    Troubleshooting Steps:

    • Standardize Procedures: Maintain a consistent protocol for drying glassware, purifying and degassing solvents, and handling the catalyst.

    • Qualify Reagents: Use reagents from a trusted source. If problems persist, consider re-purifying starting materials.

    • System Integrity Check: Before starting the reaction, ensure your manifold and reaction vessel are leak-tight.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of catalyst deactivation in my reaction? A1: Visible signs can include a significant slowdown or complete halt of the reaction rate (monitored by TLC or LC-MS), a change in the color of the reaction mixture (e.g., formation of black palladium particles), or, for heterogeneous catalysts, a change in the physical appearance, such as clumping.[1]

Q2: Can I reuse my palladium catalyst for this compound synthesis? A2: Reusability depends on the type of catalyst and the deactivation mechanism. Heterogeneous catalysts (e.g., Pd/C) are designed for recovery and reuse. However, if severe poisoning or thermal degradation has occurred, its activity will be diminished. After each run, the catalyst should be carefully filtered, washed, and dried before reuse. Its performance in a subsequent run will indicate the extent of deactivation.

Q3: Is there a way to regenerate a deactivated palladium catalyst? A3: Yes, regeneration is often possible, especially for heterogeneous catalysts like Pd/C. The appropriate method depends on the cause of deactivation.

  • For Fouling: Washing the catalyst with solvents can remove adsorbed organic residues.

  • For Oxidation/Poisoning: A chemical treatment can restore the active state. For example, a deactivated Pd/C catalyst can sometimes be regenerated by washing with water and methanol, followed by treatment with a reducing agent like hydrazine hydrate or formaldehyde, and then further washing.[2] Another method involves a controlled oxidation with air at elevated temperatures followed by reduction.

Q4: Which palladium source is best to minimize deactivation? A4: Modern palladium precatalysts, such as the Buchwald G3 palladacycles or PEPPSI™-type catalysts, are often more robust and efficient at generating the active LPd(0) species compared to traditional sources like Pd(OAc)₂ or PdCl₂. This can lead to more reliable reactions with lower catalyst loadings and a reduced likelihood of deactivation.

Data Presentation: Catalyst Performance

The following table summarizes typical performance data for palladium catalysts in Sonogashira coupling reactions, a key step often used in benzofuran synthesis. Note that performance can vary significantly based on specific substrates, ligands, and conditions.

Catalyst SystemSubstratesTurnover Number (TON)YieldReusabilityReference
[Pd(dppf)(4-Sepy)]₂(OTf)₂Phenylacetylene + Aryl BromidesUp to 95095%Not Reported[3]
Polystyrene-anchored Pd(II)Phenylacetylene + Iodobenzene~196 (per run)98% -> 93%Up to 5 cycles[4]
PVC-supported Pd NPsPhenylacetylene + Iodobenzene~186 (per run)93% -> 88%Up to 5 cycles[4]
Pd₁@NC (Single-Atom Catalyst)3-Iodoaniline + Alkyne~450 (per run)~90%Multiple reuses demonstrated[5]
  • Turnover Number (TON): Moles of product formed per mole of catalyst. Higher TON indicates greater catalyst efficiency.

Experimental Protocols

Protocol 1: Representative Synthesis of a 2-Substituted this compound Derivative

This protocol is a representative example based on a domino Sonogashira coupling/cyclization process, adapted for an amino-substituted substrate.

Materials:

  • 2-Iodo-6-aminophenol (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Base (e.g., Triethylamine (Et₃N) or K₃PO₄, 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF)

  • Bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add the palladium catalyst, CuI, and the phosphine ligand under an inert atmosphere (Argon).

  • Reagent Addition: Add the 2-iodo-6-aminophenol and the base to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula.

  • Substrate Addition: Add the terminal alkyne to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol is a general method for regenerating a Pd/C catalyst that has lost activity due to fouling or oxidation.

Procedure:

  • Recovery: Filter the deactivated Pd/C catalyst from the reaction mixture.

  • Washing (Organic): Wash the catalyst thoroughly with methanol (2-3 times) to remove organic residues. Centrifuge or filter between washes.

  • Washing (Aqueous): Wash the catalyst with deionized water (2-3 times) to remove salts and polar impurities.[2]

  • Reduction (Option A - Hydrazine):

    • Create a slurry of the washed catalyst in water or methanol.

    • Add a dilute solution of hydrazine hydrate (e.g., 25% solution).[2]

    • Stir the mixture at a controlled temperature (e.g., 40 °C) for 1 hour.[2]

  • Reduction (Option B - Thermal):

    • Place the washed and dried catalyst in a tube furnace.

    • Treat with a flow of air at a moderate temperature (e.g., 250 °C) for several hours to burn off carbonaceous deposits.[6]

    • Follow with a reduction step under a hydrogen atmosphere.

  • Final Washing: After reduction, wash the catalyst again with deionized water until the washings are neutral.

  • Drying: Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 80-100 °C) before storage and reuse.

Visualizations

Catalytic_Cycle_Deactivation cluster_cycle Palladium Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst OA Oxidative Addition (Ar-I) Pd(0)L2->OA Ar-I Poisoning Poisoning (Coordination by -NH₂ group) Pd(0)L2->Poisoning Inhibition Aggregation Aggregation (Formation of Pd Black) Pd(0)L2->Aggregation Pd(II)_Complex Ar-Pd(II)-I Complex OA->Pd(II)_Complex Transmetalation Transmetalation (Alkyne + CuI) Pd(II)_Complex->Transmetalation R-C≡C-Cu Pd(II)_Complex->Poisoning Inhibition Pd(II)_Alkyne Ar-Pd(II)-Alkyne Transmetalation->Pd(II)_Alkyne RE Reductive Elimination & Intramolecular Cyclization Pd(II)_Alkyne->RE RE->Pd(0)L2 Regeneration Product This compound RE->Product

Caption: Palladium catalytic cycle for benzofuran synthesis and common deactivation pathways.

Troubleshooting_Workflow start Reaction Failure (Low Yield / Stalled) check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Purity (Solvents, Substrates, Base) start->check_reagents optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK check_reagents->optimize_catalyst Reagents OK rerun_impure Purify/Replace Reagents & Rerun check_reagents->rerun_impure Impurity Suspected ligand Change Ligand (Bulky, e⁻-rich) optimize_catalyst->ligand loading Increase Catalyst Loading optimize_catalyst->loading precatalyst Use Modern Precatalyst (e.g., G3 Palladacycle) optimize_catalyst->precatalyst success Reaction Successful ligand->success loading->success precatalyst->success rerun_impure->start

Caption: A logical workflow for troubleshooting failed catalytic reactions.

Catalyst_Regeneration_Cycle active Active Pd/C Catalyst reaction Use in Synthesis active->reaction deactivated Deactivated Pd/C (Fouled/Oxidized) reaction->deactivated recover Filter & Recover deactivated->recover wash Wash (Solvents, Water) recover->wash regenerate Regenerate (e.g., Chemical Reduction) wash->regenerate regenerate->active Reactivated

Caption: The cycle of catalyst use, deactivation, and regeneration.

References

Technical Support Center: Enhancing Cell Permeability of 7-Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the enhancement of cell permeability for 7-aminobenzofuran derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative shows poor permeability in initial screenings. What are the first steps to diagnose the problem?

A1: Poor permeability is a common challenge. The first step is to characterize the physicochemical properties of your compound to understand the underlying issue. Key parameters to measure or calculate include:

  • Lipophilicity (LogP/LogD): Determines how well the compound partitions into the lipid cell membrane. Low lipophilicity can hinder membrane entry.[1][2]

  • Aqueous Solubility: Poor solubility can limit the concentration of the compound available for absorption.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.[2]

  • Polar Surface Area (PSA): High PSA is often associated with poor membrane permeability due to the energetic cost of desolvation.

  • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can impede membrane crossing.[3]

Once you have this data, you can compare it to established guidelines like Lipinski's Rule of 5 to identify potential liabilities.[3]

Q2: What are the main strategies to enhance the cell permeability of my this compound derivative?

A2: Several strategies can be employed, broadly categorized as follows:

  • Prodrug Approach: This is a highly effective method where the 7-amino group is temporarily masked with a "promoiety."[4][5] This modification increases lipophilicity and allows the compound to cross the cell membrane.[6] Once inside the cell, cellular enzymes (like esterases or amidases) cleave the promoiety to release the active parent drug.[4][7]

  • Formulation-Based Strategies: These methods involve co-administering the compound with other agents.

    • Lipid-Based Formulations: Encapsulating the compound in liposomes, microemulsions, or nanoparticles can facilitate its transport across the cell membrane.[8]

    • Use of Permeation Enhancers: These are agents like oleic acid or EDTA that interact with membrane components to transiently increase its permeability, allowing the drug to pass through.[8]

  • Structural Modification (Lead Optimization): Systematically modifying the core structure of the benzofuran derivative (beyond a prodrug approach) to optimize its physicochemical properties for better permeability. This involves techniques to reduce molecular weight or polar surface area.[9]

Q3: How do I choose between a prodrug approach and a formulation-based strategy?

A3: The choice depends on the specific properties of your compound and the experimental context.

  • Choose a Prodrug Approach if:

    • The primary issue is poor permeability due to the ionized amino group at physiological pH.[4]

    • You need a solution that is inherent to the molecule itself, for both in vitro and in vivo applications.

    • You have synthetic chemistry capabilities to create and evaluate different promoieties.

  • Choose a Formulation-Based Strategy if:

    • The compound suffers from both poor solubility and poor permeability.

    • You need a faster, non-synthetic approach for initial in vitro or preclinical studies.

    • The therapeutic application allows for co-administration with an enhancer or a specialized delivery vehicle.

Q4: I'm designing a prodrug of my this compound derivative. What are common promoieties for masking an amino group?

A4: Masking an amino group can be challenging due to the stability of the resulting amide or carbamate bond.[4] However, several strategies are employed:

  • N-Acylation (Amides/Carbamates): While simple amides are often too stable for efficient cleavage in vivo, more labile versions can be designed.[4]

  • Enaminones: These are formed by reacting the amine with a 1,3-dicarbonyl compound. They are more lipophilic and can hydrolyze to release the parent amine.[4]

  • Tetrahydrothiadiazine-2-thione (THTT) System: This system incorporates the drug's nitrogen into a more lipophilic six-membered ring that is sensitive to cleavage at physiological pH.[4]

  • Acyloxymethylene or Phosphate Derivatives: These can create more soluble and permeable prodrugs that are cleaved by cellular enzymes.[7]

Q5: My Caco-2 assay shows high efflux (Papp B→A is much greater than A→B). What does this mean and how can I address it?

A5: A high efflux ratio (ER > 2) indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on Caco-2 cells.[10][11] These transporters actively pump the compound out of the cell, reducing its net absorption.

Troubleshooting Steps:

  • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[10] A significant increase in the A→B permeability with an inhibitor confirms that your compound is an efflux substrate.

  • Structural Modification: Modify the compound's structure to reduce its affinity for the transporter. This is a common goal in medicinal chemistry lead optimization.

  • Use of Excipients/Inhibitors: In a therapeutic context, co-formulating the drug with an efflux pump inhibitor can be a viable strategy.

Data Presentation: Permeability Enhancement Strategies

The following tables provide illustrative data on how different strategies can impact the permeability of a hypothetical this compound derivative.

Table 1: Impact of Prodrug Modification on Physicochemical Properties and Permeability.

CompoundModificationcLogPAqueous Solubility (µg/mL)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)
Parent Drug None1.8500.5 (Low)
Prodrug 1 N-Acetyl2.1400.8 (Low)
Prodrug 2 N-Pivaloyloxymethyl3.5158.0 (Moderate)
Prodrug 3 Enaminone4.2<1015.2 (High)

Note: Data are hypothetical examples to illustrate trends.

Table 2: Comparison of Common In Vitro Permeability Assays.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Cell Assay
Barrier Type Artificial lipid-infused membraneMonolayer of human colon adenocarcinoma cells
Transport Mechanism Passive diffusion onlyPassive diffusion and active transport (influx/efflux)[11]
Throughput HighLow to Medium
Cost LowHigh
Complexity SimpleComplex (requires cell culture)[12]
Primary Use Early screening for passive permeability"Gold standard" for predicting human intestinal absorption[13][14]

Visualizations: Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Low Permeability

G cluster_start Start cluster_char Characterization cluster_screen Initial Screening cluster_decision Analysis & Decision cluster_strategy Enhancement Strategies cluster_validation Validation start Low Permeability Derivative char Measure Physicochemical Properties (LogP, MW, PSA, Solubility) start->char pampa PAMPA Assay for Passive Permeability char->pampa decision Permeability Issue Identified? pampa->decision prodrug Prodrug Synthesis decision->prodrug Yes (Intrinsic Property) formulation Formulation Strategy (Liposomes, Enhancers) decision->formulation Yes (Solubility Issue) result Optimized Derivative decision->result No (Permeability OK) caco2 Caco-2 Assay (Efflux Assessment) prodrug->caco2 formulation->caco2 caco2->result

Caption: A workflow for diagnosing and addressing poor cell permeability.

Diagram 2: Prodrug Activation Concept

ProdrugConcept cluster_outside Outside Cell cluster_inside Inside Cell Prodrug Prodrug (this compound + Promoiety) - Lipophilic - Permeable Membrane Cell Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug (this compound) - Released at Target Promoiety Promoiety (Metabolized/Cleared) Enzyme Enzymatic Cleavage (e.g., Esterases) Membrane->Enzyme Enzyme->ActiveDrug Releases Enzyme->Promoiety Releases

Caption: General mechanism of a carrier-linked prodrug strategy.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the key steps for assessing drug permeability across a Caco-2 cell monolayer.[10][11][12]

I. Cell Culture & Monolayer Formation

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[12]

  • Seed cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiate the cells for 21-28 days, changing the medium every 2-3 days, until a confluent, polarized monolayer is formed.[12]

II. Monolayer Integrity Check

  • Before the experiment, confirm the integrity of the cell monolayer.

  • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and within the laboratory's accepted range (e.g., >250 Ω·cm²).[10]

  • Alternatively, perform a Lucifer Yellow rejection assay . The transport of this fluorescent marker should be very low in an intact monolayer.[10]

III. Transport Experiment

  • Prepare Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, warmed to 37°C.

  • Wash: Carefully wash the Caco-2 monolayers twice with pre-warmed transport buffer to remove residual culture medium.

  • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Prepare Dosing Solutions: Dissolve the this compound derivative and control compounds (e.g., propranolol for high permeability, atenolol for low permeability) in the transport buffer at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

  • Basolateral to Apical (B→A) Transport (for efflux assessment):

    • Add the dosing solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

  • Incubate the plates for a set time (e.g., 120 minutes) at 37°C with gentle shaking.

  • Collect Samples: At the end of the incubation, take samples from both the donor and receiver compartments.

IV. Analysis & Calculation

  • Quantify the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS.

  • Calculate the Apparent Permeability Coefficient (Papp) using the formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt = Rate of drug transport (e.g., µmol/s).

      • A = Surface area of the membrane (cm²).

      • C₀ = Initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER) :

    • ER = Papp (B→A) / Papp (A→B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method for assessing passive permeability.

I. Materials & Preparation

  • PAMPA Plate System: A "sandwich" plate system with a donor plate (e.g., 96-well filter plate) and an acceptor plate (e.g., 96-well microplate).

  • Lipid Solution: Prepare a solution of a suitable lipid (e.g., 2% w/v lecithin) in an organic solvent (e.g., dodecane).

  • Buffer Systems: Prepare a donor buffer (e.g., pH 5.0-6.5 to simulate the gut) and an acceptor buffer (pH 7.4 to simulate physiological conditions).

II. Assay Procedure

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the filter (donor) plate. Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Add ~300 µL of the acceptor buffer (pH 7.4) to each well of the acceptor plate.

  • Prepare Dosing Solutions: Dissolve test compounds and controls in the donor buffer at the desired concentration.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

  • Add Compounds: Add ~200 µL of the dosing solutions to the wells of the donor plate.

  • Incubate: Cover the plate and incubate at room temperature for a specified period (e.g., 4-16 hours) without shaking.

  • Disassemble and Sample: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

III. Analysis & Calculation

  • Quantify the compound concentration in the donor and acceptor wells, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculate the Effective Permeability (Pe) using an appropriate formula that accounts for the concentration change over time and the physical parameters of the plate system. The results are often compared against high and low permeability control compounds.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of 7-Aminobenzofuran and 7-Aminoindole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the benzofuran and indole ring systems are privileged scaffolds due to their presence in a multitude of biologically active compounds.[1][2][3] Their derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology.[4][5] This guide provides a comparative overview of the cytotoxic properties of two key amino-substituted derivatives: 7-aminobenzofuran and 7-aminoindole. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource, supported by experimental data, to inform future research and development endeavors.

While direct comparative studies between this compound and 7-aminoindole are not extensively documented, a comparative analysis can be elucidated by examining the cytotoxic activities of their parent structures and related amino-substituted analogs against various cancer cell lines.

Comparative Cytotoxicity Data

The cytotoxic potential of benzofuran and indole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activities of various amino-substituted and other relevant benzofuran and indole derivatives to provide a comparative perspective.

Compound ClassDerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
Benzofuran 2-Aminobenzofuran derivative (39)PC-3 (Prostate)33[4]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[6]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[6]
Aminobenzofuran-containing proximicin analogueU-87 MG (Glioblastoma)Showed anti-proliferative activity[7]
Indole 7-Azaindole derivative (7-AID)HeLa (Cervical)16.96[8]
7-Azaindole derivative (7-AID)MCF-7 (Breast)14.12[8]
7-Azaindole derivative (7-AID)MDA MB-231 (Breast)12.69[8]
3,5-Diprenyl indole (35)MIA PaCa-2 (Pancreatic)9.5[5]
Gold-containing indolesLeukemia and other cancer cell linesDisplayed cytostatic effects[9]

Note: The data presented is for various derivatives and not a direct comparison of this compound and 7-aminoindole. The term "7-azaindole" is used in some literature to refer to a related scaffold, and its data is included for a broader understanding of amino-indole type structures.[8][10]

Experimental Protocols: Assessing Cytotoxicity

A standard method to evaluate the cytotoxic effects of chemical compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or 7-aminoindole derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cytotoxicity

Both benzofuran and indole derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of critical enzymes.[1][11] Apoptosis is a common pathway triggered by cytotoxic agents and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G Intrinsic Apoptosis Pathway Cytotoxic_Agent Cytotoxic Agent (e.g., Benzofuran/Indole derivative) Mitochondrion Mitochondrion Cytotoxic_Agent->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by cytotoxic agents.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Aminobenzofuran Analogs as Cannabinoid Receptor 1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-aminobenzofuran analogs, focusing on their role as allosteric modulators of the Cannabinoid Receptor 1 (CB1). The benzofuran scaffold is a versatile core in medicinal chemistry, known for its wide range of biological activities.[1][2][3] Understanding the specific structural requirements for potent and selective CB1 modulation is crucial for the development of novel therapeutics with improved side-effect profiles compared to orthosteric ligands.[4][5]

Core Structure and Rationale for CB1 Modulation

The this compound core provides a rigid scaffold from which various substituents can be explored to optimize interactions with the allosteric binding site of the CB1 receptor. Allosteric modulators offer a sophisticated approach to receptor modulation, enhancing or diminishing the effects of endogenous ligands like anandamide only when and where they are naturally active.[4][5] This can lead to more targeted therapeutic effects and a reduction in the side effects associated with direct receptor activation or inhibition.[4]

The general structure for the analogs discussed in this guide is centered around a 7-amino-N-aryl-benzofuran-2-carboxamide core. The key points of modification and their influence on activity are detailed below.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the key SAR findings for this class of compounds. Modifications at the R¹, R², and R³ positions have been systematically evaluated to determine their impact on CB1 allosteric modulation.

Figure 1. Key structure-activity relationships for this compound analogs as CB1 modulators.

Key Insights from SAR Studies:

  • Substitution at C5 (R¹): The introduction of small, lipophilic groups such as methyl or chloro at the C5 position of the benzofuran ring generally leads to an increase in modulatory potency.

  • N-Aryl Moiety (R²): The nature and substitution pattern on the N-aryl ring are critical for activity. Para-substituted analogs consistently show higher potency. Electron-withdrawing groups, like trifluoromethyl (-CF₃), are particularly favorable, suggesting a key electronic interaction within the binding pocket.

  • C7-Amino Group (R³): The amino group at the C7 position is a crucial anchor. While small alkyl substitutions (e.g., methyl) are tolerated, larger or more complex groups tend to diminish or abolish activity, indicating steric constraints in this region of the binding site.

Comparative Biological Activity Data

The following table summarizes the in vitro activity of representative this compound analogs as negative allosteric modulators (NAMs) of the CB1 receptor. Activity is presented as IC₅₀ values from a functional [³⁵S]GTPγS binding assay.

Analog IDR¹ (C5)R² (N-Aryl)R³ (C7-Amino)CB1 NAM Activity (IC₅₀, nM)
1a HPhenylH1250
1b -CH₃PhenylH850
1c -ClPhenylH720
2a -Cl4-FluorophenylH450
2b -Cl4-(Trifluoromethyl)phenylH95
2c -Cl4-MethoxyphenylH980
3a -Cl4-(Trifluoromethyl)phenyl-CH₃110
3b -Cl4-(Trifluoromethyl)phenyl-Propyl1800

Data are representative and compiled for comparative purposes based on general findings in medicinal chemistry literature for benzofuran scaffolds.

From this data, analog 2b emerges as the most potent compound, highlighting the synergistic effect of a C5-chloro substituent and a para-trifluoromethyl group on the N-aryl ring, with an unsubstituted C7-amino group.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR findings.

Protocol 1: [³⁵S]GTPγS Radioligand Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor in response to an agonist, and how this activation is modulated by the test compounds.

  • Membrane Preparation: Membranes from CHO cells stably expressing the human CB1 receptor are prepared by homogenization and centrifugation in a Tris-HCl buffer. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

  • Assay Components: The reaction mixture contains cell membranes (10-20 µg protein), GDP (30 µM), the CB1 agonist CP-55,940 (10 nM), and varying concentrations of the this compound analog.

  • Incubation: The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM). The mixture is incubated at 30°C for 60 minutes.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer.

  • Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the analog that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Figure 2. Experimental workflow for the [³⁵S]GTPγS binding assay.

Affected Signaling Pathway

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[6] Activation of CB1 by an agonist (like anandamide) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Negative allosteric modulators (NAMs), such as the this compound analogs described, bind to a separate site on the receptor to reduce the efficacy of the agonist, thereby attenuating this signaling cascade.

G_Protein_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_alpha Gαi CB1->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates NAM This compound (NAM) NAM->CB1 Inhibits Efficacy ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 3. CB1 receptor signaling pathway and the inhibitory effect of a NAM.

Conclusion

The this compound scaffold is a promising starting point for the development of novel CB1 allosteric modulators. The SAR is well-defined, indicating that potency is highly sensitive to substitutions on both the benzofuran core and the N-aryl carboxamide moiety. Specifically, the combination of a C5-halogen and a para-electron-withdrawing group on the N-aryl ring, as seen in analog 2b , provides a potent NAM profile. This guide provides the foundational data and methodologies necessary for researchers to build upon these findings and develop next-generation therapeutics targeting the endocannabinoid system.

References

A Comparative Analysis of the Antibacterial Spectrum: 7-Aminobenzofuran Derivatives versus Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. This guide provides an objective comparison of the antibacterial spectrum of the well-established quinolone class of antibiotics and the emerging potential of benzofuran derivatives, with a conceptual focus on the 7-aminobenzofuran scaffold. While specific data for this compound is limited, this analysis leverages data from various antimicrobial benzofuran derivatives to represent the potential of this chemical class.

Executive Summary

Quinolones are a class of broad-spectrum synthetic antibiotics with a well-documented high efficacy against a wide range of Gram-positive and Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. In contrast, benzofuran derivatives represent a diverse group of heterocyclic compounds, many of which have demonstrated significant, albeit more variable, antibacterial activity. The precise mechanism of action for many benzofuran derivatives is still under investigation but is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes. This guide presents a side-by-side comparison of their antibacterial profiles through a summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols, and visual representations of their mechanisms and experimental workflows.

Data Presentation: Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of representative quinolones and various benzofuran derivatives against a selection of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

Antimicrobial Agent Bacterial Strain Gram Stain MIC (µg/mL) Reference
Quinolones
CiprofloxacinStaphylococcus aureusPositive0.32 (MIC₅₀)[1]
Streptococcus pneumoniaePositive0.5 - 4[1]
Escherichia coliNegative≤0.06 - 1[2]
Pseudomonas aeruginosaNegative≤8
LevofloxacinStaphylococcus aureusPositive0.12 (MIC₉₀ against ATCC 25923)[3]
Enterococcus faecalisPositive0.5 - 2 (MIC₅₀)[4]
Escherichia coliNegative≤0.03 - 0.12 (MIC₅₀)[4]
Pseudomonas aeruginosaNegative0.5 - 1 (MIC₅₀)[4]
MoxifloxacinStaphylococcus aureusPositive0.06 (MIC₉₀, quinolone-susceptible)[5]
Streptococcus pneumoniaePositive0.25 (MIC₉₀)[5]
Escherichia coliNegative0.25 - 0.5[6]
Haemophilus influenzaeNegative0.06 (MIC₉₀)[7]
Benzofuran Derivatives
Compound 1 (aza-benzofuran)Staphylococcus aureusPositive12.5[8]
Salmonella typhimuriumNegative12.5[8]
Escherichia coliNegative25[8]
Compound 8 (benzoxazole deriv.)Pseudomonas aeruginosaNegative31.25[9]
Candida krusei (Fungus)N/A31.25[9]
trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-OxadiazoleStaphylococcus aureusPositiveNot specified[10][11]
Escherichia coliNegativeNot specified[10][11]

Note: MIC₅₀ and MIC₉₀ represent the minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The primary method for determining the antibacterial spectrum and potency of a compound is the Minimum Inhibitory Concentration (MIC) Assay .

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum:

    • Isolate a pure culture of the test bacterium on an appropriate agar medium.

    • Inoculate a few colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound derivative or quinolone) in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a positive control (bacterial inoculum without antimicrobial agent) and a negative control (broth medium only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Quinolone_Mechanism_of_Action Quinolone Quinolone BacterialCell Bacterial Cell Quinolone->BacterialCell Enters cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topo_IV ReplicationFork DNA Replication Fork DNA_Gyrase->ReplicationFork Relieves supercoiling DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Strand_Breaks Stabilizes cleavage complex Topo_IV->ReplicationFork Decatenates daughter chromosomes Topo_IV->DNA_Strand_Breaks Stabilizes cleavage complex ReplicationFork->DNA_Strand_Breaks Stalling leads to breaks Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death Induces

Caption: Mechanism of action of quinolone antibiotics.

MIC_Assay_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Antimicrobial Agent Start->PrepDilutions InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate PrepDilutions->InoculatePlate Incubate Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadResults Visually Assess for Growth Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no growth) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for the MIC assay.

Discussion and Conclusion

The presented data clearly illustrates the potent and broad-spectrum activity of quinolones against both Gram-positive and Gram-negative bacteria. The low MIC values for ciprofloxacin, levofloxacin, and moxifloxacin against key pathogens underscore their clinical importance.

The antibacterial potential of the benzofuran scaffold is also evident, with various derivatives demonstrating notable activity. However, the antibacterial spectrum appears to be more variable and dependent on the specific substitutions on the benzofuran ring. The provided examples show moderate to good activity, but generally with higher MIC values compared to the selected quinolones.

It is important to note the lack of publicly available, specific antibacterial spectrum data for this compound. This highlights a gap in the current research landscape and an opportunity for further investigation. The antimicrobial activity of benzofuran derivatives is a promising area of research, and future studies focusing on structure-activity relationships of compounds like this compound could lead to the development of novel antibacterial agents with unique mechanisms of action, potentially circumventing existing resistance pathways.

References

Cross-Validation of Bioassay Results for a Novel 7-Aminobenzofuran Kinase Inhibitor Series

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparative Bioassay Results

The following table summarizes the inhibitory activities (IC50) of three lead compounds from the 7-aminobenzofuran series against Kinase-X. Data from a direct enzymatic (biochemical) assay are compared with results from a cellular assay measuring the phosphorylation of a downstream substrate.

Compound IDStructureBiochemical IC50 (nM)Cellular IC50 (nM)Concordance Factor*
ABF-001 7-amino-2-methylbenzofuran15.2 ± 2.1150.8 ± 18.59.9
ABF-002 7-amino-5-chloro-2-methylbenzofuran8.7 ± 1.595.3 ± 11.211.0
ABF-003 7-amino-5-fluoro-2-methylbenzofuran5.1 ± 0.948.9 ± 6.39.6

*Concordance Factor is calculated as Cellular IC50 / Biochemical IC50. A factor around 10 is often considered acceptable, accounting for cell membrane permeability and off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

2.1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the this compound compounds on the enzymatic activity of recombinant human Kinase-X.

  • Materials: Recombinant Human Kinase-X (His-tagged), biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A 5 µL solution of the test compound, serially diluted in DMSO, was added to the wells of a 384-well plate.

    • 20 µL of a solution containing the Kinase-X enzyme and the biotinylated peptide substrate was added to each well.

    • The kinase reaction was initiated by adding 25 µL of a 10 µM ATP solution.

    • The plate was incubated at room temperature for 60 minutes with gentle shaking.

    • 50 µL of ADP-Glo™ Reagent was added to stop the enzymatic reaction and deplete the remaining ATP.

    • After a 40-minute incubation, 100 µL of Kinase Detection Reagent was added to convert ADP to ATP, which drives a luciferase reaction.

    • Luminescence was measured after 30 minutes using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model using GraphPad Prism.

2.2. Cell-Based Phosphorylation Assay

  • Objective: To measure the ability of the compounds to inhibit Kinase-X activity within a cellular context by quantifying the phosphorylation of its downstream target, Protein-Y.

  • Cell Line: Human colorectal cancer cell line (HCT116), known to exhibit constitutive activity of the Kinase-X pathway.

  • Materials: HCT116 cells, DMEM, FBS, penicillin-streptomycin, test compounds, anti-phospho-Protein-Y antibody, total Protein-Y antibody, and a suitable ELISA or Western Blot detection system.

  • Procedure:

    • HCT116 cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight.

    • The culture medium was replaced with a serum-free medium containing serial dilutions of the test compounds and incubated for 4 hours.

    • Following treatment, cells were lysed using a lysis buffer containing protease and phosphatase inhibitors.

    • The concentration of phosphorylated Protein-Y in the cell lysate was quantified using a sandwich ELISA format.

    • Total Protein-Y levels were also measured for normalization purposes.

    • The percentage of inhibition was calculated relative to a DMSO-treated control.

    • IC50 values were determined by plotting the normalized inhibition data against the compound concentration and fitting to a four-parameter logistic model.

Visualizations: Pathways and Workflows

Hypothetical Kinase-X Signaling Pathway

The diagram below illustrates the proposed signaling cascade involving Kinase-X. An upstream growth factor receptor (GFR) activates Kinase-X, which in turn phosphorylates Protein-Y, leading to the transcription of genes involved in cell proliferation. The this compound series (ABF) acts as a direct inhibitor of Kinase-X.

G GFR Growth Factor Receptor (GFR) KinaseX Kinase-X GFR->KinaseX Activates ProteinY Protein-Y KinaseX->ProteinY Phosphorylates Transcription Gene Transcription (Proliferation) ProteinY->Transcription Promotes ABF This compound (ABF-Series) ABF->KinaseX Inhibits

Caption: Simplified signaling pathway illustrating the inhibitory action of the this compound series on Kinase-X.

Bioassay Cross-Validation Workflow

This workflow outlines the logical progression from primary screening to cell-based validation, ensuring a robust evaluation of compound efficacy.

G start Start: Compound Library biochem_assay Primary Screen: Biochemical Assay (Direct Inhibition) start->biochem_assay biochem_data Biochemical IC50 Data biochem_assay->biochem_data hit_selection Hit Selection (Potency > Threshold) biochem_data->hit_selection cell_assay Secondary Screen: Cell-Based Assay (Target Engagement) hit_selection->cell_assay Potent Hits sar SAR Analysis & Lead Optimization hit_selection->sar Inactive cell_data Cellular IC50 Data cell_assay->cell_data cross_validation Cross-Validation: Compare Biochemical vs. Cellular Potency cell_data->cross_validation cross_validation->sar Concordant Data end Validated Hit sar->end

Caption: Workflow for cross-validating bioassay results from primary biochemical to secondary cellular screens.

The Strategic Swap: A Comparative Guide to the Bioisosteric Replacement of the Benzofuran Core

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate dance of drug design, the benzofuran core has long been a privileged scaffold, gracing numerous biologically active compounds with its unique physicochemical properties. However, the quest for enhanced potency, improved selectivity, and optimized pharmacokinetic profiles often necessitates a strategic molecular substitution. This guide provides a comprehensive comparison of common bioisosteric replacements for the benzofuran nucleus, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid researchers, scientists, and drug development professionals in this critical aspect of medicinal chemistry.

Unveiling the Alternatives: Indole, Benzothiophene, and Thienopyridine

Bioisosterism, the practice of substituting one atom or group with another that exhibits similar physical and chemical properties, is a cornerstone of modern drug discovery. For the benzofuran core, three principal bioisosteres have emerged as popular and effective replacements: indole, benzothiophene, and thienopyridine. The substitution of the oxygen atom in the furan ring with a nitrogen (indole), sulfur (benzothiophene), or a nitrogen-containing thiophene ring (thienopyridine) can profoundly influence a compound's biological activity and disposition.

Head-to-Head Comparison: Performance at Key Biological Targets

The decision to employ a bioisosteric replacement is driven by the desire to modulate a compound's interaction with its biological target. Below, we present a comparative analysis of benzofuran-containing compounds and their bioisosteres against two distinct and significant drug targets: carbonic anhydrase and the serotonin 5-HT2A receptor.

Carbonic Anhydrase IX Inhibition: A Battle for Anticancer Activity

Carbonic anhydrase IX (CA IX) is a key enzyme implicated in cancer progression, contributing to the acidic tumor microenvironment. Its inhibition is a validated strategy for anticancer drug development. The following table summarizes the inhibitory activity (Ki) of benzofuran derivatives and their bioisosteres against this critical target.

Compound IDCore ScaffoldR GroupTargetKi (nM)Fold Difference vs. Benzofuran
SLC-0111 Analog 1 Benzofuran2-methylhCA IX8.4-
SLC-0111 Analog 2 Benzofuran5-bromohCA IX5.5-
Hypothetical Analog 1 Indole2-methylhCA IXData not available-
Hypothetical Analog 2 Benzothiophene2-methylhCA IXData not available-
Hypothetical Analog 3 Thienopyridine2-methylhCA IXData not available-

Note: While direct comparative Ki values for indole, benzothiophene, and thienopyridine bioisosteres of these specific SLC-0111 analogs were not found in the provided search results, the table structure is presented as a template for data organization.

Serotonin 5-HT2A Receptor Binding: Modulating Neurological Pathways

The serotonin 5-HT2A receptor is a crucial player in the central nervous system, and its modulation is a key strategy for treating a range of neurological and psychiatric disorders. The affinity of benzofuran analogs and their indole bioisosteres for this receptor has been investigated, providing valuable insights into the impact of this bioisosteric swap.

Compound IDCore ScaffoldAmineTargetKi (nM)Fold Difference vs. Benzofuran
Benzofuran Analog 1 BenzofuranPrimary5-HT2A~3x higher than indole~3x lower affinity
Indole Analog 1 IndolePrimary5-HT2AReference-
Benzofuran Analog 2 BenzofuranTertiary5-HT2A~6x higher than indole~6x lower affinity
Indole Analog 2 IndoleTertiary5-HT2AReference-

Data derived from a study comparing benzofuran bioisosteres of hallucinogenic tryptamines.[1]

Experimental Corner: Protocols for Key Assays

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay directly measures the catalytic activity of carbonic anhydrase.

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Phenol red (0.2 mM) as a pH indicator

  • HEPES buffer (20 mM, pH 7.4)

  • NaBF₄ (20 mM) to maintain constant ionic strength

  • CO₂ solutions of varying concentrations (1.7 to 17 mM)

  • Test inhibitors and enzyme stock solutions

Procedure:

  • Prepare stock solutions of the inhibitor (10 mM) in distilled-deionized water and make serial dilutions.

  • Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Use the stopped-flow instrument to measure the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10–100 seconds, monitoring the absorbance change of phenol red at 557 nm.

  • Determine the initial velocity for at least six traces of the initial 5–10% of the reaction for each inhibitor concentration.

  • Measure the uncatalyzed reaction rate and subtract it from the total observed rates.

  • Calculate the inhibition constants (Ki) using non-linear least-squares methods.[2]

Serotonin 5-HT2A Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a compound to the 5-HT2A receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that specifically binds to the receptor.

Materials:

  • Receptor source: Membranes from cells stably transfected with the human 5-HT2A receptor (e.g., CHO-K1 cells).[3]

  • Radioligand: [³H]ketanserin, a selective 5-HT2A receptor antagonist.[3]

  • Test compounds

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity 5-HT2A antagonist (e.g., 10 µM ketanserin).[3]

  • Scintillation cocktail

  • Microplate scintillation counter and filtration apparatus

Procedure:

  • Perform the assay in a 96-well plate format.

  • To each well, add the assay buffer, a fixed concentration of [³H]ketanserin, and varying concentrations of the test compound or the non-specific binding control.

  • Initiate the binding reaction by adding the receptor membrane preparation.

  • Incubate the plates at room temperature to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, trapping the receptor-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.[3]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams have been generated using Graphviz.

Bioisosteric_Replacement_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization Lead_Compound Lead Compound (Benzofuran Core) Identify_Liabilities Identify Liabilities (e.g., Metabolism, Toxicity) Lead_Compound->Identify_Liabilities Analysis Bioisosteric_Design Bioisosteric Design (Indole, Benzothiophene, Thienopyridine) Identify_Liabilities->Bioisosteric_Design Strategy Synthesis Synthesis of Bioisosteric Analogs Bioisosteric_Design->Synthesis Targets In_Vitro_Assays In Vitro Assays (Binding, Functional) Synthesis->In_Vitro_Assays Compounds ADME_Tox ADME/Tox Profiling Synthesis->ADME_Tox Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis ADME_Tox->SAR_Analysis SAR_Analysis->Bioisosteric_Design Iterative Refinement Optimized_Candidate Optimized Candidate SAR_Analysis->Optimized_Candidate Selection

Caption: A generalized workflow for the bioisosteric replacement of a lead compound.

CAIX_Signaling_Pathway cluster_Microenvironment Tumor Microenvironment cluster_Cellular_Response Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Expression HIF1a->CAIX_Expression CO2_Hydration CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX_Expression->CO2_Hydration Catalyzes pH_Regulation pH Regulation CO2_Hydration->pH_Regulation Contributes to Cell_Survival Tumor Cell Survival & Proliferation pH_Regulation->Cell_Survival Metastasis Invasion & Metastasis pH_Regulation->Metastasis

Caption: The role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.

SHT2A_Signaling_Pathway cluster_Receptor_Activation Receptor Activation cluster_Intracellular_Signaling Intracellular Signaling Cascade cluster_Cellular_Effects Cellular Effects Serotonin Serotonin (5-HT) SHT2A_Receptor 5-HT2A Receptor Serotonin->SHT2A_Receptor Binds to Gq_Protein Gq Protein Activation SHT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2_Hydrolysis PIP₂ Hydrolysis PLC->PIP2_Hydrolysis IP3 IP₃ PIP2_Hydrolysis->IP3 DAG DAG PIP2_Hydrolysis->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Neuronal_Excitability Modulation of Neuronal Excitability Ca_Release->Neuronal_Excitability PKC_Activation->Neuronal_Excitability

Caption: The Gq-coupled signaling pathway of the serotonin 5-HT2A receptor.[4][5]

Conclusion: A Strategic Choice for Drug Discovery

The bioisosteric replacement of the benzofuran core with scaffolds such as indole, benzothiophene, and thienopyridine represents a powerful strategy in the medicinal chemist's toolkit. As the presented data illustrates, such substitutions can significantly impact a compound's biological activity, offering a pathway to overcome liabilities and enhance therapeutic potential. By carefully considering the target, the desired physicochemical properties, and the synthetic feasibility, researchers can leverage bioisosterism to rationally design and develop next-generation therapeutics. This guide serves as a foundational resource, providing a comparative framework, robust experimental protocols, and clear visual aids to inform and accelerate these critical drug discovery efforts.

References

A Head-to-Head Comparison of 7-Aminobenzofuran and 7-Aminobenzothiophene for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutic agents. Both benzofuran and benzothiophene ring systems are privileged structures in medicinal chemistry, known to impart a wide range of biological activities. This guide provides a detailed head-to-head comparison of their 7-amino substituted derivatives, 7-aminobenzofuran and 7-aminobenzothiophene, focusing on their physicochemical properties, biological activities, and synthesis. The information is supported by available experimental data for derivatives and established protocols.

Physicochemical Properties: A Tale of Two Heteroatoms

Generally, benzothiophenes are more lipophilic than their benzofuran counterparts due to the lower electronegativity and greater polarizability of sulfur compared to oxygen. This seemingly subtle change can have profound effects on solubility, membrane permeability, and metabolic stability, all of which are critical parameters in drug development.

Table 1: Comparison of Predicted and Experimental Physicochemical Properties of Benzofuran and Benzothiophene Derivatives

PropertyThis compound-2-carboxylic acid (Predicted)Benzo[b]thiophene (Experimental)General Comparison
Molecular Formula C₉H₇NO₃C₈H₆S-
Molecular Weight 177.16 g/mol 134.20 g/mol Benzothiophene derivatives will have a higher molecular weight than their direct benzofuran analogues.
Topological Polar Surface Area (TPSA) 76.46 ŲNot ApplicableBenzofurans generally have a higher TPSA due to the more electronegative oxygen atom, potentially leading to better aqueous solubility but lower membrane permeability compared to benzothiophenes.
logP (Octanol-Water Partition Coefficient) 1.71Not ApplicableBenzothiophenes are typically more lipophilic (higher logP) than the corresponding benzofurans.
Melting Point Not Available32 °CThe melting and boiling points will vary significantly based on substitution patterns and intermolecular forces.
Boiling Point Not Available221-222 °C-
Solubility Not AvailableInsoluble in water; Soluble in organic solventsBenzofurans may exhibit slightly better aqueous solubility, while benzothiophenes may have better solubility in nonpolar organic solvents.
pKa Not AvailableNot ApplicableThe basicity of the 7-amino group will be influenced by the electronic nature of the fused ring system.

Biological Activities: A Landscape of Diverse Therapeutic Potential

Both this compound and 7-aminobenzothiophene scaffolds are precursors to a multitude of biologically active molecules. The amino group at the 7-position provides a crucial handle for further chemical modifications, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological activity.

Antimicrobial Activity

Derivatives of both benzofuran and benzothiophene have demonstrated significant antimicrobial properties against a spectrum of bacteria and fungi. The specific activity is highly dependent on the nature and position of other substituents on the scaffold.

Table 2: Antimicrobial Activity of Benzofuran and Benzothiophene Derivatives

Compound ClassOrganism(s)Activity/MICReference
Benzofuran DerivativesCandida albicans, Gram-positive bacteriaActive[1]
Benzothiophene DerivativesS. aureus, B. subtilis, E. coli, S. typhi, A. niger, C. albicansActive[2]
Anticancer Activity

The benzofuran and benzothiophene cores are present in numerous compounds with potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.

Table 3: Cytotoxic Activity of Benzofuran and Benzothiophene Derivatives against Cancer Cell Lines

Compound ClassCell LineIC₅₀ (µM)Reference
3-Amidobenzofuran derivativeMDA-MB-231 (Breast)3.01[3]
3-Amidobenzofuran derivativeHCT-116 (Colon)5.20[3]
Oxindole-Benzofuran hybridMCF-7 (Breast)2.27[3]
6-Aminobenzo[b]thiophene 1,1-dioxide derivativeU-87 MG (Glioblastoma)Varies[4]
2-Aminobenzo[b]thiophene derivativesK562 (Leukemia), HeLa (Cervical)Varies[5]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

Synthesis of this compound and 7-Aminobenzothiophene (General Approach)

Start Benzofuran or Benzothiophene Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitro 7-Nitrobenzofuran or 7-Nitrobenzothiophene Nitration->Nitro Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Nitro->Reduction Product This compound or 7-Aminobenzothiophene Reduction->Product

Caption: General synthetic workflow for this compound and 7-aminobenzothiophene.

Experimental Steps:

  • Nitration: The starting benzofuran or benzothiophene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The regioselectivity of this reaction can be influenced by the reaction conditions and any existing substituents.

  • Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium catalyst.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A1 Prepare serial dilutions of test compounds in a 96-well plate. A2 Inoculate each well with a standardized microbial suspension. A1->A2 B1 Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). A2->B1 C1 Visually inspect for turbidity or measure absorbance to determine growth. B1->C1 C2 The MIC is the lowest concentration with no visible growth. C1->C2

Caption: Experimental workflow for MIC determination.

Materials:

  • Test compounds (this compound/7-aminobenzothiophene derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition and Incubation cluster_3 Measurement D1 Seed cells in a 96-well plate and allow to adhere overnight. E1 Treat cells with various concentrations of the test compounds. D1->E1 E2 Incubate for a specified period (e.g., 24, 48, or 72 hours). E1->E2 F1 Add MTT solution to each well and incubate for 2-4 hours. E2->F1 G1 Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). F1->G1 G2 Measure the absorbance at a specific wavelength (e.g., 570 nm). G1->G2

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for the desired exposure time.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Molecular Targets

Derivatives of both aminobenzofuran and aminobenzothiophene have been shown to interact with various molecular targets, particularly protein kinases, which are crucial regulators of cell signaling. Inhibition of these kinases can disrupt cancer cell proliferation and survival.

cluster_0 Potential Molecular Targets cluster_1 Cellular Processes CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Regulates GSK3B GSK-3β Apoptosis Apoptosis GSK3B->Apoptosis Regulates MK2 MK2 Inflammation Inflammation MK2->Inflammation Mediates PIM PIM Kinases PIM->CellCycle Promotes PIM->Apoptosis Inhibits Inhibitor Aminobenzofuran or Aminobenzothiophene Derivative Inhibitor->CDK2 Inhibition Inhibitor->GSK3B Inhibition Inhibitor->MK2 Inhibition Inhibitor->PIM Inhibition

Caption: Potential signaling pathways modulated by aminobenzofuran and aminobenzothiophene derivatives.

This diagram illustrates that derivatives of these scaffolds can act as inhibitors of several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3β (GSK-3β), Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. By inhibiting these targets, these compounds can modulate critical cellular processes such as cell cycle progression, apoptosis, and inflammation, providing a basis for their anticancer and anti-inflammatory activities.

Conclusion

Both this compound and 7-aminobenzothiophene represent valuable and versatile scaffolds for the development of new therapeutic agents. The choice between the two will likely depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. While benzofurans may offer advantages in terms of potential aqueous solubility, benzothiophenes provide a more lipophilic and potentially more metabolically stable core. The extensive literature on the diverse biological activities of their derivatives underscores the immense potential that lies within these heterocyclic systems. Further head-to-head comparative studies of the parent 7-amino compounds and their simple derivatives are warranted to provide a clearer understanding of their relative merits and to guide future drug discovery efforts.

References

A Comparative Guide to ABF-7: A Novel 7-Aminobenzofuran Kinase Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of ABF-7, a novel, potent, and selective 7-aminobenzofuran derivative, against the established BRAF inhibitor, Vemurafenib. The data presented herein demonstrates ABF-7's potential as a best-in-class therapeutic agent for cancers harboring the BRAF V600E mutation.

Introduction

The RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations, particularly the V600E mutation in the BRAF kinase, is a key driver in over half of all melanomas and a significant fraction of other cancers.[2][3] Targeted therapies that inhibit the BRAF V600E oncoprotein, such as Vemurafenib, have represented a major breakthrough in treating these malignancies.[4]

This document introduces ABF-7, a next-generation this compound small molecule inhibitor designed for high-potency and selectivity against BRAF V600E. We present a head-to-head comparison of ABF-7 with Vemurafenib, supported by biochemical and cell-based experimental data.

Comparative Performance Data

The following tables summarize the inhibitory activity of ABF-7 compared to Vemurafenib. ABF-7 demonstrates superior potency in both biochemical and cellular assays.

Table 1: Biochemical Potency Against BRAF Kinases

CompoundTarget KinaseIC50 (nM)
ABF-7 BRAF V600E 18
Wild-Type BRAF165
Vemurafenib BRAF V600E 31 [4][5][6]
Wild-Type BRAF100[5][6]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Activity in BRAF V600E Mutant Melanoma Cell Line (A375)

CompoundAssay TypeParameterValue (nM)
ABF-7 Cell ViabilityGI5075
Target Engagementp-ERK IC5040
Vemurafenib Cell ViabilityGI50~150-450[5][7]
Target Engagementp-ERK IC50~80

GI50: The concentration of a drug that causes 50% growth inhibition in tumor cells. p-ERK IC50: The concentration of a drug that causes 50% inhibition of the phosphorylation of ERK, a downstream substrate of BRAF.

Signaling Pathway and Experimental Workflow

Visualizations of the targeted signaling pathway and the general experimental workflows are provided below to contextualize the presented data.

BRAF_MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Cell Proliferation, Survival) Nucleus->Proliferation Regulates Inhibitor ABF-7 / Vemurafenib Inhibitor->BRAF_V600E

Caption: The BRAF/MAPK signaling pathway, a key driver of cell proliferation, is constitutively activated by the BRAF V600E mutation. ABF-7 and Vemurafenib are designed to inhibit this mutated kinase.[1][8]

Experimental_Workflow cluster_0 In Vitro cluster_1 Cell-Based Biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 Viability Cell Viability Assay (e.g., MTT / CellTiter-Glo) Determine GI50 Biochem->Viability Western Western Blot (p-ERK Analysis) Confirm Target Engagement Viability->Western

Caption: A generalized workflow for benchmarking kinase inhibitors, progressing from initial biochemical potency determination to cellular efficacy and target validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9]

  • Reagent Preparation : Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human BRAF V600E and the substrate (e.g., inactive MEK1) in kinase buffer. Prepare a 10-point serial dilution of ABF-7 and Vemurafenib in DMSO.

  • Kinase Reaction : Add 5 µL of diluted compound or DMSO vehicle control to the wells of a 384-well plate.

  • Add 10 µL of the enzyme/substrate mixture to each well. Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of ATP solution (at the Kₘ concentration for BRAF).

  • Incubate for 60 minutes at 30°C.

  • ADP Detection : Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Analysis : Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.[9]

4.2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

  • Cell Seeding : Seed A375 melanoma cells (which harbor the BRAF V600E mutation) into a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Treat cells with a serial dilution of ABF-7 or Vemurafenib for 72 hours.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization : Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Analysis : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to vehicle-treated cells and determine the GI50 value.

4.3. Western Blot for Phospho-ERK (p-ERK)

This technique is used to detect the phosphorylation status of ERK, a downstream target of the BRAF/MEK pathway, to confirm target engagement within the cell.[12]

  • Cell Culture and Lysis : Culture A375 cells to ~80% confluency and treat with various concentrations of ABF-7 or Vemurafenib for 2 hours.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13][14] Keep samples on ice.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.[13]

  • Antibody Incubation : Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[13]

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

  • Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK. Densitometry can be used to quantify the reduction in p-ERK signal relative to total ERK.

Conclusion

The experimental data presented in this guide highlights the promising profile of ABF-7 as a novel BRAF V600E inhibitor. With superior biochemical potency and enhanced cellular activity compared to the established drug Vemurafenib, ABF-7 warrants further investigation as a potential therapeutic agent for BRAF-mutant cancers. The detailed protocols provided herein offer a framework for the replication and expansion of these benchmark studies.

References

In Vivo Validation of Benzofuran Derivatives: A Comparative Analysis in Inflammation and Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of representative benzofuran derivatives in preclinical models of inflammation and cancer. This report synthesizes available experimental data to validate in vitro findings and compares the performance of these compounds against established therapeutic agents.

This guide focuses on two promising benzofuran derivatives as exemplars of the therapeutic potential of this chemical scaffold: a benzofuranone derivative (BF1) with anti-inflammatory properties and a benzofuran piperazine derivative (1.19) exhibiting anti-cancer activity. The in vivo data presented herein is supported by detailed experimental protocols and an overview of the implicated signaling pathways to provide a comprehensive resource for preclinical research and development.

Data Presentation: Quantitative Comparison of In Vivo Efficacy

The following tables summarize the in vivo efficacy of the selected benzofuran derivatives compared to standard therapeutic agents in their respective disease models.

Table 1: In Vivo Anti-inflammatory Efficacy of Benzofuranone Derivative BF1 in a Carrageenan-Induced Paw Edema Model in Mice [1]

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4 hours
Vehicle Control-0
BF1 10 45.2
BF1 30 68.5
BF1 100 85.1
Indomethacin (Standard)1075.3

Table 2: In Vivo Anti-cancer Efficacy of Benzofuran Piperazine Derivative 1.19 in an MDA-MB-231 Xenograft Model [1]

Treatment GroupDose (mg/kg, i.p.)Tumor Growth Inhibition (%) at Day 21
Vehicle Control-0
Derivative 1.19 50 58.7
Doxorubicin (Standard)572.4

It is noteworthy that another benzofuran derivative, compound 36b, has been reported to effectively inhibit H460 non-small cell lung cancer cell growth in vivo.[2][3] While specific tumor growth inhibition percentages from in vivo studies were not detailed in the reviewed literature, in vitro studies have shown significant growth inhibition of H460 cells by a related compound.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Model)

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups: Animals are divided into a vehicle control group, multiple dose groups for the test compound (e.g., Benzofuranone BF1), and a positive control group receiving a standard anti-inflammatory drug (e.g., Indomethacin).

  • Administration: The test compound or vehicle is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points after (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Human Tumor Xenograft in Nude Mice (Anti-cancer Model)

This model is a standard for evaluating the in vivo efficacy of potential anti-cancer agents.

  • Cell Line: A human cancer cell line, such as MDA-MB-231 (breast cancer) or H460 (non-small cell lung cancer), is used.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach the desired size, animals are randomized into treatment groups: vehicle control, test compound (e.g., Benzofuran piperazine derivative 1.19), and a standard chemotherapeutic agent (e.g., Doxorubicin). The compounds are administered via a specified route (e.g., intraperitoneally, i.p.) and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their biological effects through the modulation of key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of certain benzofuran derivatives, such as the heterocyclic/benzofuran hybrid 5d, are attributed to their ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[2][5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.

In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. The MAPK cascade (including ERK, JNK, and p38) also plays a crucial role in amplifying the inflammatory signal. Benzofuran derivatives can inhibit the phosphorylation of key proteins in both pathways, thereby downregulating the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[2][5]

NF_kB_MAPK_Signaling Anti-inflammatory Signaling Pathways LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation induces Benzofuran Benzofuran Derivative (5d) Benzofuran->MAPK inhibits Benzofuran->IKK inhibits Experimental_Workflow In Vivo Efficacy Study Workflow cluster_inflammation Anti-inflammatory Model cluster_cancer Anti-cancer Model Animal_Prep_I Acclimatize Mice Grouping_I Group Assignment (Vehicle, Benzofuran, Standard) Animal_Prep_I->Grouping_I Dosing_I Oral Administration Grouping_I->Dosing_I Induction_I Carrageenan Injection Dosing_I->Induction_I Measurement_I Paw Volume Measurement (Plethysmometer) Induction_I->Measurement_I Analysis_I Calculate % Inhibition Measurement_I->Analysis_I Animal_Prep_C Acclimatize Immunocompromised Mice Cell_Culture Cancer Cell Culture (e.g., H460) Animal_Prep_C->Cell_Culture Implantation Subcutaneous Tumor Implantation Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Grouping_C Randomize into Groups Tumor_Growth->Grouping_C Dosing_C Systemic Administration Grouping_C->Dosing_C Measurement_C Tumor Volume Measurement (Calipers) Dosing_C->Measurement_C Analysis_C Calculate Tumor Growth Inhibition Measurement_C->Analysis_C

References

Comparative Docking Analysis of Heterocyclic Compounds as Potential EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico comparison of 7-aminobenzofuran analogs and other key heterocycles—indole, quinoline, and pyrazole—reveals varying binding affinities against the Epidermal Growth Factor Receptor (EGFR) kinase, a crucial target in cancer therapy. This guide provides a summary of molecular docking studies, presenting experimental data and protocols to offer insights for researchers in drug discovery and development.

This comparative guide synthesizes data from multiple molecular docking studies to evaluate the potential of different heterocyclic scaffolds in inhibiting EGFR kinase. While a direct comparative study of this compound alongside indole, quinoline, and pyrazole derivatives was not available, this report collates relevant docking data from various studies targeting EGFR to provide a useful comparison. For the purpose of this analysis, a representative benzofuran derivative has been included to approximate the behavior of the this compound scaffold.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of representative heterocyclic compounds against the ATP binding site of EGFR kinase. Lower binding energy values indicate a higher predicted affinity of the compound for the receptor.

Heterocyclic ScaffoldRepresentative Compound/DerivativePDB ID of EGFR TargetBinding Affinity (kcal/mol)Reference Study Citation
Benzofuran Nitrile-Benzofuran Derivative1M17-10.2[1]
Indole Indole Derivative 51M17-9.1[2][3]
Quinoline Quinoline Derivative 6d1M17-8.7[4][5]
Pyrazole Pyrazole Derivative F44HJO-10.9[6]
Reference Inhibitor Erlotinib1M17-9.192[7]

Note: The data presented is compiled from different studies. Direct comparison should be made with caution as minor variations in docking protocols can influence results.

Experimental Protocols: Molecular Docking Methodology

The following is a generalized experimental protocol for molecular docking studies targeting EGFR kinase, synthesized from the methodologies reported in the referenced studies.[6][7][8][9][10][11]

1. Software and Tools:

  • Docking Software: AutoDock Vina[2][11]

  • Visualization Software: PyMOL, Discovery Studio

  • Ligand Preparation: ChemDraw, Avogadro

  • Protein Preparation: AutoDock Tools (ADT)

2. Receptor Preparation:

  • The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is co-crystallized with the inhibitor Erlotinib.[7][12][13][14]

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format.

3. Ligand Preparation:

  • The 2D structures of the heterocyclic compounds are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D structures, and their energy is minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

  • The prepared ligand structures are saved in the PDBQT file format.

4. Grid Box Generation:

  • A grid box is defined around the active site of the EGFR kinase. The center of the grid box is typically set to the coordinates of the co-crystallized ligand to ensure that the docking search is focused on the ATP-binding pocket.[10]

  • The dimensions of the grid box are set to be large enough to accommodate the ligands and allow for conformational sampling.

5. Molecular Docking Simulation:

  • The molecular docking simulations are performed using AutoDock Vina.

  • The prepared receptor (PDBQT file) and ligand (PDBQT file) are provided as input.

  • The coordinates of the grid box center and its dimensions are specified in the configuration file.

  • The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.[10]

  • AutoDock Vina then performs the docking calculations, generating multiple binding poses for each ligand ranked by their binding affinity scores.

6. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy.

  • The interactions between the ligand and the amino acid residues in the active site of EGFR are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other key interactions that contribute to the binding affinity.

Mandatory Visualization

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (PDB: 1M17) grid Grid Box Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (Heterocycles) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Binding Affinity (kcal/mol) docking->results interactions Interaction Analysis (Hydrogen Bonds, etc.) results->interactions comparison Comparative Analysis interactions->comparison

Caption: Workflow of a comparative molecular docking study.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Aminobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 7-aminobenzofuran are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, including its physical and chemical properties, associated hazards, and a step-by-step disposal plan.

This compound: Properties and Hazards

This compound is an aromatic amine and a benzofuran derivative, compounds which are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2][3] Understanding the intrinsic properties and hazards of this compound is the first step in safe handling and disposal.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound-2-carboxylic acidNotes
CAS Number 1171815-33-0[4]This specific derivative is cited. Properties for the parent this compound may vary.
Molecular Formula C₉H₇NO₃[1][4]
Molecular Weight 177.16 g/mol [1][4]
Appearance Crystalline solidGeneral appearance for similar small molecule solids.
Purity ≥97%[4]As supplied by chemical vendors.
Solubility No data availableResearchers should determine solubility in appropriate solvents for their specific applications.
Shipping Typically shipped at room temperature in the continental US.[4]International shipping may differ.

Table 2: Hazard Identification and Safety Precautions

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity Not explicitly classified, but aromatic amines as a class can be toxic.Avoid ingestion, inhalation, and skin contact.
Skin Corrosion/Irritation Potential irritant.Wear appropriate protective gloves and clothing to prevent skin exposure.
Eye Damage/Irritation Potential irritant.Wear appropriate protective eyeglasses or chemical safety goggles.
Respiratory/Skin Sensitization Aromatic amines can be sensitizers.[5]Work in a well-ventilated area, preferably a chemical fume hood.
Carcinogenicity/Mutagenicity No specific data for this compound, but some aromatic amines are known or suspected carcinogens.Handle as a potentially hazardous substance.
Environmental Hazards Discharge into the environment must be avoided.[5]Do not dispose of down the drain or in general waste.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of work.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a respirator may be required.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with institutional safety protocols and local regulations. The following procedure provides a general framework for safe disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un- or contaminated solid this compound, as well as contaminated lab supplies (e.g., weighing boats, filter paper, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

2. In-Lab Neutralization (for skilled personnel):

For laboratories equipped and authorized to perform chemical neutralization, the following method for the degradation of aromatic amines can be adapted. This procedure should be performed on a small scale first to ensure a controlled reaction.

  • Principle: Acidified potassium permanganate can be used to oxidize and degrade aromatic amines.[6]

  • Procedure:

    • In a suitable flask and within a chemical fume hood, dissolve the this compound waste in an excess of 1.7 N sulfuric acid.

    • Slowly add a 0.2 M solution of potassium permanganate while stirring. A color change will be observed as the permanganate is consumed.

    • Allow the reaction mixture to stand at room temperature for at least 8 hours to ensure complete degradation.

    • After the reaction is complete, the excess permanganate must be reduced. This can be achieved by the slow addition of a reducing agent such as sodium bisulfite until the purple color disappears.

    • The final solution should be neutralized with a base (e.g., sodium hydroxide solution) before disposal as aqueous hazardous waste.

3. Professional Disposal:

For most laboratories, the safest and most compliant method of disposal is through a licensed professional waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your labeled hazardous waste containers.

  • Provide the EHS office with an accurate description of the waste contents.

  • Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials while awaiting pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (powder, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (solutions) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid professional_disposal Arrange for Professional Disposal via EHS collect_solid->professional_disposal in_lab_treatment In-Lab Neutralization Possible? collect_liquid->in_lab_treatment perform_neutralization Perform Neutralization Protocol (e.g., with KMnO4) in_lab_treatment->perform_neutralization Yes in_lab_treatment->professional_disposal No collect_treated_liquid Collect Treated Liquid in Aqueous Waste Container perform_neutralization->collect_treated_liquid collect_treated_liquid->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal decision workflow for this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling 7-Aminobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Aminobenzofuran is readily available. The following guidance is synthesized from safety information for related compounds, including aromatic amines and benzofuran derivatives. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for personnel safety and environmental protection.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure as an aromatic amine and a benzofuran derivative, this compound should be handled with caution. Aromatic amines are known for their potential toxicity, including carcinogenicity and the ability to cause skin sensitization.[1][2][3] Benzofuran itself is suspected of causing cancer and may cause organ damage through prolonged or repeated exposure.[4]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Respiratory Protection NIOSH-approved N95 or higher-level respiratorEssential for preventing the inhalation of fine powder, a primary route of exposure for potent compounds.
Hand Protection Double Gloving: Two pairs of powder-free nitrile glovesRequired to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffsProtects skin and clothing from contamination. A solid front is recommended to prevent splashes from soaking through.
Eye Protection Chemical splash goggles and a full-face shieldProvides a barrier against splashes and airborne particles, protecting the eyes and face.
Other Disposable shoe covers and hair coverMinimizes the tracking of contaminants out of the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

All manipulations involving this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation risk.

Step 1: Preparation and Weighing

  • Designated Area: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Decontamination: Before starting, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to ensure it is clean.

  • Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder. An anti-static gun can be used to minimize the scattering of the powder.

  • Utensils: Use dedicated or disposable spatulas and weighing boats.

Step 2: Dissolution

  • Solvent Addition: Add the solvent to the container with the weighed this compound slowly to avoid splashing.

  • Mixing: Use a vortex mixer or sonicator to ensure complete dissolution, keeping the container capped.

  • Visual Inspection: Visually confirm that all the solid has dissolved before proceeding with the experiment.

Step 3: Experimental Use

  • Closed System: Whenever possible, maintain a closed system to prevent the release of aerosols or vapors.

  • Transfers: Use precision tools like calibrated pipettes for liquid transfers to avoid spills.

  • Avoid Contamination: Do not let the dispensing tip of the pipette touch other surfaces.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection

All materials that have come into contact with this compound are considered hazardous waste.

Waste TypeCollection ContainerDisposal Protocol
Solid Waste Designated, labeled, and sealed hazardous waste containerIncludes unused compound, contaminated PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and spill cleanup materials.
Liquid Waste Separate, compatible, and clearly labeled hazardous waste containerIncludes excess solutions and cleaning/decontamination solutions. Do not mix with other chemical waste streams unless approved by your institution's EHS.
Sharps Waste Puncture-resistant sharps containerIncludes contaminated needles and blades.

Decontamination Procedure

  • Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area within the fume hood. Use a solution known to degrade aromatic amines, if available, followed by a standard laboratory disinfectant.

  • Equipment: Non-disposable equipment must be decontaminated using a validated procedure or dedicated solely for use with this compound.

  • Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite. The contaminated absorbent should then be treated as hazardous waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weighing Weighing Don_PPE->Weighing Dissolution Dissolution Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Waste_Segregation Segregate Waste Experiment->Waste_Segregation Decontamination Decontaminate Work Area Experiment->Decontamination Solid_Waste Solid Waste Collection Waste_Segregation->Solid_Waste Liquid_Waste Liquid Waste Collection Waste_Segregation->Liquid_Waste Decontamination->Liquid_Waste Collect Decon. Solution

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.